Product packaging for (S)-Sitagliptin Phosphate(Cat. No.:CAS No. 823817-58-9)

(S)-Sitagliptin Phosphate

Cat. No.: B3156241
CAS No.: 823817-58-9
M. Wt: 505.31 g/mol
InChI Key: IQFYVLUXQXSJJN-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18F6N5O5P B3156241 (S)-Sitagliptin Phosphate CAS No. 823817-58-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYVLUXQXSJJN-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F6N5O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823817-58-9
Record name SITAGLIPTIN PHOSPHATE ANHYDROUS, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6NJT48LNH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-Sitagliptin Phosphate: An In-depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-Sitagliptin Phosphate is a highly selective, potent, and orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. Its therapeutic effect in the management of type 2 diabetes mellitus is achieved by preventing the degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). This inhibition leads to increased and prolonged activity of active incretins, resulting in enhanced glucose-dependent insulin secretion, suppression of glucagon release, and ultimately, improved glycemic control. This guide provides a comprehensive overview of the biochemical pathways, quantitative data from key experiments, and detailed experimental protocols that elucidate the mechanism of action of (S)-Sitagliptin.

Core Mechanism of Action: DPP-4 Inhibition

The primary pharmacological action of (S)-Sitagliptin is the competitive and reversible inhibition of DPP-4.[1] DPP-4 is a transmembrane glycoprotein and serine protease that is ubiquitously expressed throughout the body. A soluble form also circulates in plasma. In the context of glucose homeostasis, DPP-4's critical function is the rapid inactivation of incretin hormones.[2][3]

Incretins, primarily GLP-1 and GIP, are released from intestinal L-cells and K-cells, respectively, in response to nutrient ingestion.[4] They are key regulators of postprandial glucose levels. However, their physiological action is short-lived due to rapid cleavage and inactivation by DPP-4.[5] Sitagliptin binds to the active site of DPP-4, preventing this degradation and thereby increasing the bioavailability of active GLP-1 and GIP.[3][5] This enhancement of the "incretin effect" is the cornerstone of Sitagliptin's therapeutic benefit.

Signaling Pathway of (S)-Sitagliptin Action

The mechanism can be visualized as a multi-step pathway beginning with food intake and culminating in the reduction of blood glucose. Sitagliptin intervenes at the critical step of incretin degradation.

Sitagliptin_Signaling_Pathway Figure 1: (S)-Sitagliptin Signaling Pathway cluster_incretin_axis Incretin Axis cluster_downstream_effects Downstream Physiological Effects Food Food Intake Gut Intestinal L & K Cells Food->Gut Stimulates Incretins_Active Active GLP-1 & GIP Gut->Incretins_Active Release DPP4 DPP-4 Enzyme Incretins_Active->DPP4 Degradation Pancreas Pancreatic Islets Incretins_Active->Pancreas Stimulates Incretins_Inactive Inactive Metabolites DPP4->Incretins_Inactive Sitagliptin (S)-Sitagliptin Sitagliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (Glucose-Dependent) Pancreas->Glucagon Periphery Muscle, Adipose Tissue Insulin->Periphery Liver Liver Glucagon->Liver HGP ↓ Hepatic Glucose Production Liver->HGP Blood_Glucose Normalization of Blood Glucose HGP->Blood_Glucose Uptake ↑ Glucose Uptake Periphery->Uptake Uptake->Blood_Glucose

Caption: Mechanism of (S)-Sitagliptin via DPP-4 inhibition to enhance the incretin pathway.

Quantitative Data Summary

The efficacy of (S)-Sitagliptin is quantified by its potent inhibition of the DPP-4 enzyme and the subsequent physiological increase in active incretin levels.

Table 1: In Vitro DPP-4 Inhibition Potency

This table summarizes the half-maximal inhibitory concentration (IC50) of Sitagliptin against DPP-4 from various sources. Lower values indicate higher potency.

Enzyme SourceIC50 (nM)Reference(s)
Human Recombinant DPP-419[6]
Human Plasma DPP-4~4.4[7]
Mouse DPP-497[8]
Table 2: In Vivo DPP-4 Inhibition in Animal Models

This table shows the extent of DPP-4 inhibition in plasma after oral administration of Sitagliptin or its analogs in preclinical models.

SpeciesDose (p.o.)% DPP-4 InhibitionTime Post-DoseReference(s)
ob/ob Mice10 mg/kg>70%8 hours[1]
HFD/STZ Mice(in diet)>95% (trough)11 weeks[8]
Table 3: Effect on Active Incretin Levels in Humans with Type 2 Diabetes

This table illustrates the fold-increase in circulating active GLP-1 and GIP levels following an oral glucose load or meal in patients treated with Sitagliptin compared to placebo.

HormoneFold Increase vs. PlaceboConditionReference(s)
Active GLP-12- to 3-foldPost-meal / OGTT[5][9]
Active GIP2- to 3-foldPost-meal / OGTT[5]

Key Experimental Protocols

The following protocols are foundational for characterizing DPP-4 inhibitors like (S)-Sitagliptin.

Protocol 1: In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To determine the IC50 value of a test compound against purified DPP-4 enzyme.

Methodology: This is a fluorometric kinetic assay that measures the cleavage of a synthetic substrate by DPP-4.[10][11]

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0) or HEPES buffer.[10][11]

    • Enzyme: Recombinant human DPP-4 diluted in assay buffer to a final concentration of approximately 50 pM.[11]

    • Substrate: Fluorogenic substrate Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC) prepared at a working concentration (e.g., 200 µM).[10]

    • Inhibitor: (S)-Sitagliptin serially diluted in DMSO, then further diluted in assay buffer to achieve a range of final assay concentrations.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of DPP-4 enzyme solution to each well (excluding blanks).

    • Add 50 µL of the test compound at various concentrations (or vehicle for control wells).

    • Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.[10][12]

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate to all wells.[11]

    • Immediately begin kinetic reading of fluorescence on a plate reader (Excitation: ~360 nm, Emission: ~460 nm) at 37°C for 30 minutes.[10][11]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic) to calculate the IC50.

Workflow Diagram:

DPP4_Assay_Workflow Figure 2: Workflow for In Vitro DPP-4 Inhibition Assay cluster_prep Preparation cluster_exec Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Dilutions B Dispense Enzyme & Inhibitor into 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate reaction with Substrate C->D E Kinetic Fluorescence Reading D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Plot Dose-Response Curve & Calculate IC50 G->H

Caption: A streamlined workflow for determining the IC50 of DPP-4 inhibitors in vitro.

Protocol 2: In Vivo DPP-4 Inhibition and Oral Glucose Tolerance Test (OGTT)

Objective: To assess the in vivo efficacy of (S)-Sitagliptin on plasma DPP-4 activity and glucose excursion in an animal model.

Methodology: This protocol involves oral administration of the inhibitor to fasted animals, followed by a glucose challenge and subsequent blood sampling.[1]

  • Animal Handling and Dosing:

    • Use appropriate animal models (e.g., ob/ob or C57BL/6J mice).[1][13]

    • Fast animals overnight (e.g., 16 hours).[1]

    • Administer (S)-Sitagliptin (e.g., 10 mg/kg) or vehicle (e.g., 0.25% carboxymethyl cellulose) via oral gavage.[1]

  • OGTT and Blood Sampling:

    • At a specified time after dosing (e.g., 60 minutes), administer an oral glucose load (e.g., 2 g/kg).[13]

    • Collect blood samples (e.g., 30-40 µL from the tail vein or retro-orbital plexus) at baseline (0 min) and at various time points after the glucose load (e.g., 15, 30, 60, 120 min).[1]

    • Collect blood into tubes containing EDTA and a DPP-4 inhibitor to prevent ex vivo degradation for incretin analysis.[14]

    • Separate plasma by centrifugation and store at -80°C.

  • Biochemical Analysis:

    • Glucose: Measure blood glucose concentrations at each time point.

    • DPP-4 Activity: Measure DPP-4 enzymatic activity in plasma samples using an in vitro assay as described in Protocol 4.1.

    • Incretins (Optional): Measure active GLP-1 and GIP levels using specific ELISA kits.[13]

  • Data Analysis:

    • Calculate the percent DPP-4 inhibition in plasma relative to vehicle-treated animals.

    • Plot blood glucose concentration over time and calculate the Area Under the Curve (AUC) for the glucose excursion.

    • Compare the glucose AUC between treated and vehicle groups to determine the effect on glucose tolerance.

Workflow Diagram:

InVivo_OGTT_Workflow Figure 3: Workflow for In Vivo OGTT & DPP-4 Inhibition A Fast Animals Overnight B Oral Dosing: Sitagliptin or Vehicle A->B C Wait (e.g., 60 min) B->C D Administer Oral Glucose Challenge C->D E Serial Blood Sampling (0, 15, 30, 60, 120 min) D->E F Plasma Separation & Storage E->F G Biochemical Analysis: - Glucose - Plasma DPP-4 Activity - Incretins (ELISA) F->G H Data Analysis: - Calculate % Inhibition - Calculate Glucose AUC G->H

Caption: Experimental workflow for assessing in vivo efficacy of Sitagliptin.

Protocol 3: Measurement of Active Incretin Hormones in Human Plasma

Objective: To accurately quantify the levels of biologically active GLP-1 and GIP in human plasma samples from clinical studies.

Methodology: This protocol emphasizes critical pre-analytical steps to prevent ex vivo degradation of incretins, followed by specific immunoassays.[14]

  • Blood Collection and Processing:

    • Collect venous blood into chilled tubes containing EDTA as an anticoagulant.

    • Crucial Step: The collection tubes must also contain a DPP-4 inhibitor (e.g., a specific inhibitor cocktail) to immediately halt the degradation of active incretins.[14][15]

    • Place samples on ice immediately after collection.

    • Centrifuge at 4°C within 30 minutes to separate plasma.

    • Store plasma aliquots at -80°C until analysis.

  • Sample Extraction (Recommended):

    • For accurate measurement, plasma samples should be extracted to remove interfering substances.[14]

    • Methods include ethanol extraction or solid-phase extraction (SPE) using cartridges like OASIS HLB.[14][16]

  • Quantification via ELISA:

    • Use high-quality, specific sandwich ELISA (Enzyme-Linked Immunosorbent Assay) kits designed to detect the intact, active forms of GLP-1 (7-36 amide) and GIP (1-42).[13]

    • These assays typically use a capture antibody targeting the C-terminus and a detection antibody targeting the N-terminus, ensuring only full-length, active hormone is measured.

    • Follow the manufacturer's instructions for the assay procedure, including standard curve generation, sample incubation, and signal detection.

  • Data Analysis:

    • Calculate the concentrations of active GLP-1 and GIP in pg/mL or pM based on the standard curve.

    • For meal tolerance tests, calculate the AUC to represent the total exposure to active incretins over the postprandial period.

Logical Relationship Diagram:

Incretin_Measurement_Logic Figure 4: Critical Steps for Accurate Incretin Measurement A Blood Sample Collection B Immediate DPP-4 Inhibition (in tube) A->B CRITICAL C Processing on Ice & Centrifugation B->C D Plasma Storage at -80°C C->D E Sample Extraction (SPE or Ethanol) D->E F Specific Sandwich ELISA E->F G Accurate Quantification of Active GLP-1 / GIP F->G

Caption: Logical flow highlighting the essential steps for reliable incretin hormone analysis.

Conclusion

The mechanism of action of this compound is centered on its potent and selective inhibition of the DPP-4 enzyme. This targeted intervention enhances the endogenous incretin system, leading to a cascade of glucose-dependent physiological effects, including increased insulin secretion and suppressed glucagon production. The quantitative data and experimental protocols detailed in this guide provide a robust framework for understanding and evaluating the pharmacology of Sitagliptin and other DPP-4 inhibitors, underscoring its role as a key therapeutic agent in the management of type 2 diabetes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Development of (S)-Sitagliptin Phosphate

Introduction

This compound, marketed by Merck & Co. as Januvia®, is a potent and highly selective oral antihyperglycemic agent for the treatment of type 2 diabetes mellitus (T2DM).[1][2] It was the first compound in the dipeptidyl peptidase-4 (DPP-4) inhibitor class to be approved by the US Food and Drug Administration (FDA) in 2006.[2][3] Sitagliptin improves glycemic control by enhancing the body's natural incretin system, which regulates glucose homeostasis. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, synthesis, and clinical evaluation of this compound.

Discovery and Rationale for DPP-4 Inhibition

The development of Sitagliptin was rooted in the scientific understanding of the incretin effect, a phenomenon where oral glucose elicits a much higher insulin response than intravenous glucose. This effect is mediated by gut-derived hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5]

  • Incretin Hormones (GLP-1 and GIP): Secreted by intestinal cells in response to food intake, these hormones stimulate insulin secretion and suppress glucagon release from the pancreas in a glucose-dependent manner.[6][7][8] This glucose-dependency is crucial as it minimizes the risk of hypoglycemia.

  • Dipeptidyl Peptidase-4 (DPP-4): The clinical utility of native incretins is limited by their rapid inactivation by the enzyme DPP-4, which cleaves them into inactive forms, resulting in a very short half-life of only a few minutes in circulation.[4][5]

  • Therapeutic Hypothesis: Inhibiting the DPP-4 enzyme was proposed as a novel therapeutic strategy to prolong the action of endogenous GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion and improving glycemic control in patients with T2DM.[4][9]

A significant challenge in the early stages of development was ensuring selectivity. Initial DPP-4 inhibitor candidates also inhibited the related enzymes DPP8 and DPP9, which led to severe toxicities in preclinical animal studies.[9] This underscored the critical need for a highly selective DPP-4 inhibitor, a key factor that drove the medicinal chemistry efforts at Merck, ultimately leading to the discovery of Sitagliptin.[9]

cluster_0 Rationale for DPP-4 Inhibition Food Intake Food Intake Intestinal L-Cells Intestinal L-Cells Food Intake->Intestinal L-Cells Stimulates GLP-1 / GIP (Active Incretins) GLP-1 / GIP (Active Incretins) Intestinal L-Cells->GLP-1 / GIP (Active Incretins) Release DPP-4 Enzyme DPP-4 Enzyme GLP-1 / GIP (Active Incretins)->DPP-4 Enzyme Substrate for Pancreatic Islets Pancreatic Islets GLP-1 / GIP (Active Incretins)->Pancreatic Islets Act on Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Inactivates to Increased Insulin Secretion Increased Insulin Secretion Pancreatic Islets->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreatic Islets->Decreased Glucagon Secretion Improved Glycemic Control Improved Glycemic Control Increased Insulin Secretion->Improved Glycemic Control Decreased Glucagon Secretion->Improved Glycemic Control cluster_1 Second-Generation Synthesis Workflow A Trifluorophenylacetic acid + other reactants B One-Pot Reaction: 1. Condensation 2. Cyclization 3. Dehydration A->B C Dehydrositagliptin (Enamine Intermediate) B->C D Asymmetric Hydrogenation (Rh(I) / t-Bu JOSIPHOS) C->D E (S)-Sitagliptin (Free Base) D->E F Salt Formation with H3PO4 E->F G This compound Monohydrate F->G cluster_2 Sitagliptin Signaling Pathway Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Incretins Active GLP-1 & GIP DPP4->Incretins Degrades Pancreas Pancreatic β-cells Pancreatic α-cells Incretins->Pancreas Stimulates Insulin ↑ Insulin Release (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

References

(S)-Sitagliptin Phosphate role in diabetes research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of (S)-Sitagliptin Phosphate in Diabetes Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and selective oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[1][2] It is a cornerstone in the management of type 2 diabetes mellitus (T2DM), functioning by a unique mechanism that enhances the body's endogenous incretin system.[1][2][3] This document provides a comprehensive technical overview of Sitagliptin's mechanism of action, its pharmacokinetic and pharmacodynamic profile, and its significant role in diabetes research, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanism of Action: DPP-4 Inhibition

Sitagliptin's therapeutic effect is derived from its competitive and reversible inhibition of the DPP-4 enzyme.[4][5] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3][6] These hormones are released by the intestines in response to food intake and play a vital role in glucose homeostasis.[3][6]

By inhibiting DPP-4, Sitagliptin increases the circulating levels of active GLP-1 and GIP.[2][7] This prolongation of incretin activity leads to:

  • Glucose-Dependent Insulin Secretion: Enhanced stimulation of insulin release from pancreatic β-cells when blood glucose is elevated.[3][6][8]

  • Suppression of Glucagon Release: Inhibition of glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[3][6][8]

This dual action improves both postprandial and fasting glycemic control with a low intrinsic risk of hypoglycemia, as the mechanism is glucose-dependent.[2][3]

G cluster_Gut Intestinal Response to Food cluster_Pancreas Pancreatic Regulation cluster_Liver Hepatic Output cluster_Blood Systemic Effect Food Food Intake Incretins Release of Incretin Hormones (GLP-1 & GIP) Food->Incretins Stimulates Insulin ↑ Insulin Secretion (β-cells) Incretins->Insulin Act on Pancreas Glucagon ↓ Glucagon Secretion (α-cells) Incretins->Glucagon Act on Pancreas DPP4 DPP-4 Enzyme Incretins->DPP4 Rapidly Degraded by Glucose ↓ Blood Glucose Insulin->Glucose Promotes Uptake HGP ↓ Hepatic Glucose Production Glucagon->HGP Reduces Signal for HGP->Glucose Contributes to Sitagliptin (S)-Sitagliptin Sitagliptin->DPP4 Inhibits

Caption: Mechanism of Action of this compound.

Pharmacokinetic and Pharmacodynamic Profile

Sitagliptin exhibits a predictable pharmacokinetic profile that supports a once-daily dosing regimen.[9] It is rapidly absorbed following oral administration, with or without food.[10][11]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

Parameter Value Source
Absolute Bioavailability ~87% [8][11]
Time to Max. Concentration (Tmax) 1 - 4 hours [10][11]
Apparent Terminal Half-life (t½) 8 - 14 hours [9]
Plasma Protein Binding 38% [8]
Volume of Distribution (Vd) ~198 L [8]
Primary Route of Excretion Renal (~79-80% as unchanged drug) [8][9]

| Renal Clearance | ~350 - 388 mL/min |[8][9] |

Pharmacodynamically, single oral doses of Sitagliptin (≥100 mg) lead to significant inhibition of plasma DPP-4 activity (>80%) for a 24-hour period.[9] This sustained inhibition results in an approximately two-fold increase in post-meal active GLP-1 levels, effectively enhancing the incretin effect.[9]

Efficacy and Role in Diabetes Research

Sitagliptin's efficacy has been extensively documented in both preclinical animal models and human clinical trials, where it consistently improves glycemic control and measures of β-cell function.

Preclinical in vivo Studies

Animal models, such as the Zucker Diabetic Fatty (ZDF) rat and ob/ob mice, are crucial for evaluating the anti-diabetic potential of compounds like Sitagliptin. Studies in these models have demonstrated significant improvements in metabolic parameters.

Table 2: Summary of Preclinical Efficacy Data for Sitagliptin

Animal Model Treatment & Duration Key Findings Source
ob/ob Mice 10 mg/kg (p.o.), single dose >70% DPP-4 inhibition at 8 hours. ~35% reduction in glucose excursion during OGTT at 8 hours. [4][5]
ZDF (fa/fa) Rats 10 mg/kg/day for 6 weeks Glycemic Control: Blood glucose reduced to 486.3 mg/dL vs. 523.3 mg/dL in vehicle (P < .001). HbA1c decreased by 11.1%. Lipids: Triglycerides reduced by 50% (P < .001). Inflammation: Significant decrease in serum C-Reactive Protein (P < .001) and IL-1β (P < .05). [12]

| HFD/STZ-induced Diabetic Rats | 10 mg/kg/day for 4 weeks | Pancreatic Islets: Significant increase in islet number and size compared to untreated diabetic group. Insulin Expression: Significantly increased area % of insulin immunoreactivity in β-cells. |[13] |

Clinical Trial Data

In patients with T2DM, Sitagliptin monotherapy or combination therapy leads to clinically meaningful reductions in key glycemic markers.

Table 3: Summary of Human Clinical Trial Efficacy Data for Sitagliptin

Study Design Treatment (Duration) Placebo-Subtracted Change in HbA1c Placebo-Subtracted Change in FPG Source
Monotherapy, Randomized, Double-Blind Sitagliptin 100 mg/day (24 weeks) -0.79% (P < 0.001) -1.0 mmol/L (-17.1 mg/dL) [14]
Monotherapy, Randomized, Double-Blind Sitagliptin 200 mg/day (24 weeks) -0.94% (P < 0.001) -1.2 mmol/L (-21.3 mg/dL) [14]

| Add-on to Insulin, Randomized, Double-Blind | Sitagliptin 100 mg/day (30 weeks) | -0.46% (P < 0.001) | -6.5 mg/dL |[15] |

Role in β-Cell Function Research

A critical area of diabetes research is the preservation and improvement of pancreatic β-cell function. Sitagliptin has been shown to positively impact β-cell health.[16][17][18] Studies using homeostasis model assessment (HOMA) and other sophisticated modeling techniques demonstrate that treatment with Sitagliptin improves indices of β-cell function (HOMA-β) and enhances insulin secretion in both fasting and postprandial states.[17][18][19] This effect is attributed to the prolonged action of incretins, which are known to promote β-cell proliferation and resistance to apoptosis in preclinical models.[6][16]

Key Experimental Protocols

Reproducible and standardized protocols are essential for research in this field. Below are detailed methodologies for key experiments cited in Sitagliptin research.

In Vitro DPP-4 Inhibition Assay

This assay quantifies the ability of a compound to inhibit DPP-4 enzyme activity.

  • Principle: A fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), is cleaved by DPP-4 to release the fluorescent AMC molecule.[20][21] The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

  • Materials:

    • Human recombinant DPP-4 enzyme

    • Gly-Pro-AMC substrate

    • Assay Buffer (e.g., Tris-HCl, pH 8.0)

    • (S)-Sitagliptin (as a positive control)

    • Test compounds dissolved in DMSO

    • 96-well microplate (black, for fluorescence)

    • Fluorescence microplate reader (Ex: 350-360 nm, Em: 450-465 nm)[21]

  • Methodology:

    • Reagent Preparation: Prepare working solutions of DPP-4 enzyme and Gly-Pro-AMC substrate in assay buffer. Prepare serial dilutions of the test compound and Sitagliptin.

    • Reaction Setup: In a 96-well plate, add 25 µL of assay buffer, 25 µL of DPP-4 enzyme solution, and 10 µL of the test compound/control solution to each well. For 100% activity wells, add 10 µL of DMSO vehicle.

    • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.

    • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measurement: Measure the fluorescence intensity using a microplate reader at the specified wavelengths.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

In Vivo T2DM Animal Model Efficacy Study

This protocol outlines a typical study to assess the anti-hyperglycemic effects of Sitagliptin in a rodent model.

  • Principle: T2DM is induced in rats using a combination of a high-fat diet (HFD) to induce insulin resistance, followed by a low dose of streptozotocin (STZ) to induce partial β-cell dysfunction.[22] The efficacy of the test compound is then evaluated by monitoring glycemic parameters.

  • Materials:

    • Male Sprague-Dawley or Wistar rats

    • High-Fat Diet (e.g., 45-60% kcal from fat)

    • Streptozotocin (STZ)

    • Nicotinamide (optional, to protect β-cells from complete destruction)[22]

    • Citrate buffer (for STZ preparation)

    • Glucometer and test strips

    • Oral gavage needles

  • Methodology:

    • Induction of T2DM:

      • Acclimatize animals for 1 week.

      • Feed rats a high-fat diet for a minimum of 4-8 weeks to induce obesity and insulin resistance.

      • After the HFD period, fast the animals overnight.

      • Induce diabetes via a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 35-60 mg/kg), freshly dissolved in cold citrate buffer.[22] An injection of nicotinamide (e.g., 120 mg/kg, i.p.) can be given 15 minutes prior to STZ.[22]

      • Confirm diabetes 72 hours post-injection. Rats with fasting blood glucose levels >126-200 mg/dL are considered diabetic.[22]

    • Treatment:

      • Randomly assign diabetic animals to groups (e.g., Vehicle Control, Sitagliptin 10 mg/kg, Test Compound).

      • Administer treatments daily via oral gavage for the study duration (e.g., 4-6 weeks).

    • Monitoring:

      • Monitor body weight and food intake weekly.

      • Measure fasting blood glucose weekly or bi-weekly from tail vein blood.

      • At the end of the study, perform an Oral Glucose Tolerance Test (OGTT). Fast animals overnight, administer a baseline glucose reading, then administer a glucose solution (e.g., 2 g/kg) via oral gavage. Measure blood glucose at 30, 60, 90, and 120 minutes post-glucose challenge.

    • Terminal Endpoint Analysis:

      • At the end of the study, collect terminal blood samples for analysis of HbA1c, insulin, lipids, and incretin hormones (GLP-1, GIP).

      • Harvest pancreas for histological analysis (islet morphology, β-cell mass).

Research and Development Workflow

The development and evaluation of a DPP-4 inhibitor like Sitagliptin follows a structured workflow, from initial discovery to clinical application.

G cluster_Discovery Phase 1: Discovery & Preclinical cluster_Clinical Phase 2: Clinical Development cluster_Regulatory Phase 3: Regulatory & Post-Market A1 Target Identification (DPP-4 Enzyme) A2 In Vitro Screening (DPP-4 Inhibition Assay) A1->A2 A3 Lead Optimization (Potency & Selectivity) A2->A3 A4 In Vivo Animal Models (ZDF Rats, ob/ob Mice) A3->A4 A5 ADME/Tox Studies A4->A5 B1 Phase I Trials (Safety, PK/PD in Healthy Volunteers) A5->B1 IND Filing B2 Phase II Trials (Efficacy & Dose-Ranging in T2DM Patients) B1->B2 B3 Phase III Trials (Large-Scale Efficacy & Safety vs. Placebo/Active Comparators) B2->B3 C1 Regulatory Submission (NDA/MAA) B3->C1 Submission of Data C2 Approval C1->C2 C3 Phase IV Studies (Long-term Safety, New Indications) C2->C3

Caption: General workflow for DPP-4 inhibitor research and development.

Conclusion

This compound has fundamentally impacted the therapeutic landscape of type 2 diabetes. Its well-defined mechanism of action, centered on the potent and selective inhibition of DPP-4, provides a glucose-dependent pathway to improve glycemic control while minimizing the risk of hypoglycemia. Extensive research, from in vitro enzymatic assays to large-scale clinical trials, has solidified its role not only as an effective therapeutic agent but also as a critical research tool for understanding the incretin pathway and its importance in β-cell function and overall glucose homeostasis. The methodologies and data presented herein provide a technical foundation for professionals engaged in ongoing diabetes research and drug development.

References

An In-depth Technical Guide to (R)-Sitagliptin Phosphate as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document focuses on the active (R)-enantiomer of Sitagliptin, which is the therapeutically relevant compound. The (S)-enantiomer is significantly less active.

Executive Summary

Sitagliptin is a potent and highly selective oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] Approved by the FDA in 2006, it is primarily used for the management of type 2 diabetes mellitus (T2DM).[1] The mechanism of action involves the inhibition of the DPP-4 enzyme, which leads to an increase in the levels of active incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This enhancement of the incretin system results in improved glycemic control through glucose-dependent stimulation of insulin secretion and suppression of glucagon release.[5] This guide provides a comprehensive technical overview of Sitagliptin's mechanism of action, pharmacological properties, pivotal experimental protocols, and chemical characteristics for researchers and drug development professionals.

Mechanism of Action

The therapeutic effect of Sitagliptin is mediated through the potent and selective inhibition of the DPP-4 enzyme, a key regulator of glucose homeostasis.[6]

2.1 The Incretin System and DPP-4

In response to food intake, endocrine cells in the intestine release incretin hormones, primarily GLP-1 and GIP.[7] These hormones play a crucial role in glucose regulation by:

  • Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[5][8]

  • Suppressing glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[5][8]

The enzyme DPP-4 rapidly inactivates both GLP-1 and GIP by cleaving the N-terminal dipeptides, resulting in very short circulating half-lives for these active hormones.[9][10]

2.2 Sitagliptin-Mediated DPP-4 Inhibition

Sitagliptin is a competitive, tight-binding inhibitor of the DPP-4 enzyme.[11] By binding to DPP-4, Sitagliptin prevents the degradation of GLP-1 and GIP.[7] This inhibition leads to a 2- to 3-fold increase in the circulating levels of the active forms of these incretin hormones.[12][13] The prolonged activity of GLP-1 and GIP enhances their natural glucose-lowering effects in a glucose-dependent manner, which means insulin secretion is stimulated primarily when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[5][10]

2.3 Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of Sitagliptin.

Sitagliptin_Mechanism Food Food Intake Intestine Intestinal L-cells Food->Intestine Stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP Releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Pancreas_Beta Pancreatic β-cells GLP1_GIP->Pancreas_Beta Stimulates + Pancreas_Alpha Pancreatic α-cells GLP1_GIP->Pancreas_Alpha Inhibits - Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Inactivates Sitagliptin (R)-Sitagliptin Phosphate Sitagliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas_Beta->Insulin Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon Glucose_Uptake ↑ Peripheral Glucose Uptake Insulin->Glucose_Uptake Liver Liver Glucagon->Liver Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Blood_Glucose ↓ Blood Glucose Glucose_Production->Blood_Glucose Glucose_Uptake->Blood_Glucose

Caption: Mechanism of Action of Sitagliptin as a DPP-4 Inhibitor.

Pharmacological Data

3.1 In Vitro Potency and Selectivity

Sitagliptin is a potent inhibitor of DPP-4 and exhibits high selectivity over other related proteases, such as DPP-8 and DPP-9, which contributes to its favorable safety profile.

ParameterValueSource
DPP-4 IC₅₀ 18-19 nM[14][15][16]
Selectivity >10,000-fold vs. DPP-8 & DPP-9[14]
Nature of Inhibition Competitive, Tight-Binding[11]

Table 1: In Vitro Potency and Selectivity of Sitagliptin.

3.2 Pharmacokinetic Profile

The pharmacokinetic properties of Sitagliptin have been well-characterized in healthy subjects and patients with T2DM.[12]

ParameterValueSource(s)
Absolute Bioavailability ~87%[12][17][18]
Time to Peak Plasma Conc. (Tₘₐₓ) 1 - 4 hours[12][17]
Apparent Terminal Half-life (t₁/₂) ~12.4 hours[12]
Plasma Protein Binding Low (~38%)[12]
Mean Volume of Distribution (Vd) ~198 Liters[12]
Metabolism Minor pathway; primarily via CYP3A4 with contribution from CYP2C8[12][18]
Primary Route of Elimination Renal[18][19]
Excretion ~79-87% excreted unchanged in urine[12][18][19]
Effect of Food No clinically meaningful effect on pharmacokinetics[6][12][17]

Table 2: Summary of Pharmacokinetic Parameters for a 100 mg Oral Dose of Sitagliptin.

3.3 Pharmacodynamic Profile

Administration of Sitagliptin results in rapid and sustained inhibition of plasma DPP-4 activity.

ParameterObservationSource(s)
DPP-4 Inhibition (100 mg dose) >80% inhibition over a 24-hour period[12][13][20]
Active GLP-1 & GIP Levels 2- to 3-fold increase in circulating levels post-meal[12][13]
Effect on Insulin & Glucagon Increased plasma insulin and C-peptide; decreased glucagon concentrations[12][13]

Table 3: Key Pharmacodynamic Effects of Sitagliptin.

3.4 Clinical Efficacy Data

Clinical trials have consistently demonstrated the efficacy of Sitagliptin in improving glycemic control in patients with T2DM.

EndpointResult (vs. Placebo)Source(s)
Change in HbA1c -0.6% to -0.7% reduction[21][22]
Change in Fasting Plasma Glucose (FPG) -0.8 mmol/L (~14.4 mg/dL) reduction[22]
Patients Achieving HbA1c <7% 37.8% (Sitagliptin) vs. 17.2% (Placebo)[22]

Table 4: Summary of Clinical Efficacy of Sitagliptin Monotherapy.

Key Experimental Protocols

4.1 In Vitro DPP-4 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of compounds against the DPP-4 enzyme.[23]

4.1.1 Materials and Reagents

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Assay Buffer (e.g., 50 mM HEPES, 140 mM NaCl, pH 7.8)[11]

  • Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

  • Test Inhibitor (e.g., Sitagliptin) dissolved in an appropriate solvent (e.g., DMSO)

  • Microplate Reader (Fluorescence, Ex/Em = 360/460 nm)

  • 96-well black microplates

4.1.2 Methodology

  • Enzyme Preparation: Dilute the recombinant DPP-4 enzyme to the desired working concentration in cold DPP-4 Assay Buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (and Sitagliptin as a positive control) in Assay Buffer to achieve a range of final assay concentrations. Include a "no inhibitor" control (enzyme control) containing only the buffer.

  • Reaction Incubation: In a 96-well plate, add the diluted DPP-4 enzyme solution to wells. Then, add the serially diluted inhibitor solutions. Mix and pre-incubate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-4 substrate (H-Gly-Pro-AMC) to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the rate of increase in fluorescence (Ex/Em = 360/460 nm) in kinetic mode for 15-30 minutes. The rate is proportional to DPP-4 activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

4.1.3 Experimental Workflow Diagram

DPP4_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) start->prep_reagents add_enzyme Add Diluted DPP-4 Enzyme to Plate prep_reagents->add_enzyme add_inhibitor Add Serial Dilutions of Inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate (10 min, 37°C) add_inhibitor->pre_incubate add_substrate Initiate Reaction: Add Substrate pre_incubate->add_substrate measure Kinetic Measurement (Fluorescence, Ex/Em 360/460 nm) add_substrate->measure analyze Calculate % Inhibition Determine IC₅₀ measure->analyze end End analyze->end

Caption: Workflow for a fluorometric in vitro DPP-4 inhibitor screening assay.

4.2 In Vivo Assessment of DPP-4 Inhibition Duration

This protocol describes a general procedure to evaluate the pharmacodynamic effect (duration of enzyme inhibition) of an orally administered DPP-4 inhibitor in an animal model.[11]

4.2.1 Materials and Methods

  • Animal Model: e.g., ob/ob mice, Wistar rats.

  • Test Compound: Sitagliptin formulated in a suitable vehicle (e.g., 0.25% carboxymethyl cellulose).

  • Vehicle Control.

  • Blood Collection Supplies: EDTA-coated tubes, capillaries.

  • Centrifuge.

  • DPP-4 Activity Assay Kit (as described in 4.1).

4.2.2 Procedure

  • Animal Acclimatization and Fasting: Acclimatize animals and fast them overnight (e.g., 16 hours) before dosing.

  • Dosing: Administer the test compound (Sitagliptin) or vehicle control orally (p.o.) at a specified dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., 30-50 µL) from the retro-orbital plexus or tail vein at multiple time points post-dose (e.g., 0, 1, 2, 4, 8, 12, 24 hours). Collect samples into EDTA-containing tubes.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4°C (e.g., 3000 rpm for 10 min) to separate the plasma. Store plasma at -80°C until analysis.

  • DPP-4 Activity Measurement: Thaw plasma samples on ice. Measure the DPP-4 activity in each plasma sample using the in vitro fluorometric assay described in section 4.1.

  • Data Analysis: Calculate the percentage of DPP-4 inhibition at each time point for the treated group relative to the vehicle-treated control group. Plot the percent inhibition versus time to visualize the duration of action.

Chemical Synthesis and Properties

5.1 Synthesis Overview

The industrial manufacturing of (R)-Sitagliptin has evolved significantly to improve efficiency and reduce waste. A key feature of modern synthesis is the highly enantioselective hydrogenation of a dehydrositagliptin intermediate.[24] This step uses a chiral rhodium-based catalyst (e.g., Rh(I)/t-Bu JOSIPHOS) to create the required (R)-stereochemistry at the β-amino position with high optical purity.[24] The process is designed to be environmentally friendly, eliminating aqueous waste streams and increasing the overall yield to approximately 65%.[24]

5.2 Chemical Properties

PropertyValue
Chemical Name (R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[8][25][26]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine
Molecular Formula C₁₆H₁₅F₆N₅O (as free base)
Molecular Weight 407.32 g/mol (as free base)
Formulation Dihydrogen phosphate monohydrate salt

Analytical Methods for Quantification

A variety of robust analytical methods have been developed and validated for the quantification of Sitagliptin in bulk drug, pharmaceutical dosage forms, and biological matrices like plasma and urine.[25]

  • High-Performance Liquid Chromatography (HPLC): The most common method, often using reverse-phase columns (RP-HPLC) with UV detection at approximately 267 nm.[27][28]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the standard for quantifying Sitagliptin in biological fluids for pharmacokinetic studies.[25][29]

  • UV-Visible Spectrophotometry: A simpler, cost-effective method for quantification in bulk and pharmaceutical formulations, based on the absorbance maximum at ~267 nm.[25][28]

  • High-Performance Thin-Layer Chromatography (HPTLC): Used for separation and quantification, with densitometric analysis performed at ~265 nm.[28]

  • Ultra-Performance Liquid Chromatography (UPLC): Provides faster analysis times and improved resolution compared to conventional HPLC.[27][30]

Conclusion

(R)-Sitagliptin Phosphate is a well-established DPP-4 inhibitor that offers effective glycemic control for patients with type 2 diabetes. Its mechanism of action, centered on the potent and selective inhibition of DPP-4, enhances the endogenous incretin system, leading to glucose-dependent insulin secretion and glucagon suppression. Supported by a favorable pharmacokinetic profile allowing for once-daily oral administration and a well-documented safety and efficacy record, Sitagliptin remains a cornerstone of T2DM therapy. The sophisticated synthetic and analytical methods developed for Sitagliptin further underscore its importance in modern pharmaceutical science.

References

(S)-Sitagliptin Phosphate: A Deep Dive into its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Sitagliptin Phosphate is an oral antihyperglycemic agent that has become a cornerstone in the management of type 2 diabetes mellitus.[1][2] As a highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), sitagliptin enhances the body's natural incretin system, leading to improved glycemic control.[3][4] This technical guide provides an in-depth exploration of the biological activity, molecular targets, and associated signaling pathways of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Primary Biological Activity and Mechanism of Action

The principal mechanism of action of this compound is the competitive and reversible inhibition of the DPP-4 enzyme.[5][6] DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][6] These hormones are released by the intestines in response to food intake and play a crucial role in glucose homeostasis.[4]

By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[7] This leads to:

  • Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose.[4][7]

  • Suppressed Glucagon Secretion: GLP-1, in particular, acts on pancreatic α-cells to suppress the release of glucagon, a hormone that stimulates hepatic glucose production.[4][7]

The dual effect of increased insulin and decreased glucagon levels results in a significant reduction in both fasting and postprandial blood glucose concentrations in patients with type 2 diabetes.[4][7]

Quantitative Data

The following tables summarize key quantitative parameters related to the biological activity of this compound.

Table 1: In Vitro Inhibitory Activity

TargetParameterValueCell Line/SystemReference(s)
DPP-4IC5018 nMCaco-2 cell extracts[8]
DPP-4IC5019 nMCaco-2 cell extracts[5][9][10]
DPP-8IC5048 µM-[3][8]
DPP-9IC50>100 µM-[11]
DPP-9Ki55,142 nM-[12]
DPP-8Ki33,780 nM-[12]

Table 2: In Vivo Potency

SpeciesParameterValueConditionsReference(s)
Han-Wistar RatsED502.3 mg/kg7 hours post-dose[3]
Han-Wistar RatsED5030 mg/kg24 hours post-dose[3][13]

Table 3: Pharmacokinetic Properties

SpeciesParameterValueReference(s)
HumansBioavailability~87%[6][14]
HumansHalf-life~12.4 hours[7]
RatsHalf-life2 hours[9]
DogsHalf-life4 hours[9]
HumansProtein Binding38%[6]

Signaling Pathways

This compound primarily exerts its effects through the incretin signaling pathway. However, research suggests its influence extends to other intracellular signaling cascades.

Incretin Signaling Pathway

The primary therapeutic effect of sitagliptin is mediated through the enhancement of the incretin signaling pathway. By preventing the degradation of GLP-1 and GIP, sitagliptin allows these hormones to bind to their respective receptors (GLP-1R and GIPR) on pancreatic β-cells, initiating a cascade of intracellular events that culminate in increased insulin secretion.

Incretin_Signaling_Pathway cluster_Gut Gut Lumen cluster_Intestine Intestinal L-cells cluster_Bloodstream Bloodstream cluster_Pancreas Pancreatic β-cell Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release Active GLP-1/GIP Active GLP-1/GIP GLP-1/GIP Release->Active GLP-1/GIP DPP4 DPP4 Active GLP-1/GIP->DPP4 Degradation GLP1R_GIPR GLP-1R / GIPR Active GLP-1/GIP->GLP1R_GIPR Binds to Inactive GLP-1/GIP Inactive GLP-1/GIP DPP4->Inactive GLP-1/GIP Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits AC Adenylate Cyclase GLP1R_GIPR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Granule Exocytosis Insulin Granule Exocytosis PKA->Insulin Granule Exocytosis Promotes Epac2->Insulin Granule Exocytosis Promotes

Caption: The Incretin Signaling Pathway enhanced by Sitagliptin.

Other Modulated Signaling Pathways

Beyond its primary mechanism, sitagliptin has been shown to influence other signaling pathways, suggesting broader therapeutic potential.

  • SIRT6-Dependent Signaling: Sitagliptin has been observed to upregulate Sirtuin 6 (SIRT6), which in turn suppresses the production of reactive oxygen species (ROS) and inflammatory cytokines like MCP-1, IL-6, and IL-1β. This suggests a potential role in mitigating vascular inflammation.

  • TGF-β1/Smad Signaling: Studies have indicated that sitagliptin can ameliorate diabetic nephropathy by inhibiting the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, which is implicated in renal fibrosis.

  • ERK1/2 Signaling: Sitagliptin has been shown to attenuate high glucose-induced proliferation, migration, and apoptosis in vascular smooth muscle cells, likely through the inhibition of the ERK1/2 MAPK signaling pathway.

Other_Signaling_Pathways cluster_SIRT6 SIRT6 Pathway cluster_TGF TGF-β1/Smad Pathway cluster_ERK ERK1/2 Pathway Sitagliptin Sitagliptin SIRT6 SIRT6 Sitagliptin->SIRT6 Upregulates TGFB1 TGF-β1 Sitagliptin->TGFB1 Inhibits pERK p-ERK1/2 Sitagliptin->pERK Inhibits ROS ROS SIRT6->ROS Suppresses Inflammation MCP-1, IL-6, IL-1β ROS->Inflammation Induces Smad Smad TGFB1->Smad Activates RenalFibrosis Renal Fibrosis Smad->RenalFibrosis Promotes HighGlucose High Glucose HighGlucose->pERK Induces VSMC_Effects VSMC Proliferation, Migration, Apoptosis pERK->VSMC_Effects Promotes

Caption: Other signaling pathways modulated by Sitagliptin.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro DPP-4 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4.

Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release a fluorescent product (AMC). The rate of fluorescence increase is proportional to the DPP-4 activity. The inhibitory effect of sitagliptin is determined by measuring the reduction in the rate of fluorescence generation.[11]

General Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[1]

    • Dilute recombinant human DPP-4 enzyme in the assay buffer to a working concentration.[15]

    • Prepare a stock solution of the fluorogenic substrate (e.g., 5 mM H-Gly-Pro-AMC) and dilute it in the assay buffer to a working concentration.[15]

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add a defined volume of the assay buffer to each well.

    • Add the diluted DPP-4 enzyme solution to all wells except the background control wells.

    • Add the serially diluted sitagliptin or vehicle control (e.g., DMSO) to the respective wells.

    • Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[16]

    • Initiate the reaction by adding the diluted substrate solution to all wells.[15]

    • Measure the fluorescence kinetically at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm for a defined period (e.g., 30 minutes) at 37°C.[15][16]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Subtract the background fluorescence rate.

    • Determine the percent inhibition for each sitagliptin concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the sitagliptin concentration and fit the data to a dose-response curve to calculate the IC50 value.

DPP4_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Add_Buffer Add Buffer to Plate Prep_Buffer->Add_Buffer Prep_Enzyme Dilute DPP-4 Enzyme Add_Enzyme Add DPP-4 Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Solution Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Prep_Sitagliptin Prepare Sitagliptin Dilutions Add_Sitagliptin Add Sitagliptin/Vehicle Prep_Sitagliptin->Add_Sitagliptin Add_Buffer->Add_Enzyme Add_Enzyme->Add_Sitagliptin Incubate Incubate (37°C, 10 min) Add_Sitagliptin->Incubate Incubate->Add_Substrate Measure Measure Fluorescence (Kinetic) Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Calculate IC50 Plot_Curve->Calc_IC50

Caption: Workflow for an in vitro DPP-4 Inhibition Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify drug-target engagement in a cellular environment.

Principle: The binding of a ligand, such as sitagliptin, to its target protein, DPP-4, can increase the thermal stability of the protein. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein at different temperatures can be quantified to assess target engagement.[17][18]

General Protocol:

  • Cell Treatment:

    • Culture cells that express the target protein (DPP-4).

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Include a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the aggregated protein pellet by centrifugation.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein (DPP-4) in the soluble fraction using methods such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against DPP-4.

      • ELISA or other immunoassays: Use specific antibodies to capture and detect the soluble DPP-4.

  • Data Analysis:

    • Generate a melt curve by plotting the amount of soluble DPP-4 against the temperature for both vehicle- and sitagliptin-treated cells. A shift in the melt curve to higher temperatures in the presence of sitagliptin indicates target engagement.

    • Alternatively, perform an isothermal dose-response experiment by heating all samples to a single, optimized temperature and plotting the amount of soluble DPP-4 against the sitagliptin concentration to determine an EC50 for target engagement.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_quantification Quantification cluster_analysis Data Analysis Culture_Cells Culture DPP-4 Expressing Cells Treat_Cells Treat with Sitagliptin/Vehicle Culture_Cells->Treat_Cells Aliquot_Cells Aliquot Cells Treat_Cells->Aliquot_Cells Heat_Cells Heat to a Range of Temperatures Aliquot_Cells->Heat_Cells Lyse_Cells Lyse Cells Heat_Cells->Lyse_Cells Centrifuge Centrifuge to Separate Fractions Lyse_Cells->Centrifuge Collect_Supernatant Collect Soluble Fraction Centrifuge->Collect_Supernatant Quantify_DPP4 Quantify Soluble DPP-4 (e.g., Western Blot, ELISA) Collect_Supernatant->Quantify_DPP4 Generate_Melt_Curve Generate Melt Curve Quantify_DPP4->Generate_Melt_Curve Determine_EC50 Determine Target Engagement EC50 Quantify_DPP4->Determine_EC50

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Off-Target Effects and Selectivity

(S)-Sitagliptin exhibits high selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9.[3] The IC50 value for DPP-8 is more than 2,600-fold higher than for DPP-4, and there is minimal to no inhibition of DPP-9 at therapeutic concentrations.[3][14] This high selectivity is crucial as the inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies.

While generally well-tolerated, some off-target effects or adverse events have been reported, including an increased risk of pancreatitis in some patients.[1]

Conclusion

This compound is a potent and highly selective inhibitor of DPP-4, representing a key therapeutic agent in the management of type 2 diabetes. Its primary biological activity is the enhancement of the incretin system, leading to glucose-dependent insulin secretion and suppression of glucagon release. Emerging evidence also points to its modulatory effects on other signaling pathways involved in inflammation and cellular homeostasis, suggesting a broader pharmacological profile. The high selectivity of sitagliptin for DPP-4 contributes to its favorable safety profile. A thorough understanding of its molecular targets and biological activities, as outlined in this guide, is essential for ongoing research and the development of novel antidiabetic therapies.

References

A Technical Guide to the Enantiomeric Purity of (R)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the enantiomeric purity of (R)-Sitagliptin Phosphate, a critical quality attribute for this widely used dipeptidyl peptidase-4 (DPP-4) inhibitor. The presence of the unwanted (S)-enantiomer is considered an impurity and its level must be strictly controlled. This document details established experimental protocols, presents quantitative data in a comparative format, and visualizes analytical workflows.

Introduction

Sitagliptin is a chiral molecule and is commercialized as the single (R)-enantiomer, which is responsible for its therapeutic activity in the treatment of type 2 diabetes. The (S)-enantiomer is considered pharmaceutically inactive and an undesirable impurity.[1] Therefore, highly sensitive and accurate analytical methods are required to quantify the (S)-enantiomer in bulk drug substances and finished pharmaceutical products to ensure safety and efficacy. The United States Pharmacopeia (USP) monograph for Sitagliptin Phosphate specifies a resolution of not less than 1.5 between the (S)-enantiomer and Sitagliptin peaks for system suitability.[1]

Analytical Methodologies for Enantiomeric Purity Determination

The primary analytical technique for determining the enantiomeric purity of Sitagliptin is chiral High-Performance Liquid Chromatography (HPLC). Both normal-phase and reversed-phase chiral HPLC methods have been developed and validated.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase composition are critical for achieving the desired resolution.

Data Presentation: Chiral HPLC Methods for Sitagliptin Enantiomer Separation

Parameter Method 1 (USP Monograph Approach) Method 2 (Reversed-Phase) Method 3 (Reversed-Phase) Method 4 (Normal-Phase)
Column Lux® 5 µm Amylose-1 (250 x 4.6 mm)[1]Chiralpak IC (250 mm × 4.6 mm, 5 µm)[2]Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm)[3]Chiralpak IA (250 mm x 4.6 mm, 5µm)[4]
Mobile Phase Dehydrated Alcohol: n-Heptane: Diethylamine: Water (600:400:1:1, v/v/v/v)[1]10 mM Ammonium Acetate with 0.05% Diethylamine – Acetonitrile (40:60 v/v)[2]3 M Potassium Dihydrogen Phosphate buffer (pH 4.0) – Methanol – Acetonitrile (60:30:10, v/v/v)[3]Ethanol-Diethylamine (100:0.1 v/v) as Mobile Phase A and Methanol-Water (60:40 v/v) as Mobile Phase B (Gradient)[4]
Flow Rate Not Specified1.0 mL/min[2]Not Specified0.5 mL/min[4]
Detection (UV) Not Specified266 nm[2]Not Specified265 nm[4]
Resolution (Rs) 1.69[1]> 3.0[2]> 3.0[3]≥ 2.5[4]
Linearity Range ((S)-enantiomer) Not Specified0.0003 - 0.0045 mg/mL (r² = 0.9991)[2]30 - 300 ng/mL (r² = 0.9996)[3]0.5 - 13.6 µg/mL[4]
LOD ((S)-enantiomer) Not Specified0.0001 mg/mL[2]8 ng/mL[3]Not Specified
LOQ ((S)-enantiomer) Not Specified0.0003 mg/mL[2]30 ng/mL[3]0.017% (relative to Sitagliptin)[4]
Recovery ((S)-enantiomer) Not Specified95.7% - 101.7%[2]99.06% - 100.2%[3]Not Specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the referenced literature and should be adapted and validated for specific laboratory conditions.

Protocol 1: Chiral HPLC based on USP Monograph Approach[1]
  • System Preparation:

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: Lux® 5 µm Amylose-1 (250 x 4.6 mm).

    • Mobile Phase: Prepare a mixture of Dehydrated Alcohol, n-Heptane, Diethylamine, and Water in the ratio of 600:400:1:1 (v/v/v/v). Degas the mobile phase before use.

    • Detector: UV detector, wavelength not specified in the abstract but typically around 265-268 nm for Sitagliptin.

  • Sample Preparation:

    • Sitagliptin Standard Solution: Prepare a solution of Sitagliptin Phosphate of known concentration in the mobile phase.

    • System Suitability Solution: Use a Sitagliptin System Suitability Mixture containing both (R)- and (S)-enantiomers.

  • Chromatographic Conditions:

    • Flow Rate: As per USP monograph (typically 1.0 mL/min, but needs verification).

    • Injection Volume: Typically 10-20 µL.

    • Column Temperature: Ambient or controlled as specified.

  • Analysis:

    • Inject the system suitability solution and verify that the resolution between the (S)-enantiomer and Sitagliptin is not less than 1.5.

    • Inject the sample solution and quantify the (S)-enantiomer based on the peak area relative to the total area of both enantiomer peaks or using a calibration curve of the (S)-enantiomer.

Protocol 2: Reversed-Phase Chiral HPLC[2][3]
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Prepare a mixture of 10 mM Ammonium Acetate with 0.05% Diethylamine and Acetonitrile in a 40:60 (v/v) ratio. Filter and degas the mobile phase.

  • Sample Preparation:

    • Sitagliptin Test Solution: Prepare a 2.0 mg/mL solution of the Sitagliptin sample in the mobile phase.

    • (S)-Enantiomer Stock Solution: Prepare a stock solution of the (S)-enantiomer for linearity and recovery studies.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

    • Detection Wavelength: 266 nm.

  • Validation (as per ICH guidelines):

    • Linearity: Prepare a series of solutions of the (S)-enantiomer over the concentration range of 0.0003 mg/mL to 0.0045 mg/mL.

    • LOD and LOQ: Determine the limit of detection and limit of quantification by injecting progressively dilute solutions of the (S)-enantiomer.

    • Accuracy (Recovery): Spike the Sitagliptin test solution with known amounts of the (S)-enantiomer at different concentration levels and calculate the percentage recovery.

    • Precision: Perform multiple injections of a homogeneous sample and calculate the relative standard deviation (RSD) of the peak areas and retention times.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the determination of enantiomeric purity and a logical relationship in method development.

G cluster_prep Sample and Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Acquisition and Processing Sample Weigh Sitagliptin API/Formulation Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample into HPLC Dissolve->Inject Standard Prepare (S)-Enantiomer Standard Separate Enantiomeric Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % (S)-Enantiomer Integrate->Calculate

Caption: Experimental workflow for enantiomeric purity determination.

G cluster_input Input Parameters cluster_output Performance Metrics CSP Chiral Stationary Phase Selection Optimization Method Optimization CSP->Optimization MobilePhase Mobile Phase Composition MobilePhase->Optimization Temp Temperature Temp->Optimization FlowRate Flow Rate FlowRate->Optimization Resolution Resolution (Rs) Selectivity Selectivity (α) Efficiency Efficiency (N) AnalysisTime Analysis Time Optimization->Resolution Optimization->Selectivity Optimization->Efficiency Optimization->AnalysisTime

Caption: Logical relationship in chiral method development.

Conclusion

The enantiomeric purity of (R)-Sitagliptin Phosphate is a critical quality attribute that can be reliably determined using chiral HPLC methods. The methods presented in this guide, particularly those employing amylose-based and cellulose-based chiral stationary phases, have demonstrated excellent resolution, sensitivity, and accuracy. For regulatory submissions, it is imperative that the chosen analytical method is validated according to ICH guidelines to ensure its suitability for its intended purpose. The provided data and protocols serve as a valuable resource for researchers and drug development professionals involved in the quality control of Sitagliptin.

References

A Comprehensive Guide to the Solid-State Characterization of (S)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solid-state properties of (S)-Sitagliptin Phosphate, a critical active pharmaceutical ingredient (API) in the treatment of type 2 diabetes mellitus. Understanding the solid state of an API is paramount in drug development, as it directly influences crucial parameters such as solubility, stability, bioavailability, and manufacturability. This document offers a consolidated resource on the various crystalline and amorphous forms of this compound, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Introduction to the Solid State of this compound

This compound, the phosphate salt of sitagliptin, is known to exist in multiple solid forms, including crystalline polymorphs, hydrates, and an amorphous state. The most common form used in pharmaceutical formulations is the monohydrate.[1][2][3][4] The existence of different solid-state forms necessitates a thorough characterization to ensure the selection of the optimal form for development and to maintain consistency and quality of the final drug product.[2][3][4][5] The characterization involves a suite of analytical techniques designed to probe the physical and chemical properties of the solid material.[2][3][4]

Crystalline Forms and Their Interrelationships

Several crystalline forms of Sitagliptin Phosphate have been reported, with the monohydrate and anhydrous forms being the most extensively studied.[1][2][3][4] The relationship between these forms is crucial for understanding potential phase transformations during manufacturing and storage.

G cluster_0 Solid-State Forms of this compound SitagliptinPhosphateMonohydrate Sitagliptin Phosphate Monohydrate (STG) SitagliptinPhosphateAnhydrous Sitagliptin Phosphate Anhydrous (STGA) SitagliptinPhosphateMonohydrate->SitagliptinPhosphateAnhydrous Dehydration (Heat) SitagliptinBase Sitagliptin Base (STGB) SitagliptinPhosphateMonohydrate->SitagliptinBase Basification (e.g., NH3) SitagliptinPhosphateAnhydrous->SitagliptinPhosphateMonohydrate Hydration

Caption: Relationship between major solid-state forms of Sitagliptin.

Quantitative Data Summary

The following tables summarize key quantitative data for different forms of this compound, compiled from various studies.

Table 1: Thermal Analysis Data
FormTechniqueEventPeak Temperature (°C)Onset Temperature (°C)Enthalpy (ΔH) (J/g)Mass Loss (%)Reference
Sitagliptin Phosphate Monohydrate (STG)DSCDehydration/Transition134.43--1.15-[1][2][4]
Melting206.37---[1][2][3]
TG/DTGDehydration117.20101-2.9[1]
Sitagliptin Phosphate Anhydrous (STGA)DSCMelting214.92212.58-104.84-[1][2][3]
TG/DTGDecomposition Start234.24216--[1]
Sitagliptin Base (STGB)DSCMelting120.29117.81-75.18-[1][2][3]
Table 2: X-Ray Powder Diffraction (XRPD) Peak Positions (2θ)
FormMajor Characteristic Peaks (2θ ± 0.2°)Reference
Sitagliptin Phosphate Monohydrate (STG)13.2, 13.8, 15.9, 18.4, 19.1, 21.2, 24.0, 25.0, 25.7, 29.5, 30.9[1]
Sitagliptin Phosphate Anhydrous (STGA)4.6, 9.3, 13.4, 13.9, 15.0, 18.2, 19.2, 19.9, 21.4, 25.4, 26.9[1]
Sitagliptin Base (STGB)7.4, 11.5, 16.7, 17.7, 18.9, 24.1, 24.5, 27.0, 28.5, 28.8[1]
Table 3: Solubility Data
FormSolventSolubilityReference
Sitagliptin Phosphate MonohydrateWaterSoluble[1]
N,N-dimethylformamideSoluble[1]
MethanolSlightly soluble[1]
EthanolVery slightly soluble[1]
AcetoneVery slightly soluble[1]
AcetonitrileVery slightly soluble[1]
Sitagliptin PhosphateSupercritical CO2 (308-338 K, 12-30 MPa)2.07 x 10⁻⁵ to 6.98 x 10⁻⁵ (mole fraction)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of solid-state characterization studies.

Sample Preparation
  • Sitagliptin Phosphate Anhydrous (STGA): Can be prepared by heating Sitagliptin Phosphate Monohydrate.

  • Sitagliptin Base (STGB): Obtained by dissolving Sitagliptin Phosphate Monohydrate in purified water and adding a base, such as ammonia, to a pH of 10.0. The base form is then extracted with an organic solvent like ethyl acetate, followed by drying.[1]

Analytical Techniques

G cluster_0 Solid-State Characterization Workflow API API Sample (this compound) XRPD X-Ray Powder Diffraction (XRPD) API->XRPD Thermal Thermal Analysis (DSC, TGA) API->Thermal Spectroscopy Spectroscopy (FTIR, Raman) API->Spectroscopy Microscopy Microscopy (SEM) API->Microscopy Solubility Solubility Studies API->Solubility Data Data Analysis & Interpretation XRPD->Data Thermal->Data Spectroscopy->Data Microscopy->Data Solubility->Data

Caption: General workflow for solid-state characterization.

4.2.1. X-Ray Powder Diffraction (XRPD)

  • Purpose: To identify the crystalline phase and determine the degree of crystallinity.[1]

  • Methodology:

    • Instrument: A powder X-ray diffractometer (e.g., Bruker-AXS D8 Advance).[7]

    • Sample Preparation: Samples are typically ground, if necessary, and placed on a sample holder.[7]

    • Typical Settings: The specific instrument parameters such as radiation source (e.g., Cu Kα), voltage, current, scan range (e.g., 2θ from 3° to 40°), and scan speed should be documented.

4.2.2. Differential Scanning Calorimetry (DSC)

  • Purpose: To measure thermal events such as melting, crystallization, and solid-solid transitions.[1][8]

  • Methodology:

    • Instrument: A DSC calorimeter (e.g., Shimadzu® DSC-60).[1]

    • Sample Preparation: A small amount of sample (typically 1-5 mg) is weighed into an aluminum pan and sealed.[1]

    • Typical Settings:

      • Atmosphere: Dynamic synthetic air or nitrogen atmosphere (e.g., 50 mL/min).[1]

      • Heating Rate: A controlled heating rate, commonly 10 °C/min.[1]

      • Temperature Range: A suitable range to cover expected thermal events (e.g., 30 °C to 400 °C).[1]

      • Calibration: The instrument is calibrated with certified reference standards like indium and zinc.[1]

4.2.3. Thermogravimetric Analysis (TGA)

  • Purpose: To determine changes in mass as a function of temperature, often used to quantify water content in hydrates and assess thermal stability.[1]

  • Methodology:

    • Instrument: A TGA analyzer (e.g., TA Instruments® MS Q600 SDT).[1]

    • Sample Preparation: A small amount of sample (typically 2-10 mg) is placed in a tared pan.[1]

    • Typical Settings:

      • Atmosphere: Dynamic nitrogen or synthetic air atmosphere (e.g., 50 mL/min).[1]

      • Heating Rate: A controlled heating rate, commonly 10 °C/min.[1]

      • Temperature Range: A wide range to observe all mass loss events (e.g., up to 900 °C).[1]

4.2.4. Spectroscopic Techniques (FTIR and Raman)

  • Purpose: To obtain information about the molecular structure and bonding within the crystal lattice. Differences in spectra can distinguish between polymorphs.

  • Methodology:

    • Fourier Transform Infrared (FTIR) Spectroscopy: Samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

    • Raman Spectroscopy: A non-destructive technique where a laser is focused on the sample. The scattered light is analyzed to generate a spectrum. Key vibrational modes for sitagliptin include C–H, C–C, C=O, C–N, and N–H stretching.[1]

4.2.5. UV-Visible Spectrophotometry

  • Purpose: Primarily used for quantitative analysis in solution, such as in dissolution testing and solubility studies.

  • Methodology:

    • Instrument: A UV-Visible spectrophotometer (e.g., Systronics model 2203).[9]

    • Solvent: A suitable solvent in which the API is soluble and does not interfere with the absorbance at the analytical wavelength. Water is a common solvent for Sitagliptin Phosphate.[9]

    • Wavelength of Maximum Absorbance (λmax): For Sitagliptin Phosphate in water, the λmax is typically observed around 267 nm.[9][10]

    • Procedure: A standard stock solution is prepared, and a calibration curve is generated by measuring the absorbance of a series of diluted solutions of known concentrations.[9]

4.2.6. Solubility Studies

  • Purpose: To determine the solubility of the API in various solvents, which is a critical parameter for bioavailability and formulation development.

  • Methodology (Equilibrium Solubility Method):

    • An excess amount of the solid API is added to a known volume of the solvent in a sealed container.

    • The mixture is agitated at a constant temperature (e.g., 37 ± 1 °C for biorelevant studies) until equilibrium is reached.[11]

    • The suspension is then filtered or centrifuged to separate the undissolved solid.

    • The concentration of the dissolved API in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[11]

Conclusion

The solid-state characterization of this compound is a multifaceted process that is essential for ensuring the development of a safe, effective, and stable pharmaceutical product. A thorough understanding of the properties of its different solid forms, particularly the monohydrate and anhydrous forms, allows for the rational design of formulation and manufacturing processes. The data and protocols presented in this guide serve as a valuable resource for professionals in the pharmaceutical industry, facilitating informed decision-making throughout the drug development lifecycle. The interplay between different solid forms and their physicochemical properties underscores the importance of comprehensive solid-state analysis.[2][3][4]

References

An In-depth Technical Guide to the Solubility and Stability Profile of (S)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (S)-Sitagliptin Phosphate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Understanding these physicochemical properties is critical for all stages of drug development, from pre-formulation studies to the manufacturing of the final dosage form.

Solubility Profile

This compound is the monohydrate phosphate salt of sitagliptin. It is a white to off-white, crystalline, and non-hygroscopic powder.[1] Its solubility is a key determinant of its dissolution rate and subsequent bioavailability.

Aqueous and pH-Dependent Solubility

Sitagliptin phosphate exhibits pH-dependent aqueous solubility.[2] The aqueous solubility of sitagliptin has been reported to be 69.5 mg/g at 24.5°C.[3] The solubility is influenced by the pH of the medium, which is a critical consideration for its behavior in the gastrointestinal tract.

Medium Temperature (°C) Solubility (mg/mL) Reference
Water24.569.5[3]
Water2541[4][5]
0.01 M HCl2568.1[6]
0.10 M Sodium Citrate2566.1[6]
0.10 M Sodium Carbonate (as free base)2542.2[6]
Phosphate Buffer (pH 6.8)Not Specified~91-95% Dissolution[6]
Acetate Buffer (pH 5.5)Not Specified~91-95% Dissolution[6]
Acetate Buffer (pH 4.5)2569.5[6]
PBS (pH 7.2)Not Specified~5[7]
Solubility in Organic Solvents

The solubility of sitagliptin phosphate monohydrate in various organic solvents has been characterized. It is generally soluble in polar aprotic solvents and has limited solubility in less polar and non-polar organic solvents.

Solvent Solubility Description Solubility (mg/mL) Reference
N,N-Dimethylformamide (DMF)Soluble~0.25[1][7][8]
Dimethyl Sulfoxide (DMSO)Soluble~5[7]
DMSOSoluble100[4][5]
MethanolSlightly Soluble-[1][8]
EthanolVery Slightly Soluble / Insoluble-[1][4][5][8]
AcetoneVery Slightly Soluble-[1][8]
AcetonitrileVery Slightly Soluble-[1][8]
IsopropanolInsoluble-[2][8]
Isopropyl AcetateInsoluble-[2][8]

Stability Profile

The stability of this compound is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability studies are conducted under various stress conditions to identify potential degradation pathways and degradation products.

Solid-State Stability

Sitagliptin phosphate monohydrate is more thermostable than the sitagliptin base form.[1][9][10] Thermal analysis has shown that the dehydration of the monohydrate occurs at a peak temperature of 134.43°C, which is followed by a crystalline transition.[1][9][11][12][13] The melting point of sitagliptin phosphate monohydrate is approximately 206.37°C, while the anhydrous form melts at a higher temperature of 214.92°C.[1][9][10][11][12] The base form has a significantly lower melting point of 120.29°C.[1][9][10][11][12]

Solution Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of a drug substance. Sitagliptin phosphate has been subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[14]

Stress Condition Conditions Observations Reference
Acidic Hydrolysis 0.1 N HCl, 1 month~5.12% degradation[15]
2 M HCl, 60°CSignificant degradation, formation of two degradation products (DP1 and DP2)[16][17]
2.5 M HCl, 60°CFormation of two degradation products[17]
Alkaline Hydrolysis 0.1 N NaOH, 2 weeks~69.91% degradation[15]
2 M NaOHSignificant degradation[17][18]
Oxidative Degradation 3% H₂O₂Complete degradation, formation of two degradation products[19]
33% H₂O₂, 24 hours~7.52% degradation[15]
Thermal Degradation Dry Heat, 80°C, 2 weeks~2.25% degradation[15]
Solid state, 90°C, 3 daysStable[19]
Photolytic Degradation UV light (256 nm), 2 weeks~22.95% degradation[15]

Alkaline hydrolysis is a major degradation pathway for sitagliptin.[20] Significant degradation is also observed under strongly acidic and oxidative conditions.[17][18]

Signaling Pathway and Experimental Workflows

Mechanism of Action: DPP-4 Inhibition

Sitagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[21][22] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner, thereby improving glycemic control.

DPP4_Inhibition cluster_pancreas Pancreatic Islets cluster_intestine Intestine Insulin Release Insulin Release Glucagon Release Glucagon Release GLP-1 & GIP GLP-1 & GIP GLP-1 & GIP->Insulin Release stimulates GLP-1 & GIP->Glucagon Release inhibits DPP-4 DPP-4 GLP-1 & GIP->DPP-4 degraded by Food Intake Food Intake Food Intake->GLP-1 & GIP stimulates Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Sitagliptin Sitagliptin Sitagliptin->DPP-4 inhibits

Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.

Experimental Workflow: Stability Indicating HPLC Method

A typical workflow for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for sitagliptin phosphate is outlined below. Such methods are crucial for quantifying the drug and its degradation products in stability samples.

Stability_Workflow cluster_method_dev Method Development cluster_forced_deg Forced Degradation cluster_validation Method Validation (ICH Q2(R1)) cluster_application Application A Column & Mobile Phase Selection B Optimization of Chromatographic Conditions A->B C System Suitability Testing B->C D Acid & Base Hydrolysis E Oxidative Degradation F Thermal & Photolytic Stress G Specificity C->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Stability Sample Analysis K->L M Assay of Bulk Drug & Formulation L->M

Caption: Workflow for a stability-indicating HPLC method.

Experimental Protocols

Protocol for pH-Dependent Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) using standard pharmacopeial procedures.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate sealed containers.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each container and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove undissolved solid.

  • Quantification: Dilute the filtered samples appropriately and quantify the concentration of sitagliptin using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Determine the solubility at each pH point and plot the pH-solubility profile.

Protocol for Stability-Indicating HPLC Method

This protocol is a generalized procedure based on published methods.[14][19][20][23][24]

  • Chromatographic System:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[24]

    • Mobile Phase: A mixture of a buffer (e.g., 0.1 M potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile) in a specific ratio (e.g., 50:50 v/v).[20][23]

    • Flow Rate: Typically 0.5 to 1.0 mL/min.[20][23][24]

    • Detection Wavelength: 260 nm or 268 nm.[19][20]

    • Injection Volume: 10-20 µL.[20]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of sitagliptin phosphate reference standard of known concentration in a suitable diluent (e.g., mobile phase or methanol). Prepare working standards by further dilution.

    • Sample Solution: For forced degradation studies, subject the sitagliptin phosphate to the stress conditions as described in Table 3. After the specified time, neutralize the samples if necessary, and dilute them to a suitable concentration with the diluent.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the sitagliptin peak and any degradation product peaks based on their retention times and peak areas.

    • Calculate the percentage of degradation.

This technical guide provides a foundational understanding of the solubility and stability of this compound. For further in-depth information, readers are encouraged to consult the cited references.

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of (S)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical method development of (S)-Sitagliptin Phosphate. The methodologies outlined below are based on established and validated techniques, primarily focusing on Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis Spectrophotometry for quantification and impurity profiling.

Overview of Analytical Methods

The development of robust analytical methods is crucial for the quality control and assurance of this compound in both bulk drug substance and finished pharmaceutical products. The primary methods employed are:

  • RP-HPLC: For the separation, identification, and quantification of Sitagliptin and its impurities. This technique offers high specificity, sensitivity, and accuracy.

  • UV-Vis Spectrophotometry: A simpler, cost-effective method for the routine quantification of Sitagliptin in dosage forms.

  • Forced Degradation Studies: To identify potential degradation products and establish the stability-indicating nature of the analytical methods.

  • Chiral HPLC: For the specific quantification of the (S)-enantiomer, which is often an undesired impurity.

RP-HPLC Method for Quantification of Sitagliptin Phosphate

This protocol describes a validated RP-HPLC method for the determination of Sitagliptin Phosphate in bulk and tablet dosage forms.

Experimental Protocol

2.1.1. Instrumentation and Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph equipped with a PDA or UV detector.

  • Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent.[1][2]

  • Mobile Phase: A mixture of 0.01M Potassium Dihydrogen Phosphate (KH2PO4) buffer and Methanol in a 50:50 (v/v) ratio. The pH of the buffer is adjusted to 2.5 with 0.2% orthophosphoric acid.[1][2]

  • Flow Rate: 0.7 mL/min.[1][2]

  • Detection Wavelength: 267 nm.[1][2]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

2.1.2. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Sitagliptin Phosphate working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (for Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Sitagliptin Phosphate into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm membrane filter.[3]

2.1.3. Method Validation Parameters

The method should be validated according to ICH guidelines (Q2(R1)) for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[4]

Data Presentation

Table 1: Summary of RP-HPLC Method Parameters and Validation Data

ParameterRecommended Value/Result
Chromatographic Conditions
ColumnZorbax Eclipse XDB C18 (150x4.6 mm, 5µ)[1][2]
Mobile Phase0.01M KH2PO4:Methanol (50:50 v/v), pH 2.5[1][2]
Flow Rate0.7 mL/min[1][2]
Detection Wavelength267 nm[1][2]
Retention TimeApproximately 2.70 min
Validation Parameters
Linearity Range5-30 µg/mL[1][2]
Correlation Coefficient (r²)> 0.999[1][2]
Accuracy (% Recovery)98-102%[5]
Precision (%RSD)< 2%
LOD0.09 µg/mL[5]
LOQ0.27 µg/mL[5]

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Sonicate (for sample) B->C D Dilute to Volume C->D E Filter (0.45 µm) D->E F Inject into HPLC System E->F G Chromatographic Separation (C18 Column) F->G H Detect at 267 nm G->H I Record Chromatogram H->I J Integrate Peak Area I->J K Quantify Concentration J->K

Caption: Workflow for RP-HPLC analysis of Sitagliptin Phosphate.

UV-Vis Spectrophotometric Method for Quantification

This protocol provides a simple and rapid method for the quantification of Sitagliptin Phosphate in pharmaceutical dosage forms.

Experimental Protocol

3.1.1. Instrumentation

  • Instrument: UV-Vis Double Beam Spectrophotometer.

3.1.2. Preparation of Solutions

  • Solvent: Distilled water or 0.1N HCl.[6][7]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Sitagliptin Phosphate and dissolve it in 100 mL of the chosen solvent.[6]

  • Calibration Standards: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 2-10 µg/mL.[7]

  • Sample Solution: Prepare a solution from the tablet powder, similar to the HPLC method, to obtain a final concentration within the calibration range.[7]

3.1.3. Measurement

  • Scan the standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax is typically around 267 nm.[6][7]

  • Measure the absorbance of the standard and sample solutions at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the sample solution from the calibration curve.

Data Presentation

Table 2: Summary of UV-Vis Spectrophotometric Method Parameters

ParameterRecommended Value/Result
SolventDistilled Water[7] or 0.1N HCl[6]
λmax267 nm[6][7]
Linearity Range2-10 µg/mL[7] or 5-40 µg/mL[6]
Correlation Coefficient (r²)> 0.999[7]
Accuracy (% Recovery)99.53-100.41%[7]
Precision (%RSD)< 2.0%[7]

Logical Relationship Diagram

UV_Vis_Logic A Prepare Standard & Sample Solutions B Determine λmax (approx. 267 nm) A->B C Measure Absorbance of Standards A->C E Measure Absorbance of Sample A->E D Construct Calibration Curve (Absorbance vs. Concentration) C->D F Calculate Sample Concentration D->F E->F

Caption: Logical flow for UV-Vis spectrophotometric analysis.

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are essential to ensure the specificity of the analytical method in the presence of degradants.

Experimental Protocol

Subject the Sitagliptin Phosphate solution to the following stress conditions:

  • Acid Hydrolysis: 0.1N HCl at 60°C for a specified duration.[8]

  • Base Hydrolysis: 0.1N NaOH at 60°C for a specified duration.[8]

  • Oxidative Degradation: 3% Hydrogen Peroxide at room temperature.[8]

  • Thermal Degradation: Heat the solid drug at 105°C.[8]

  • Photolytic Degradation: Expose the drug solution to UV light.[9]

Analyze the stressed samples using the developed RP-HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Signaling Pathway of Degradation Analysis

Degradation_Pathway cluster_stress Stress Conditions Acid Acid Hydrolysis Degradants Formation of Degradation Products Acid->Degradants Base Base Hydrolysis Base->Degradants Oxidation Oxidation Oxidation->Degradants Thermal Thermal Thermal->Degradants Photo Photolytic Photo->Degradants Sitagliptin Sitagliptin Phosphate (API/Formulation) Sitagliptin->Acid Sitagliptin->Base Sitagliptin->Oxidation Sitagliptin->Thermal Sitagliptin->Photo Analysis RP-HPLC Analysis Degradants->Analysis Result Peak Purity & Resolution (Stability Indicating Method) Analysis->Result

Caption: Process flow for forced degradation studies.

Chiral HPLC Method for (S)-Sitagliptin Enantiomer

The determination of the undesired (S)-enantiomer requires a specific chiral separation method.

Experimental Protocol
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Chiralpak IA (5µm, 4 x 250 mm).[10]

  • Mobile Phase A: Ethanol:Diethylamine (100:0.1 v/v).[10]

  • Mobile Phase B: Methanol:Water (60:40 v/v).[10]

  • Gradient Elution: Programmed gradient elution is used to achieve separation.[10]

  • Flow Rate: 0.5 mL/min.[10]

  • Detection Wavelength: 265 nm.[10][11]

  • Injection Volume: 10 µL.[10]

Data Presentation

Table 3: Chiral HPLC Method Parameters

ParameterRecommended Value
ColumnChiralpak IA (5µm, 4 x 250 mm)[10]
Mobile PhaseGradient of Ethanol/DEA and Methanol/Water[10]
Flow Rate0.5 mL/min[10]
Detection Wavelength265 nm[10]
Resolution between enantiomers≥2.5[10]
Linearity Range for (S)-enantiomer0.5 µg/mL to 13.6 µg/mL[10]
LOQ for (S)-enantiomer0.017%[10]

These protocols and application notes provide a comprehensive framework for the analytical method development of this compound. It is essential to perform thorough validation to ensure the suitability of the chosen method for its intended purpose.

References

Application Notes & Protocols for the RP-HPLC Analysis of (S)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the analysis of Sitagliptin Phosphate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methods described are suitable for both the quantitative determination of Sitagliptin in bulk and pharmaceutical dosage forms, as well as for the crucial enantiomeric separation to quantify the (S)-enantiomer.

Quantitative Analysis of Sitagliptin Phosphate (Assay)

This method is designed for the routine quality control analysis of Sitagliptin Phosphate in its active pharmaceutical ingredient (API) form and in tablet formulations.

1.1. Chromatographic Conditions

A summary of various validated RP-HPLC methods for the assay of Sitagliptin Phosphate is presented in the table below. These methods primarily utilize a C18 stationary phase with a mobile phase consisting of a phosphate buffer and an organic modifier.

ParameterMethod 1Method 2Method 3
Column Zorbax Eclipse XDB C18 (150×4.6 mm, 5µm)[1]Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm)[2]Qualisil C18 BDS (150x4.5mm, 5µ)[3]
Mobile Phase 0.01M KH2PO4: Methanol (50:50 v/v), pH 2.5 with 0.2% Orthophosphoric Acid[1](0.05M) Phosphate Buffer: Acetonitrile (30:70 v/v), pH 2.8[2]Potassium Dihydrogen Phosphate: Acetonitrile (60:40 v/v), pH 4.5[3]
Flow Rate 0.7 ml/min[1]1.0 ml/min[2]1.0 ml/min[3]
Detection (UV) 267 nm[1]255 nm[2]228 nm[3]
Retention Time Not SpecifiedNot Specified2.70 min[3]

1.2. Experimental Protocol

1.2.1. Reagents and Materials

  • Sitagliptin Phosphate reference standard

  • Sitagliptin Phosphate tablets

  • Potassium dihydrogen phosphate (KH2PO4), HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Orthophosphoric acid, AR grade

  • Water, HPLC grade

1.2.2. Preparation of Solutions

  • Mobile Phase (Method 1): Prepare a 0.01M solution of KH2PO4 in water. Mix this solution with methanol in a 50:50 (v/v) ratio. Adjust the pH to 2.5 using 0.2% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.[1]

  • Standard Stock Solution: Accurately weigh about 25 mg of Sitagliptin Phosphate reference standard and transfer to a 25 ml volumetric flask. Dissolve in and dilute to volume with the mobile phase.[2]

  • Sample Solution (Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Sitagliptin Phosphate into a 10 ml volumetric flask. Add about 7 ml of the diluent (mobile phase), sonicate for 15 minutes, and shake for 30 minutes. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm membrane filter.[4]

1.2.3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject 20 µl of the blank (mobile phase), followed by the standard solution and then the sample solution.

  • Record the chromatograms and measure the peak areas.

  • Calculate the amount of Sitagliptin Phosphate in the sample by comparing the peak area of the sample with that of the standard.

1.3. Method Validation Summary

The following table summarizes the validation parameters for the assay methods.

ParameterMethod 1Method 2Method 3
Linearity Range 5-30 µg/ml[1]30-70 µg/ml[2]Not Specified
Correlation Coefficient (r²) 0.999[1]0.999[2]Not Specified
Accuracy (% Recovery) Not Specified98-102%[2]Not Specified
LOD Not Specified0.09 µg/ml[2]Not Specified
LOQ Not Specified0.027 µg/ml[2]Not Specified
Chiral Separation of (S)-Sitagliptin Phosphate

This enantioselective method is crucial for determining the enantiomeric purity of Sitagliptin, specifically for the detection and quantification of the undesired (S)-enantiomer.

2.1. Chromatographic Conditions

The separation of Sitagliptin enantiomers requires a chiral stationary phase. The table below outlines the conditions for a validated chiral RP-HPLC method.

ParameterChiral Method 1[5][6]Chiral Method 2
Column Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm)[5]Chiralpak IC (250 mm × 4.6 mm, 5 µm)
Mobile Phase 3M Potassium di-hydrogen phosphate buffer (pH 4.0)–methanol–acetonitrile (60:30:10, v/v/v)[5]10 mM Ammonium acetate with 0.05% Diethylamine–acetonitrile (40:60 v/v)
Flow Rate Not SpecifiedNot Specified
Detection (UV) Not SpecifiedNot Specified
Resolution > 3.0[5]> 3.0

2.2. Experimental Protocol

2.2.1. Reagents and Materials

  • Sitagliptin Phosphate bulk drug

  • (S)-Sitagliptin reference standard

  • Potassium di-hydrogen phosphate, HPLC grade

  • Ammonium acetate, HPLC grade

  • Diethylamine, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

2.2.2. Preparation of Solutions

  • Mobile Phase (Chiral Method 1): Prepare a 3M potassium di-hydrogen phosphate buffer and adjust the pH to 4.0. Mix the buffer with methanol and acetonitrile in the ratio of 60:30:10 (v/v/v).[5]

  • Sample Solution: Prepare a solution of the Sitagliptin bulk drug sample in the mobile phase at a suitable concentration (e.g., 10 μg/mL).[6]

  • Spiked Sample Solution: To determine the accuracy and recovery, a known amount of the (S)-enantiomer can be spiked into the Sitagliptin bulk drug sample.[6]

2.2.3. Chromatographic Procedure

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject 20 µl of the sample solution.

  • Record the chromatogram and identify the peaks for the (R)- and (S)-enantiomers based on the retention times of the individual standards or spiked samples.

  • Calculate the percentage of the (S)-enantiomer in the Sitagliptin sample.

2.3. Method Validation Summary

The following table summarizes the validation parameters for the chiral separation method.

ParameterChiral Method 1[5][6]Chiral Method 2
Linearity Range ((S)-enantiomer) 30–300 ng/mL[5]0.3-4.5 µg/mL
Correlation Coefficient (r²) 0.9996[5]0.9991
LOD ((S)-enantiomer) 8 ng/mL[5]0.1 µg/mL
LOQ ((S)-enantiomer) 30 ng/mL[5]0.3 µg/mL
Accuracy (% Recovery of (S)-enantiomer) 99.06 to 100.2%[5]95.7 to 101.7%

Visualizations

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weighing Weighing of Standard/Sample dissolving Dissolving in Diluent weighing->dissolving sonication Sonication & Shaking dissolving->sonication filtration Filtration (0.45 µm) sonication->filtration injection Sample Injection (20 µL) filtration->injection equilibration System Equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Concentration Calculation integration->calculation report Final Report Generation calculation->report

Caption: Experimental workflow for RP-HPLC analysis of Sitagliptin Phosphate.

Validation_Parameters cluster_precision Precision Types validated_method Validated HPLC Method specificity Specificity validated_method->specificity linearity Linearity validated_method->linearity accuracy Accuracy validated_method->accuracy precision Precision validated_method->precision robustness Robustness validated_method->robustness lod_loq LOD & LOQ validated_method->lod_loq repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

Caption: Logical relationship of analytical method validation parameters.

References

Application Notes and Protocols for Pharmacokinetic Studies of (S)-Sitagliptin Phosphate in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic profile of (S)-Sitagliptin Phosphate in rat models, along with detailed protocols for conducting such studies. The information is intended to guide researchers in designing and executing robust preclinical pharmacokinetic evaluations.

Introduction

This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, which is used for the treatment of type 2 diabetes mellitus. Understanding its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), is crucial for its development and clinical application. Rat models are frequently employed in preclinical studies to assess these parameters.

Pharmacokinetic Profile of this compound in Rats

This compound is rapidly absorbed after oral administration in rats.[1] It exhibits high absolute oral bioavailability.[1][2] The plasma clearance of sitagliptin is notably higher in rats compared to other species like dogs, and consequently, its half-life is shorter, approximately 2 hours.[1][2] The primary route of elimination is through renal excretion of the unchanged parent drug.[1][2] While biliary excretion is a significant pathway in rats, metabolism is minimal.[1][2] Studies have also indicated potential enantioselectivity in the pharmacokinetics of sitagliptin phosphate in female albino Wistar rats.[3][4]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound in rats, compiled from various studies.

ParameterValueRat StrainAdministration RouteSource
Plasma Clearance 40-48 ml/min/kgSprague-DawleyIntravenous[1][2]
Volume of Distribution 7-9 l/kgSprague-DawleyIntravenous[1][2]
Half-life (t½) ~2 hoursSprague-DawleyIntravenous/Oral[1][2]
Absolute Oral Bioavailability HighSprague-DawleyOral[1][2]
Renal Clearance (unbound) 32-39 ml/min/kgSprague-DawleyNot Specified[1]

Experimental Protocols

This section outlines a typical protocol for a pharmacokinetic study of this compound in rats.

Animal Model
  • Species: Rat

  • Strain: Sprague-Dawley or Wistar

  • Sex: Male or Female (note that some studies suggest sex-dependent differences)[5]

  • Weight: 200-250 g

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water. Acclimatize animals for at least one week before the experiment.

Dosing and Administration
  • Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., saline, water).

  • Dose: A single oral dose of 2.5 mg/kg is a representative example.[6]

  • Administration:

    • Oral (PO): Administer the solution via oral gavage.

    • Intravenous (IV): Administer the solution via the tail vein for bioavailability studies.

Sample Collection
  • Matrix: Blood (to be processed for plasma or serum).

  • Time Points: Collect blood samples at predetermined time points, for example: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.[7]

  • Procedure: Collect blood (approximately 0.5 ml) from the orbital sinus or tail vein into heparinized tubes.[7]

  • Processing: Centrifuge the blood samples (e.g., at 12,000 rpm for 10 minutes) to separate the plasma.[7] Store the plasma samples at -70°C until analysis.[7]

Bioanalytical Method
  • Technique: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for the quantification of sitagliptin in plasma.[4][5][8]

  • Sample Preparation:

    • Protein Precipitation: A common method involves precipitating plasma proteins with acetonitrile or methanol.[9]

    • Solid-Phase Extraction (SPE): This can also be used for sample clean-up.[10]

    • Liquid-Liquid Extraction (LLE): An alternative extraction method.[6]

  • Chromatographic Conditions (Example for Chiral HPLC): [3][4]

    • Column: Phenomenex column.

    • Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH 4), methanol, and 0.1% formic acid in water (e.g., 60:35:5 v/v/v).

    • Detection: UV or mass spectrometry.

  • Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis
  • Software: Use non-compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters.

  • Parameters: Calculate Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), t½ (half-life), CL (clearance), and Vd (volume of distribution).

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of this compound in rats.

G cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis animal_acclimatization Animal Acclimatization (Sprague-Dawley Rats) dosing Drug Administration (Oral or Intravenous) animal_acclimatization->dosing dose_preparation Dose Formulation Preparation (this compound Solution) dose_preparation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-70°C) processing->storage sample_prep Bioanalytical Sample Preparation (e.g., Protein Precipitation) storage->sample_prep lc_ms_analysis LC-MS/MS or HPLC Analysis sample_prep->lc_ms_analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) lc_ms_analysis->pk_analysis

Caption: Workflow for a rat pharmacokinetic study.

Signaling Pathway

While a traditional signaling pathway is not directly applicable to a pharmacokinetic study, the logical flow of the drug through the biological system can be visualized.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism_excretion Metabolism & Excretion oral_admin Oral Administration gi_tract Gastrointestinal Tract oral_admin->gi_tract portal_circulation Portal Circulation gi_tract->portal_circulation systemic_circulation Systemic Circulation portal_circulation->systemic_circulation tissues Tissues systemic_circulation->tissues liver Liver (Minimal Metabolism) systemic_circulation->liver kidney Kidney (Primary Excretion) systemic_circulation->kidney liver->systemic_circulation bile Bile (Excretion Pathway) liver->bile urine Urine (Unchanged Drug) kidney->urine feces Feces bile->feces

Caption: ADME pathway of this compound.

References

Application Notes and Protocols for Preclinical Formulation of (S)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and preclinical evaluation of (S)-Sitagliptin Phosphate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.

Physicochemical Properties and Formulation

This compound is a white to off-white, crystalline powder. It is soluble in water and across the physiological pH range, which facilitates its formulation for oral administration in preclinical studies.[1][2]

Table 1: Solubility of this compound

SolventSolubilityReference
WaterSoluble[1]
Phosphate Buffered Saline (PBS, pH 7.2)Approx. 5 mg/mL
Dimethyl sulfoxide (DMSO)Approx. 5 mg/mL
EthanolPractically Insoluble
MethanolPractically Insoluble
AcetonitrilePractically Insoluble

Formulation Protocol for Oral Gavage in Rodents:

A common and effective formulation for oral administration in preclinical rodent studies is a solution in a suitable aqueous vehicle.

Materials:

  • This compound powder

  • Sterile Water for Injection or Purified Water

  • (Optional) 0.5% Methylcellulose for increased viscosity and stability

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and total volume.

  • In a sterile container, weigh the calculated amount of this compound powder.

  • Gradually add the sterile water or 0.5% methylcellulose solution to the powder while stirring continuously until the powder is completely dissolved.

  • If necessary, the pH of the solution can be adjusted to between 3 and 4 for optimal stability.

  • Store the prepared solution at 2-8°C. It is recommended to use the solution within 4 weeks of preparation.

A study has shown that an extemporaneously prepared 1% w/v solution of sitagliptin phosphate is stable for at least 4 weeks at both room temperature and under accelerated stability conditions (40°C/75% RH).

Preclinical Pharmacokinetics

(S)-Sitagliptin is rapidly absorbed after oral administration in various preclinical species. The primary route of elimination is renal excretion of the unchanged drug.[3][4]

Table 2: Pharmacokinetic Parameters of (S)-Sitagliptin Following Oral Administration in Preclinical Species

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Bioavailability (%)Reference
Mouse 10~976 (nmol/L)----[5]
Rat 5---~260-90[3][6]
20---~260-90[3][6]
Dog 5---~4High[3][4]
Monkey 5-----[7][8]
20-----[7][8]
100-----[7][8]

Note: Specific Cmax, Tmax, and AUC values were not consistently available across all studies and species in the provided search results. The table reflects the available quantitative and qualitative data.

Mechanism of Action: DPP-4 Inhibition

(S)-Sitagliptin is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins. This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[2]

DPP4_Inhibition_Pathway Ingestion Food Ingestion Intestine Intestinal L-cells & K-cells Ingestion->Intestine GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Pancreas_Beta Pancreatic β-cells GLP1_GIP->Pancreas_Beta stimulates Pancreas_Alpha Pancreatic α-cells GLP1_GIP->Pancreas_Alpha inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Sitagliptin (S)-Sitagliptin Phosphate Sitagliptin->DPP4 inhibits Insulin ↑ Insulin Secretion Pancreas_Beta->Insulin Glucose_Uptake ↑ Peripheral Glucose Uptake Insulin->Glucose_Uptake Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon Liver Liver Glucagon->Liver Glucose_Output ↓ Hepatic Glucose Production Liver->Glucose_Output Blood_Glucose ↓ Blood Glucose Glucose_Output->Blood_Glucose Glucose_Uptake->Blood_Glucose

DPP-4 Inhibition Signaling Pathway

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess the effect of this compound on glucose tolerance in a mouse model.

OGTT_Workflow Fasting 1. Fast Mice Overnight (16-18 hours) Baseline_Glucose 2. Measure Baseline Blood Glucose (t = -30 min) Fasting->Baseline_Glucose Dosing 3. Administer this compound or Vehicle (Oral Gavage) Baseline_Glucose->Dosing Glucose_Challenge 4. Administer Glucose Solution (2 g/kg, Oral Gavage) at t = 0 min Dosing->Glucose_Challenge Blood_Sampling 5. Collect Blood Samples at 15, 30, 60, 90, and 120 min Glucose_Challenge->Blood_Sampling Analysis 6. Measure Blood Glucose Levels and Calculate AUC Blood_Sampling->Analysis

Oral Glucose Tolerance Test Workflow

Materials:

  • Male C57BL/6 mice

  • This compound formulation

  • Vehicle control (e.g., sterile water)

  • D-glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

Procedure:

  • Fast mice overnight for 16-18 hours with free access to water.

  • At t = -30 minutes, obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.

  • Administer the this compound formulation or vehicle control via oral gavage.

  • At t = 0 minutes, administer the D-glucose solution (2 g/kg body weight) via oral gavage.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels for each time point.

  • Calculate the Area Under the Curve (AUC) for the glucose excursion profile to determine the effect on glucose tolerance.

In Vivo DPP-4 Activity Assay

This protocol outlines a method to measure the in vivo inhibition of DPP-4 activity following administration of this compound.

DPP4_Activity_Workflow Animal_Dosing 1. Administer this compound or Vehicle to Animals Blood_Collection 2. Collect Blood Samples at Predetermined Time Points Animal_Dosing->Blood_Collection Plasma_Separation 3. Separate Plasma by Centrifugation Blood_Collection->Plasma_Separation Assay_Setup 4. Prepare Assay Plate with Plasma Samples, DPP-4 Substrate, and Controls Plasma_Separation->Assay_Setup Incubation 5. Incubate at 37°C Assay_Setup->Incubation Measurement 6. Measure Fluorescence or Luminescence Incubation->Measurement Calculation 7. Calculate % DPP-4 Inhibition Measurement->Calculation

In Vivo DPP-4 Activity Assay Workflow

Materials:

  • Plasma samples from treated and vehicle control animals

  • DPP-4 activity assay kit (fluorometric or luminescent)

  • 96-well microplate (black or white, depending on the assay)

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Dose animals with this compound or vehicle.

  • At desired time points post-dose, collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Separate plasma by centrifuging the blood samples.

  • In a 96-well plate, add plasma samples from each animal in triplicate.

  • Prepare a standard curve using recombinant DPP-4 enzyme, if required by the kit.

  • Include appropriate controls: blank (buffer only), vehicle control (plasma from vehicle-treated animals), and a positive control inhibitor (if provided).[9]

  • Add the DPP-4 substrate to all wells to initiate the enzymatic reaction.

  • Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).

  • Measure the fluorescence (e.g., Ex/Em = 360/460 nm) or luminescence using a plate reader.

  • Calculate the percentage of DPP-4 inhibition for each treated sample relative to the vehicle control.

Safety and Tolerability

Preclinical studies in mice, rats, dogs, and monkeys have shown that sitagliptin is generally well-tolerated.[6] Long-term studies (up to 2 years) in multiple animal species did not reveal any evidence of treatment-related pancreatitis.[6]

References

Large-Scale Synthesis of (S)-Sitagliptin Phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitagliptin, an oral antihyperglycemic agent, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus. The commercial synthesis of its phosphate salt requires a highly efficient, cost-effective, and environmentally friendly process that delivers the (S)-enantiomer with exceptional purity. This document provides detailed application notes and protocols for the large-scale synthesis of (S)-Sitagliptin Phosphate, focusing on the widely adopted asymmetric hydrogenation route, which represents a significant advancement in green chemistry and industrial catalysis. Alternative synthetic strategies are also discussed and compared.

Introduction

The development of a scalable and sustainable synthesis for sitagliptin has been a subject of extensive research, leading to multiple generations of manufacturing processes. The key challenge lies in the stereoselective construction of the chiral β-amino acid moiety. Early routes, while effective for producing initial clinical supplies, were often lengthy and generated significant waste. The evolution of the synthesis to the current manufacturing process highlights key principles of process intensification and green chemistry, particularly the use of asymmetric catalysis to avoid chiral resolutions and protecting group manipulations.

Comparative Analysis of Synthetic Routes

Several synthetic strategies for (S)-Sitagliptin have been developed, each with distinct advantages and disadvantages in terms of efficiency, cost, and environmental impact. The following table summarizes the key quantitative data for the most prominent routes.

Synthetic RouteKey FeaturesOverall YieldNumber of StepsEnantiomeric Excess (ee)Key Reagents/Catalysts
Merck's First-Generation Process Ru-catalyzed asymmetric hydrogenation of a β-keto ester, followed by several steps to introduce the amine functionality.52%[1][2]8[1][2]High (not specified)Ruthenium catalyst, EDC coupling, Mitsunobu reaction
Merck's Second-Generation Process Three-step, one-pot synthesis of the key enamine intermediate followed by asymmetric hydrogenation.up to 65%[3][4][5][6]3 (one-pot for intermediate) + hydrogenation + salt formation>99% (after crystallization)[7][8]Rh(I)/(t)Bu JOSIPHOS catalyst[3][4][6]
Chemical Resolution Reduction of an enamine followed by resolution of the racemate using a chiral resolving agent.11%[7][9]5[7]>96%[8]NaBH₄, (-)-di-p-toluoyl-L-tartaric acid[7][9]
Organocatalysis Approach Tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst.54%[10][11]Not specified>99.9%[10]Organocatalyst (e.g., derived from pyrrolidine)
Phase-Transfer Catalysis Enantioselective aza-Michael addition under phase-transfer catalytic conditions.41%[12][13]7[12][13]96%[11][12][13]Quinine-derived C(9)-urea ammonium catalyst
Chemoenzymatic Synthesis Use of a transaminase (TA) to introduce the chiral amine.up to 92% (for the key intermediate)[1]Multi-stepHighEngineered R-selective transaminase

Experimental Protocols

Protocol 1: Second-Generation Asymmetric Hydrogenation Route

This process is noted for its efficiency, high yield, and green chemistry principles, significantly reducing waste compared to the first-generation route.[3][4][5]

Part A: One-Pot Synthesis of Dehydrositagliptin (Enamine Intermediate)

The key enamine intermediate is prepared in a one-pot process from 2,4,5-trifluorophenylacetic acid.[3][6] This streamlined sequence involves the formation of a Meldrum's acid adduct, followed by reaction with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][7][12]triazolo[4,3-a]pyrazine hydrochloride and subsequent treatment with ammonium acetate to form the enamine.[6][14] The intermediate crystallizes from the reaction mixture and is isolated by filtration in high yield (82%) and purity (>99.6 wt%).[3][6]

Part B: Asymmetric Hydrogenation

  • Catalyst Preparation: A solution of the chiral catalyst is prepared by dissolving [Rh(COD)Cl]₂ and the (t)Bu JOSIPHOS ligand in a suitable solvent under an inert atmosphere.

  • Hydrogenation Reaction:

    • The dehydrositagliptin intermediate is dissolved in methanol in a high-pressure reactor.

    • The catalyst solution (as low as 0.15 mol %) is added.[3][6]

    • The reactor is pressurized with hydrogen (e.g., 100-200 psi) and heated (e.g., 50°C).[6][14]

    • The reaction is monitored for completion (typically 13-24 hours).[14]

    • Upon completion, the reaction mixture contains the sitagliptin free base with high enantiomeric excess (up to 95% ee).[7][9]

Part C: Formation and Crystallization of Sitagliptin Phosphate Monohydrate

  • Salt Formation:

    • The reaction mixture from the hydrogenation step is concentrated.

    • The sitagliptin free base is dissolved in a mixture of isopropanol and water.[15][16]

    • A solution of 85% phosphoric acid (at least 1.4 mole equivalents) is added dropwise.[15]

  • Crystallization:

    • The mixture is heated to 75-80°C to ensure complete dissolution.[15]

    • The solution is then cooled to 58-65°C and seeded with sitagliptin phosphate monohydrate crystals.[10][15]

    • The mixture is gradually cooled to 0-5°C and aged to allow for complete crystallization.[15]

  • Isolation and Drying:

    • The crystalline solid is isolated by filtration.

    • The filter cake is washed with cold isopropanol.[15]

    • The product is dried under vacuum at approximately 50°C to yield sitagliptin phosphate monohydrate with an upgraded enantiomeric excess of >99%.[7][15]

Visualizations

Synthetic Pathways and Workflows

Sitagliptin_Synthesis_Overview cluster_main_routes Major Synthetic Routes for (S)-Sitagliptin Start_Materials Common Starting Materials Route_1 Asymmetric Hydrogenation Start_Materials->Route_1 Route_2 Chemical Resolution Start_Materials->Route_2 Route_3 Enzymatic Synthesis Start_Materials->Route_3 Final_Product (S)-Sitagliptin Phosphate Route_1->Final_Product Route_2->Final_Product Route_3->Final_Product

Caption: Overview of major synthetic strategies for this compound.

Second_Gen_Workflow Start 2,4,5-Trifluorophenylacetic Acid & Other Reagents One_Pot One-Pot Synthesis of Dehydrositagliptin Intermediate Start->One_Pot 3 steps in one pot Isolation_1 Crystallization & Filtration One_Pot->Isolation_1 82% yield Hydrogenation Asymmetric Hydrogenation (Rh(I)/(t)Bu JOSIPHOS) Isolation_1->Hydrogenation >99.6% purity Salt_Formation Addition of Phosphoric Acid in IPA/Water Hydrogenation->Salt_Formation Sitagliptin free base Isolation_2 Crystallization, Filtration & Drying Salt_Formation->Isolation_2 Final This compound Monohydrate (>99% ee) Isolation_2->Final up to 65% overall yield

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-Sitagliptin Phosphate, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiomerically pure (S)-Sitagliptin?

A1: The main strategies to achieve the desired (S)-enantiomer of Sitagliptin are:

  • Asymmetric Hydrogenation: This is a key method used in large-scale manufacturing. It typically involves the hydrogenation of a prochiral enamine precursor using a chiral rhodium or ruthenium catalyst.[1][2][3] Merck's second-generation synthesis notably employs a rhodium complex with a chiral phosphine ligand (t-Bu JOSIPHOS) for the asymmetric hydrogenation of an unprotected enamine.[1][4]

  • Biocatalytic Transamination: An alternative "green" chemistry approach involves the use of an engineered transaminase enzyme to directly aminate a prositagliptin ketone precursor, yielding enantiopure sitagliptin.[3] This method offers high enantioselectivity and avoids the use of heavy metals.[3]

  • Chemical Resolution: This classical method involves the synthesis of a racemic mixture of sitagliptin, followed by separation of the enantiomers using a chiral resolving agent, such as (-)-Di-p-toluoyl-L-tartaric acid.[1][5] While effective, this method can be less efficient as it involves discarding the unwanted (R)-enantiomer, although racemization and recycling are possible.

Q2: What are the common challenges encountered during the synthesis of this compound?

A2: Researchers may face several challenges, including:

  • Low Enantioselectivity: Achieving high enantiomeric excess (ee) is critical. This can be affected by the choice of catalyst, ligand, solvent, temperature, and pressure.

  • Low Yield: Overall yield can be impacted by multi-step syntheses, side reactions, and purification losses.[1]

  • Impurity Formation: The formation of process-related impurities and degradation products can complicate purification and affect the final product's quality.[6][7]

  • Catalyst Cost and Removal: Chiral noble metal catalysts (e.g., rhodium-based) can be expensive, and residual metal contamination in the final product is a concern, often requiring additional purification steps.[2]

  • Harsh Reaction Conditions: Some synthetic routes require high pressure and temperature, which can necessitate specialized equipment.[3]

Q3: How can I improve the enantioselectivity of the asymmetric hydrogenation step?

A3: To improve enantioselectivity, consider the following:

  • Catalyst and Ligand Selection: The choice of the chiral ligand is paramount. For the hydrogenation of the sitagliptin enamine precursor, ligands like t-Bu JOSIPHOS have shown high effectiveness.[1][4]

  • Solvent System: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity.

  • Reaction Temperature and Pressure: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may slow down the reaction rate. Optimizing hydrogen pressure is also crucial.[8]

  • Substrate Purity: Ensure the enamine precursor is of high purity, as impurities can interfere with the catalyst.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Asymmetric Hydrogenation - Inactive or poisoned catalyst- Suboptimal reaction conditions (temperature, pressure)- Presence of impurities in the substrate or solvent- Inefficient product isolation- Ensure the catalyst is handled under inert conditions to prevent deactivation.- Screen a range of temperatures and hydrogen pressures to find the optimum.- Purify the enamine precursor and use high-purity, degassed solvents.- Optimize the work-up and crystallization procedure to minimize losses.
Low Enantiomeric Excess (ee) - Incorrect chiral ligand or catalyst loading- Non-optimal solvent- Reaction temperature is too high- Racemization during work-up or isolation- Verify the identity and purity of the chiral ligand. Optimize the substrate-to-catalyst ratio.- Experiment with different solvents (e.g., methanol, ethanol, THF).- Conduct the reaction at a lower temperature, if feasible.- Analyze the ee at different stages to identify potential racemization steps. Use mild work-up conditions.
Incomplete Reaction - Insufficient catalyst loading or reaction time- Low hydrogen pressure- Poor mixing in the reactor- Increase the catalyst loading or extend the reaction time.- Ensure a consistent and adequate hydrogen supply is maintained.- Improve agitation to ensure good contact between the substrate, catalyst, and hydrogen.
Difficulty in Removing Rhodium Catalyst - Inefficient filtration or purification methods- Utilize specialized adsorbents or perform recrystallizations to reduce rhodium levels.- Consider alternative, metal-free synthetic routes like biocatalysis if rhodium contamination is a persistent issue.[2]
Poor Yield in Chemical Resolution - Inappropriate resolving agent or solvent- Suboptimal temperature for salt formation and crystallization- Inefficient separation of diastereomeric salts- Screen different chiral resolving agents and solvent systems.- Optimize the temperature profile for crystallization to achieve good separation and yield.- Ensure complete separation of the desired diastereomeric salt by filtration.
Formation of Side Products - Undesired side reactions due to reaction conditions- Instability of intermediates- Adjust reaction parameters (temperature, stoichiometry) to disfavor side reactions.- Characterize impurities to understand their formation mechanism and devise strategies to prevent them.

Data Presentation: Comparison of Synthetic Routes

Parameter Merck's First-Generation Synthesis [1]Merck's Second-Generation Synthesis [1][4]Chemical Resolution Method [5][9]Biocatalytic Route [3]
Key Step Ru-catalyzed asymmetric hydrogenation of a β-keto esterRh-catalyzed asymmetric hydrogenation of an unprotected enamineResolution of a racemic mixture with a chiral acidTransaminase-catalyzed amination of a prositagliptin ketone
Overall Yield ~52%up to 82% (for dehydrositagliptin intermediate)[1][10], 84% (final salt)[1]~11-33%10-13% increase over the Rh-catalyzed process
Enantiomeric Excess (ee) High (details not specified)up to 95% ee, >99% ee after recrystallization[1][4]up to 96% ee>99.9% ee (undesired enantiomer not detected)
Catalyst Ruthenium-basedRhodium-based (t-Bu JOSIPHOS)None for chirality inductionEngineered transaminase
Key Advantages Established routeHigh efficiency, fewer steps, reduced waste[10]Avoids expensive noble metal catalysts[5]Environmentally friendly, high selectivity, avoids heavy metals, reduced cost and waste[3]
Key Disadvantages Multiple steps, poor atom economy[1]Expensive rhodium catalystLower overall yield, loss of 50% of the material as the wrong enantiomerRequires enzyme development and optimization

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Dehydrositagliptin (Based on Merck's Second-Generation Process)
  • Preparation of the Catalyst Solution: In a glovebox under a nitrogen atmosphere, dissolve the rhodium precursor [Rh(COD)Cl]₂ and the chiral ligand (e.g., t-Bu JOSIPHOS) in a degassed solvent such as methanol. Stir the solution until a homogeneous catalyst is formed.

  • Hydrogenation Reaction:

    • Charge a high-pressure reactor with the dehydrositagliptin precursor and the prepared catalyst solution.

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 90-250 psi).[3]

    • Heat the reaction mixture to the target temperature (e.g., 50 °C) with vigorous stirring.

    • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., isopropanol).

    • Add phosphoric acid to form the phosphate salt.

    • Induce crystallization by cooling or adding an anti-solvent.

    • Filter the crystalline product, wash with a cold solvent, and dry under vacuum to obtain this compound.

Protocol 2: Chemical Resolution of Racemic Sitagliptin
  • Synthesis of Racemic Sitagliptin: Prepare racemic sitagliptin through a suitable non-stereoselective method, for instance, by reducing the enamine with a non-chiral reducing agent like NaBH₄.[1]

  • Formation of Diastereomeric Salt:

    • Dissolve the racemic sitagliptin in a suitable solvent, such as methanol.[9]

    • In a separate flask, dissolve the resolving agent, (-)-Di-p-toluoyl-L-tartaric acid, in a solvent like isopropanol.[9]

    • Add the solution of the resolving agent to the racemic sitagliptin solution.

    • Heat the mixture to facilitate dissolution and salt formation (e.g., 65 °C).[9]

  • Crystallization and Isolation:

    • Allow the solution to cool slowly to room temperature to induce crystallization of the desired diastereomeric salt.

    • Age the mixture for an additional period to maximize the yield.[9]

    • Filter the precipitated solid and wash it with a cold solvent.

  • Liberation of the Free Base and Salt Formation:

    • Treat the isolated diastereomeric salt with a base (e.g., ammonia water) to liberate the free (S)-Sitagliptin.

    • Extract the free base with an organic solvent (e.g., ethyl acetate).[4]

    • Concentrate the organic layer and dissolve the residue in isopropanol.

    • Add phosphoric acid to form the phosphate salt, which can then be crystallized and isolated.

Visualizations

experimental_workflow_asymmetric_hydrogenation cluster_prep Catalyst Preparation (Inert) cluster_reaction Hydrogenation cluster_workup Purification & Isolation Rh_precursor Rh Precursor Catalyst Active Catalyst Solution Rh_precursor->Catalyst Ligand Chiral Ligand Ligand->Catalyst Solvent_prep Degassed Solvent Solvent_prep->Catalyst Reactor High-Pressure Reactor (H₂, Temp, Stirring) Catalyst->Reactor Precursor Dehydrositagliptin Precursor->Reactor Crude_product Crude (S)-Sitagliptin Reactor->Crude_product Concentration Solvent Removal Crude_product->Concentration Salt_formation Add H₃PO₄ Concentration->Salt_formation Crystallization Crystallization Salt_formation->Crystallization Final_product This compound Crystallization->Final_product

Caption: Workflow for Asymmetric Hydrogenation of Dehydrositagliptin.

troubleshooting_low_yield Start Low Yield Observed Check_Catalyst Check Catalyst Activity (Handling, Age) Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Temp, Pressure, Time) Start->Check_Conditions Check_Purity Analyze Purity (Substrate, Solvents) Start->Check_Purity Check_Isolation Review Isolation Protocol (Losses during work-up) Start->Check_Isolation Solution_Catalyst Use fresh catalyst Handle under inert conditions Check_Catalyst->Solution_Catalyst Solution_Conditions Optimize T, P, and time Ensure proper mixing Check_Conditions->Solution_Conditions Solution_Purity Purify starting materials Use high-purity solvents Check_Purity->Solution_Purity Solution_Isolation Optimize crystallization and filtration steps Check_Isolation->Solution_Isolation

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: (S)-Sitagliptin Phosphate HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of (S)-Sitagliptin Phosphate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for this compound analysis?

A typical Reverse Phase-HPLC (RP-HPLC) method for this compound utilizes a C18 column. The mobile phase often consists of a mixture of a buffer (like phosphate or acetate) and an organic solvent (such as acetonitrile or methanol).[1][2][3] Detection is commonly performed using a UV detector at wavelengths around 267 nm.[3]

Q2: My (S)-Sitagliptin peak is tailing. What are the possible causes and solutions?

Peak tailing for a basic compound like sitagliptin is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[4][5][6] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can protonate the silanol groups, reducing their interaction with the basic analyte.[4]

  • Use an End-Capped Column: Employing a column that is well end-capped will minimize the number of free silanol groups available for secondary interactions.[5]

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[4]

  • Ensure Proper Column Equilibration: Make sure the column is thoroughly equilibrated with the mobile phase before injection.

Q3: I am observing ghost peaks in my chromatogram. What could be the source?

Ghost peaks are extraneous peaks that can originate from several sources:[7][8][9]

  • Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can appear as ghost peaks, especially in gradient elution.[8]

  • System Contamination: Carryover from previous injections is a common cause.[7] Ensure your autosampler's wash solvent is effective and that the injection port is clean.

  • Sample Preparation: Contaminants can be introduced during sample preparation from glassware, filters, or the sample solvent itself.[4]

  • Degradation of the Sample: (S)-Sitagliptin can degrade under certain conditions, leading to extra peaks.[2][10]

To troubleshoot, run a blank injection (mobile phase only) to see if the ghost peaks are from the system or mobile phase.

Q4: The retention time of my (S)-Sitagliptin peak is shifting. What should I check?

Retention time shifts can be caused by:

  • Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase components can lead to shifts in retention time. Prepare fresh mobile phase carefully.

  • Fluctuations in Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times. Use a column oven for better control.[2]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

  • Inconsistent Flow Rate: Check the HPLC pump for any signs of malfunction or leaks.

Q5: How can I improve the resolution between (S)-Sitagliptin and its impurities or degradation products?

Improving resolution may require method optimization:

  • Mobile Phase Composition: Adjusting the ratio of the organic solvent to the aqueous buffer can significantly impact resolution.

  • pH of the Mobile Phase: Altering the pH can change the ionization state of both sitagliptin and its impurities, affecting their retention and improving separation.

  • Gradient Elution: If using an isocratic method, switching to a gradient elution can help separate closely eluting peaks.

  • Column Chemistry: Trying a different column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide better selectivity.[4]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for this compound HPLC analysis based on various published methods.

Table 1: Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
Column Zorbax Eclipse XDB C18 (150x4.6 mm, 5µm)[3]PRONTOSIL C18 (dimensions not specified)[2]Phenomenex RP-18 (250x4.6mm, 5µm)
Mobile Phase 0.01M KH2PO4: Methanol (50:50 v/v), pH 2.5[3]Acetonitrile:Acetate buffer, pH 4.4 (36:64 v/v)[2]Acetonitrile:Water (60:40 v/v)
Flow Rate 0.7 ml/min[3]1.0 ml/min[2]1.0 ml/min
Detection Wavelength 267 nm[3]225 nm[2]272 nm
Column Temperature Ambient37 °C[2]Ambient

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0[11]
Theoretical Plates Not less than 2500[11]
%RSD of Peak Area (for replicate injections) Not more than 2.0%[11]

Experimental Protocol

Below is a detailed methodology for a standard RP-HPLC analysis of this compound.

1. Preparation of Mobile Phase (Example: Phosphate Buffer and Methanol)

  • Accurately weigh the required amount of potassium dihydrogen phosphate (KH2PO4) to prepare a 0.01M solution.

  • Dissolve the KH2PO4 in HPLC grade water.

  • Adjust the pH to 2.5 using orthophosphoric acid.[3]

  • Mix the buffer solution with HPLC grade methanol in a 50:50 (v/v) ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication for at least 15 minutes.[11]

2. Preparation of Standard Solution

  • Accurately weigh about 10 mg of this compound working standard and transfer it to a 10 ml volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution.[11]

  • Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 5-30 µg/ml).[3]

3. Preparation of Sample Solution (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 ml volumetric flask.

  • Add about 7 ml of the mobile phase (or a suitable diluent like methanol) and sonicate for 15 minutes to ensure complete dissolution.[11]

  • Make up the volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.[11]

4. Chromatographic Analysis

  • Set up the HPLC system with the appropriate column and chromatographic conditions as detailed in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Perform at least five replicate injections of a standard solution. The system is suitable for analysis if the %RSD of the peak areas is not more than 2.0% and the tailing factor and theoretical plates meet the criteria in Table 2.[11]

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions for analysis.

5. Data Analysis

  • Identify the (S)-Sitagliptin peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the amount of this compound in the sample by using the regression equation from the calibration curve.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during this compound analysis.

HPLC_Troubleshooting start Problem Encountered issue_peak_shape Abnormal Peak Shape start->issue_peak_shape Is it a peak shape issue? issue_retention Retention Time Shift start->issue_retention Is it a retention time issue? issue_extra_peaks Ghost or Unexpected Peaks start->issue_extra_peaks Are there extra peaks? issue issue question question solution solution check check question_tailing_fronting Tailing? issue_peak_shape->question_tailing_fronting Tailing or Fronting? check_ph Check Mobile Phase pH (for basic Sitagliptin, lower pH) question_tailing_fronting->check_ph Yes issue_other Other Issues (e.g., Resolution) question_tailing_fronting->issue_other No check_column_overload Check for Column Overload (Dilute Sample) check_ph->check_column_overload check_column_health Check Column Health (Use guard column/replace) check_column_overload->check_column_health solution_optimize Optimize Method: - Adjust mobile phase ratio - Change column chemistry - Use gradient elution issue_other->solution_optimize check_mobile_phase_prep Verify Mobile Phase Composition & Preparation issue_retention->check_mobile_phase_prep check_flow_rate Check Flow Rate & Pump check_mobile_phase_prep->check_flow_rate check_temp Check Column Temperature check_flow_rate->check_temp run_blank Run Blank Injection (Mobile Phase Only) issue_extra_peaks->run_blank question_peak_in_blank Peak in Blank? run_blank->question_peak_in_blank solution_contam_system Source: System/Mobile Phase Clean injector, use fresh mobile phase question_peak_in_blank->solution_contam_system Yes solution_contam_sample Source: Sample/Diluent Check sample prep, filter sample question_peak_in_blank->solution_contam_sample No

Caption: A troubleshooting workflow for common HPLC issues.

References

Technical Support Center: (S)-Sitagliptin Phosphate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing (S)-Sitagliptin Phosphate in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of an aqueous this compound solution?

A1: For extemporaneously prepared solutions, a pH range of 3 to 4 has been shown to maintain the stability of this compound.[1][2][3][4] In one study, a 1% w/v solution stored at this pH remained stable for at least 4 weeks at both room temperature (25°C/60% RH) and accelerated conditions (40°C/75% RH).[1][2][3][4][5]

Q2: What are the primary degradation pathways for this compound in solution?

A2: The primary degradation pathways for this compound in solution are acid and alkali-induced hydrolysis.[1][4][6] Alkaline degradation is often cited as the major degradation pathway.[1][4] Forced degradation studies have also shown susceptibility to acidic conditions, leading to the formation of specific degradation products.[7][8]

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of this compound, particularly in the presence of acidic or alkaline conditions.[8] For example, significant degradation (around 20%) was observed in 2.5 M HCl at 60°C over 6 hours, whereas only 4% degradation occurred at room temperature under the same acidic conditions.[8]

Q4: Is this compound sensitive to light or oxidation?

A4: this compound is relatively stable under photolytic and oxidative stress.[9][10][11] Studies have shown minimal degradation when solutions are exposed to light or oxidizing agents like hydrogen peroxide (H2O2).[1][10] However, some susceptibility to photolytic degradation has been noted in combined dosage forms.[11]

Q5: Can I expect to see precipitation in my this compound solution?

A5: this compound is classified as a high solubility compound.[12] If you observe precipitation, it could be due to the use of an inappropriate solvent, extreme pH values, or the presence of counter-ions that form a less soluble salt. Ensure your solvent system is appropriate and the pH is within the stable range (ideally 3-4 for aqueous solutions).

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Solution

Possible Causes & Solutions

  • Incorrect pH: The solution pH may be too high (alkaline) or too low (acidic), leading to hydrolysis.

    • Recommendation: Measure the pH of your solution. Adjust to a pH between 3 and 4 using a suitable buffer (e.g., phosphate buffer) for enhanced stability.[1][2][3][4]

  • High Storage Temperature: Storing the solution at elevated temperatures can accelerate degradation.

    • Recommendation: Store this compound solutions at controlled room temperature (25°C) or refrigerated conditions, avoiding excessive heat.[5]

  • Microbial Contamination: Microbial growth can alter the chemical environment and potentially degrade the active ingredient.

    • Recommendation: Prepare solutions under aseptic conditions and consider using a preservative if the solution is to be stored for an extended period.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Causes & Solutions

  • Chemical Degradation: The unknown peaks are likely degradation products resulting from hydrolysis or other stress factors.

    • Recommendation: Conduct forced degradation studies (acidic, alkaline, oxidative, thermal, photolytic) to intentionally generate degradation products and confirm their retention times relative to the parent peak. This will help in identifying the nature of the impurities.[7][8][10]

  • Interaction with Excipients: If your solution contains other components, they may be interacting with the sitagliptin.

    • Recommendation: Analyze a solution of this compound without any excipients to see if the unknown peaks persist. If they disappear, conduct compatibility studies with individual excipients.

  • Contaminated Glassware or Solvents: Impurities from glassware or solvents can introduce extraneous peaks.

    • Recommendation: Ensure all glassware is thoroughly cleaned and use high-purity (e.g., HPLC grade) solvents for your preparations and analyses.

Data Summary

Table 1: Summary of Forced Degradation Studies for this compound
Stress ConditionReagent/DetailsTemperatureDurationDegradation (%)Reference
Acidic Hydrolysis2.5 M HCl60°C6 hours~20%[8]
Acidic Hydrolysis2.5 M HClRoom Temp6 hours~4%[8]
Acidic Hydrolysis2 M HCl100°C24 hoursSignificant[10]
Alkaline Hydrolysis0.1 N NaOHNot SpecifiedNot SpecifiedMajor Degradation[1][4]
Oxidative Stress3% H₂O₂Room Temp3 daysMinimal[10]
Thermal DegradationDry Heat90°C3 daysMinimal[10]
Neutral HydrolysisWaterRoom Temp3 daysMinimal[10]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method based on published literature.[1][3][13]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A mixture of 0.1 M potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid) and methanol in a 1:1 ratio.[1][3]

  • Flow Rate: 0.5 mL/minute.[1]

  • Detection Wavelength: 260 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 22°C.[1][3]

2. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

3. Sample Preparation:

  • Dilute the this compound solution under investigation with the mobile phase to fall within the linear range of the assay.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • The retention time for Sitagliptin is expected to be around 5.5-6.5 minutes under these conditions.[1][3]

  • Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.

Protocol 2: Forced Degradation Study

1. Acid Degradation:

  • Prepare a solution of this compound in 0.1 N HCl.[1]

  • Reflux the solution at 60°C for a specified period (e.g., 4 hours).[14]

  • Cool, neutralize with a suitable base (e.g., 0.1 N NaOH), and dilute to a known concentration with the mobile phase for HPLC analysis.

2. Alkaline Degradation:

  • Prepare a solution of this compound in 0.1 N NaOH.[1]

  • Keep the solution at room temperature for a specified duration.

  • Neutralize with a suitable acid (e.g., 0.1 N HCl) and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Prepare a solution of this compound in 3% hydrogen peroxide.[10]

  • Store at room temperature, protected from light, for a specified period (e.g., 3 days).[10]

  • Dilute for HPLC analysis.

4. Thermal Degradation:

  • Expose a solid sample of this compound to dry heat (e.g., 90°C) for a specified duration (e.g., 3 days).[10]

  • Dissolve the heat-stressed sample in the mobile phase for analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound to direct sunlight or a photostability chamber for a defined period.[6][10]

  • Analyze the solution by HPLC.

Visualizations

degradation_pathway cluster_conditions Stress Conditions cluster_sitagliptin cluster_products Degradation Products Acid (e.g., HCl, heat) Acid (e.g., HCl, heat) Sitagliptin (S)-Sitagliptin Phosphate Acid (e.g., HCl, heat)->Sitagliptin Hydrolysis Alkali (e.g., NaOH) Alkali (e.g., NaOH) Alkali (e.g., NaOH)->Sitagliptin Major Pathway (Hydrolysis) Other_DPs Other Minor Degradants Alkali (e.g., NaOH)->Other_DPs Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Sitagliptin Minor Degradation Light / Heat Light / Heat Light / Heat->Sitagliptin Minor Degradation DP1 Degradation Product 1 Sitagliptin->DP1 Forms under acidic conditions DP2 Degradation Product 2 Sitagliptin->DP2 Forms under acidic conditions

Caption: Degradation pathways of this compound under various stress conditions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation prep Prepare (S)-Sitagliptin Phosphate Solution stress Apply Stress Condition (pH, Temp, Light, etc.) prep->stress hplc_prep Prepare Sample for HPLC (Neutralize, Dilute) stress->hplc_prep hplc_analysis Inject into HPLC System hplc_prep->hplc_analysis data_acq Acquire Chromatogram hplc_analysis->data_acq quantify Quantify Parent Peak & Degradation Products data_acq->quantify report Report % Degradation & Stability Profile quantify->report

Caption: General workflow for conducting a forced degradation study of this compound.

troubleshooting_logic decision decision issue issue solution Problem Resolved start Issue: Loss of Potency / Unexpected Peaks in HPLC check_ph Is pH between 3-4? start->check_ph check_temp Is solution stored at high temp? check_ph->check_temp Yes adjust_ph Adjust pH to 3-4 using a suitable buffer. check_ph->adjust_ph No check_cont Potential contamination? check_temp->check_cont No store_properly Store at controlled room temperature or refrigerated. check_temp->store_properly Yes check_cont->solution No (Consider other factors e.g., excipient interaction) aseptic Use aseptic techniques and sterile filtered solvents. check_cont->aseptic Yes adjust_ph->solution store_properly->solution aseptic->solution

Caption: Troubleshooting logic for stability issues with this compound solutions.

References

Technical Support Center: (S)-Sitagliptin Phosphate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-Sitagliptin Phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the most critical aspects to consider during the purification of this compound?

A1: The three most critical aspects are:

  • Chiral Purity: Ensuring the effective removal of the unwanted (S)-enantiomer is paramount as it is pharmaceutically inactive.[1]

  • Polymorphic Form Control: Sitagliptin Phosphate exists in multiple crystalline forms (e.g., monohydrate, anhydrous).[2][3] Controlling the crystallization process to obtain the desired, stable polymorph is crucial for the drug's physicochemical properties and bioavailability.[2][3]

  • Process-Related and Degradation Impurities: Minimizing impurities arising from the synthesis or degradation is essential for the safety and efficacy of the final active pharmaceutical ingredient (API).[4]

Q2: What are the common process-related impurities and degradation products of Sitagliptin?

A2: Common impurities include starting materials, by-products, and degradation products. Some identified impurities include Defluoro Sitagliptin, various alkene impurities, and products from acid-catalyzed degradation.[5] Under acidic conditions, for instance, degradation can occur, leading to the formation of specific products.[6][7]

Q3: What are the acceptable limits for impurities in Sitagliptin Phosphate?

A3: The acceptance criteria for impurities are established based on ICH (International Council for Harmonisation) guidelines.[8][9][10][11] These guidelines provide thresholds for reporting, identification, and qualification of impurities.[9][10] For a new drug substance, the specific limits are justified by the manufacturer based on safety data and the manufacturing process capability.[8][9][11]

Troubleshooting Guides

Chiral Purification (HPLC)

Problem: Poor resolution between (R)- and (S)-Sitagliptin enantiomers.

Potential CauseTroubleshooting Step
Incorrect Mobile Phase pH The pH of the mobile phase buffer is critical for enhancing chromatographic efficiency and resolution.[1][12] Ensure the pH is optimized and stable. For a Chiralcel OD-RH column, a mobile phase with a pH of 4.0 has been shown to be effective.[1][12]
Inappropriate Chiral Column Not all chiral columns are suitable. Amylose-based columns like Lux Amylose-1 or cellulose-based columns such as Chiralcel OD-RH have demonstrated successful separation.[1][12][13]
Suboptimal Mobile Phase Composition The ratio of organic solvents (e.g., methanol, acetonitrile) to the aqueous buffer needs to be optimized. A mobile phase of 3M potassium di-hydrogen phosphate buffer (pH 4.0)–methanol–acetonitrile (60:30:10, v/v/v) has been reported to achieve a resolution of not less than 3.0.[1][12]
Temperature Fluctuations Ensure the column temperature is controlled and stable, as temperature can affect retention times and resolution.

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sitagliptin Sample Solution inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phase (e.g., Buffer-MeOH-ACN) hplc_system Equilibrate HPLC System with Chiral Column prep_mobile->hplc_system hplc_system->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect analyze Analyze Chromatogram detect->analyze resolution Calculate Resolution (NLT 1.5 - 3.0) analyze->resolution resolution->prep_mobile Resolution Poor purity Determine Enantiomeric Purity resolution->purity Resolution OK

Crystallization and Polymorph Control

Problem: Low yield after recrystallization.

Potential CauseTroubleshooting Step
Excessive Solvent Using too much solvent will result in a significant amount of the product remaining in the mother liquor.[14] If the mother liquor has not been discarded, you can concentrate it by evaporation and attempt a second crystallization.[14]
Crystallization Temperature is Too High If the solution is not cooled to a low enough temperature, the product may remain soluble. Consider extending the cooling time or using a lower temperature bath.
Rapid Cooling Cooling the solution too quickly can lead to the formation of small, impure crystals or oiling out. A slower, controlled cooling rate is often more effective.

Problem: Formation of an undesired polymorph.

Potential CauseTroubleshooting Step
Incorrect Solvent System The choice of solvent is critical for obtaining the desired polymorph. For example, recrystallization from a mixture of methanol and water or acetone and water can yield Form V.[15][16] The anhydrous form I can be obtained from a mixture of ethanol and water.[17]
Inadequate Control of Temperature Temperature can influence which polymorphic form crystallizes. Follow a validated temperature profile for cooling and crystallization.
Absence of Seeding Seeding the solution with crystals of the desired polymorph can help ensure the correct form crystallizes.

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Sitagliptin Phosphate in Solvent (e.g., IPA/Water) heat Heat to Dissolve dissolve->heat cool Controlled Cooling heat->cool seed Seed with Desired Polymorph (Optional) cool->seed agitate Stir for Specified Time seed->agitate filter Filter Crystals agitate->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry analyze Analyze Polymorphic Form (XRD, DSC) dry->analyze

Management of Degradation Products

Problem: Presence of unknown peaks in the chromatogram after acidic workup.

Potential CauseTroubleshooting Step
Acid-Induced Degradation Sitagliptin is known to degrade under acidic conditions.[6][7] This can lead to the cleavage of the molecule and the formation of degradation products.[18]
Minimize Exposure to Strong Acids Reduce the time and temperature of any steps involving strong acids. If possible, use milder acidic conditions or alternative purification techniques that do not require a low pH.
Characterize Degradation Products Use techniques like LC-MS to identify the mass of the unknown peaks and compare them to known degradation products of Sitagliptin.[5][6]

G Sitagliptin Sitagliptin Phosphate Acid Strong Acid (e.g., HCl) + Heat Sitagliptin->Acid DP1 Degradation Product 1 (e.g., Amide Bond Cleavage) Acid->DP1 DP2 Degradation Product 2 Acid->DP2

Summary of Quantitative Data

Table 1: Physicochemical Properties of Sitagliptin Crystalline Forms

Crystalline FormMelting Point (Tpeak)Notes
Sitagliptin Base120.29 °CLess thermostable than the phosphate salts.[2][3]
Sitagliptin Phosphate Monohydrate206.37 °CDehydration can lead to a crystalline transition.[2][3]
Sitagliptin Phosphate Anhydrous214.92 °CMore thermostable than the base form.[2][3]

Table 2: Example HPLC Method for Chiral Separation

ParameterConditionReference
Column Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)[1][12]
Mobile Phase 3M Potassium Di-hydrogen Phosphate Buffer (pH 4.0)–Methanol–Acetonitrile (60:30:10, v/v/v)[1][12]
Flow Rate 1.0 mL/min (typical)
Detection UV at 266 nm[18]
Resolution ≥ 3.0[1][12]

Experimental Protocols

Protocol 1: Chiral Purity Analysis by HPLC
  • Mobile Phase Preparation:

    • Prepare a 3M potassium di-hydrogen phosphate buffer and adjust the pH to 4.0.

    • Mix the buffer, methanol, and acetonitrile in a 60:30:10 (v/v/v) ratio.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the Sitagliptin Phosphate sample in the mobile phase to a known concentration.

  • HPLC System Setup:

    • Install a Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm) column.

    • Equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to 266 nm.

  • Analysis:

    • Inject the sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

    • Calculate the resolution between the (R)- and (S)-enantiomer peaks. The resolution should be not less than 3.0.[1][12]

    • Determine the percentage of the (S)-enantiomer.

Protocol 2: Recrystallization to Obtain Anhydrous Form I
  • Dissolution:

    • Dissolve 10.0g of Sitagliptin free base in 42mL of ethanol at 25 °C to create the free base solution.[17]

    • Separately, prepare a phosphoric acid solution by adding 2.8g of phosphoric acid to 13.6mL of water.[17]

  • Crystallization:

    • Slowly add the phosphoric acid solution to the Sitagliptin free base solution at 25 °C. A solid suspension will form.[17]

    • Stir the suspension at 25 °C for 8 hours.[17]

  • Isolation:

    • Filter the resulting slurry.

    • Wash the filter cake with ethanol.

  • Drying:

    • Dry the crystals in a vacuum oven at 40 °C for 6 hours to obtain Sitagliptin Phosphate anhydrous crystal form I.[17]

References

Technical Support Center: Enhancing Resolution in Chiral Separation of Sitagliptin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of Sitagliptin enantiomers. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of Sitagliptin important?

A1: Sitagliptin is a chiral drug, and its enantiomers can have different pharmacological and toxicological profiles. The therapeutically active form is the (R)-enantiomer. Regulatory agencies require the stereoisomeric composition of chiral drugs to be well-documented. Therefore, a reliable chiral separation method is crucial to ensure the quality, safety, and efficacy of Sitagliptin by quantifying the amount of the undesired (S)-enantiomer.

Q2: What are the common analytical techniques for the chiral separation of Sitagliptin enantiomers?

A2: The most common technique is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are also viable but less frequently reported methods for this specific separation.

Q3: Which type of HPLC column is most effective for separating Sitagliptin enantiomers?

A3: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective. Columns like Chiralpak® IC, Chiralpak® IA, and Chiralcel® OD-RH have been successfully used to achieve good resolution between Sitagliptin enantiomers.[1][2] The choice of the specific CSP can significantly impact the enantioselectivity.

Q4: What is the role of additives like diethylamine (DEA) or ethylene diamine (EDA) in the mobile phase?

A4: Sitagliptin is a basic compound. Basic additives like DEA or EDA are often added to the mobile phase to improve peak shape and reduce tailing.[3] They compete with the analyte for active sites on the stationary phase, minimizing undesirable interactions that can lead to poor chromatography.[3]

Q5: What are the typical validation parameters for a chiral method for Sitagliptin according to ICH guidelines?

A5: A chiral method for Sitagliptin should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1]

Troubleshooting Guides

Issue 1: Poor or No Resolution Between Enantiomers

Q: I am not seeing any separation between the Sitagliptin enantiomers. What should I do?

A: This is a common issue that can often be resolved by systematically checking your chromatographic conditions.

  • Verify Column Choice: Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns like Chiralpak® IC or Chiralcel® OD-RH are recommended.[4]

  • Mobile Phase Composition: The composition of the mobile phase is critical.

    • For Normal Phase: Try varying the ratio of the alcoholic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane).

    • For Reversed-Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. The pH of the buffer is a key parameter; a pH of around 4.0 has been shown to be effective.[4]

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.

  • Temperature: Temperature can influence enantioselectivity. Try adjusting the column temperature (e.g., in the range of 25-35°C).[1]

  • Additive Concentration: If you are using a basic additive like DEA, ensure it is at an appropriate concentration (typically around 0.05% to 0.1%).[3]

Issue 2: Peak Tailing

Q: My Sitagliptin peaks are showing significant tailing. How can I improve the peak shape?

A: Peak tailing for basic compounds like Sitagliptin is often due to secondary interactions with the stationary phase.[5]

  • Mobile Phase pH: In reversed-phase chromatography, operating at a low pH (e.g., pH 3-4) can suppress the ionization of residual silanols on the silica support, reducing peak tailing.[6]

  • Increase Additive Concentration: For normal phase, you might need to increase the concentration of the basic additive (e.g., DEA or EDA) to effectively mask the active sites.[3]

  • Use a Highly Deactivated Column: Employing an end-capped column can minimize the availability of free silanol groups that cause tailing.[5]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.[5]

  • Packing Bed Deformation: If the problem persists, the column itself might be compromised with a void at the inlet. Consider replacing the column.[5]

Issue 3: Inconsistent Retention Times

Q: The retention times for my Sitagliptin enantiomers are shifting between injections. What could be the cause?

A: Fluctuating retention times can point to issues with the HPLC system or the mobile phase preparation.

  • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent composition can lead to retention time shifts.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of drifting retention times.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a constant flow rate. Fluctuations in flow will directly impact retention times.

  • Temperature Control: Verify that the column oven is maintaining a stable temperature, as temperature fluctuations can affect retention.[7]

  • Sample and Mobile Phase Stability: Both the sample solution and the mobile phase for Sitagliptin analysis have been found to be stable for at least 48 hours.[4] However, if you are using them for longer, consider preparing fresh solutions.

Experimental Protocols

HPLC Method 1: Reversed-Phase Separation
  • Column: Chiralcel® OD-RH (150 mm × 4.6 mm, 5 µm)[4]

  • Mobile Phase: 3 M Potassium di-hydrogen phosphate buffer (pH 4.0) : Methanol : Acetonitrile (60:30:10, v/v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 268 nm

  • Injection Volume: 20 µL

  • Expected Resolution: ≥ 3.0[4]

HPLC Method 2: Normal Phase Separation
  • Column: Chiralpak® IC-3 (250 mm x 4.6 mm, 3 µm)[2]

  • Mobile Phase: n-Hexane : Isopropanol (40:60, v/v) with 0.05% Ethylene Diamine[8]

  • Flow Rate: 0.5 mL/min[2][8]

  • Column Temperature: 35°C[2][8]

  • Detection: UV at 266 nm[2][8]

  • Injection Volume: 10 µL[8]

  • Expected Resolution: ~3.38[1][2]

Data Presentation

Table 1: Comparison of HPLC Methods for Sitagliptin Enantiomer Separation

ParameterMethod 1 (Reversed-Phase)Method 2 (Normal Phase)Method 3 (Reversed-Phase)
Column Chiralcel® OD-RH (150x4.6mm, 5µm)[4]Chiralpak® IC-3 (250x4.6mm, 3µm)[2]Chiralpak® IC (250x4.6mm, 5µm)
Mobile Phase KH2PO4 buffer (pH 4.0) : MeOH : ACN (60:30:10)[4]n-Hexane : IPA (40:60) + 0.05% EDA[8]10mM NH4OAc + 0.05% DEA : ACN (40:60)
Flow Rate 1.0 mL/min0.5 mL/min[2][8]Not Specified
Temperature 25°C35°C[2][8]Not Specified
Detection (UV) 268 nm266 nm[2][8]Not Specified
Resolution (Rs) ≥ 3.0[4]~3.38[1][2]> 3.0
Linearity Range 30-300 ng/mL[4]Not Specified0.3-4.5 µg/mL
LOD 8 ng/mL[4]Not Specified0.1 µg/mL
LOQ 30 ng/mL[4]Not Specified0.3 µg/mL

Visualizations

ExperimentalWorkflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Prepare Sitagliptin Sample (in mobile phase) Inject Inject Sample Prep_Sample->Inject Prep_MP Prepare Mobile Phase (e.g., Hexane:IPA with EDA) Degas Degas Mobile Phase Prep_MP->Degas Equilibrate Equilibrate Column Degas->Equilibrate Equilibrate->Inject Separate Isocratic Elution on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Resolution (Rs) and Enantiomeric Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for the chiral separation of Sitagliptin enantiomers by HPLC.

TroubleshootingTree Start Poor Resolution (Rs < 1.5) Check_Column Is the correct chiral column installed? Start->Check_Column Check_MP Is the mobile phase composition correct? Check_Column->Check_MP Yes Failure Consult Column Manufacturer Check_Column->Failure No Adjust_MP_Ratio Adjust ratio of polar/non-polar solvents. Check_MP->Adjust_MP_Ratio No Check_pH Is the mobile phase pH optimal (for RP)? Check_MP->Check_pH Yes Success Resolution Improved Adjust_MP_Ratio->Success Adjust_pH Adjust pH to ~4.0. Check_pH->Adjust_pH No Check_Additive Is a basic additive (DEA/EDA) present? Check_pH->Check_Additive Yes Adjust_pH->Success Add_Additive Add 0.05-0.1% basic additive. Check_Additive->Add_Additive No Adjust_Flow Decrease flow rate. Check_Additive->Adjust_Flow Yes Add_Additive->Success Adjust_Temp Optimize column temperature. Adjust_Flow->Adjust_Temp Adjust_Temp->Success

Caption: Troubleshooting decision tree for improving the resolution of Sitagliptin enantiomers.

References

Technical Support Center: Scaling Up (S)-Sitagliptin Phosphate Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the crystallization of (S)-Sitagliptin Phosphate. Here, you will find practical troubleshooting guidance and frequently asked questions to address common challenges encountered during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common crystalline forms of this compound I might encounter?

A1: Several crystalline forms of sitagliptin phosphate have been reported, with the most common being the monohydrate and various anhydrous forms (Forms I, II, III, IV, and V). Each form has distinct physicochemical properties, such as solubility and stability, making polymorph control critical during crystallization.[1][2] The monohydrate is often the most stable form under ambient conditions.[3] Dehydration of the monohydrate can lead to the formation of anhydrous forms.[2][4]

Q2: Which solvent systems are typically used for the crystallization of this compound?

A2: The choice of solvent is a critical parameter that influences both the crystal form and the yield. Common solvent systems are mixtures of an organic solvent and water. The table below summarizes various reported solvent systems and their typical operating temperatures.

Solvent SystemTemperature Range (°C)Resulting FormReference
Ethanol / Water4 - 78Anhydrous Form I, Mixture of I & III[5]
Isopropanol / Water0 - 80Monohydrate[6]
Acetone / Water-10 - 50Anhydrous Form I[5]
Acetonitrile / Water-10 - 50Anhydrous Form I[5]
Methanol / Water5 - 40Polymorph Form V[1]
Tetrahydrofuran / Water25Crystalline Form[7]
n-Butanol / WaterNot SpecifiedPolymorph Form V[1]

Q3: What are the key process parameters I need to control during scale-up?

A3: Successful scale-up requires stringent control over several critical process parameters:

  • Temperature: Influences solubility and supersaturation. The cooling rate, in particular, can affect nucleation and crystal growth, thereby impacting crystal size distribution and polymorphic form.[]

  • Solvent Composition: The ratio of solvent to anti-solvent (e.g., organic solvent to water) is a key factor in controlling supersaturation and can determine the resulting crystal form.[]

  • Agitation: Mixing affects heat and mass transfer, which can lead to inconsistencies in temperature and concentration at larger scales. Poor mixing can result in localized high supersaturation, leading to excessive nucleation of fine particles or formation of undesired polymorphs.[9][10]

  • Seeding: The addition of seed crystals of the desired polymorph is a common strategy to control the crystal form and improve batch-to-batch reproducibility.[1][]

  • Drying Conditions: The temperature and pressure during drying can induce polymorphic transformations.[7] For instance, drying wet Form II at elevated temperatures can yield other crystalline forms.[7]

Troubleshooting Guide

Problem 1: I obtained the wrong polymorph or a mixture of polymorphs.

  • Question: My latest batch of this compound shows a different crystalline form than intended. What could be the cause and how can I fix it?

  • Answer:

    • Potential Causes:

      • Solvent System Variation: The composition of your solvent system may have deviated from the target ratio. Different solvent environments can stabilize different polymorphs.[]

      • Inadequate Temperature Control: The cooling profile significantly impacts which polymorph crystallizes. Rapid cooling can sometimes lead to metastable forms, while slower, controlled cooling favors the stable form.[]

      • Lack of Seeding: Without seeding with the desired polymorph, spontaneous nucleation of a different, potentially metastable, form can occur.[1][]

      • Drying Conditions: The temperature and vacuum applied during the drying phase can be sufficient to cause a polymorphic transformation.[7]

    • Recommended Solutions:

      • Verify Solvent Composition: Ensure the precise ratio of your organic solvent and water is used in every run.

      • Implement a Controlled Cooling Profile: Design and consistently apply a specific cooling ramp rate. For example, a slow cool from 68°C to 21°C over approximately 12 hours has been used to obtain the monohydrate form.[3]

      • Introduce Seeding: Add a small quantity of the desired crystalline form at a specific temperature and supersaturation level to direct the crystallization towards that form.[1]

      • Optimize Drying: Carefully control the drying temperature and pressure to avoid conditions known to cause phase transitions. For example, drying can be performed under vacuum at temperatures between 35°C and 50°C.[1]

Problem 2: The product yield is consistently low.

  • Question: I'm experiencing low yields in my scaled-up crystallization process. What are the likely reasons and how can I improve it?

  • Answer:

    • Potential Causes:

      • Incomplete Crystallization: The final temperature of the slurry might be too high, leaving a significant amount of product dissolved in the mother liquor.

      • Suboptimal Solvent/Anti-solvent Ratio: An incorrect ratio can lead to higher solubility of the product in the final solvent mixture.

      • Filtration Issues: Very fine particles (fines) can pass through the filter, leading to product loss.[]

    • Recommended Solutions:

      • Optimize Final Crystallization Temperature: Lower the final temperature of the slurry before filtration to minimize the solubility of sitagliptin phosphate. Cooling to 0-5°C is a strategy employed in some protocols.[3]

      • Adjust Solvent Composition: Systematically vary the solvent-to-anti-solvent ratio to find the optimal composition for maximizing precipitation.

      • Control Crystal Size: To avoid fines, consider a slower cooling rate or an aging period at the final temperature to allow for crystal growth. Optimizing agitation can also prevent excessive secondary nucleation which generates fines.[]

Problem 3: The product is difficult to filter and/or dry.

  • Question: My crystallized this compound has poor filtration characteristics and takes a very long time to dry. What should I investigate?

  • Answer:

    • Potential Causes:

      • Small Particle Size: A high population of fine crystals can clog the filter medium and trap solvent, making drying inefficient.[11]

      • Crystal Agglomeration: Small crystals can stick together, forming clusters that trap mother liquor and are difficult to wash and dry uniformly.[]

      • Unfavorable Crystal Habit: Needle-like or plate-like crystals can pack inefficiently on the filter, leading to poor filtration and washing.

    • Recommended Solutions:

      • Control Supersaturation: Avoid high levels of supersaturation, which can lead to rapid nucleation and the formation of fine particles. This can be achieved through slower cooling or a more gradual addition of anti-solvent.[]

      • Optimize Agitation: The mixing intensity can influence crystal size and shape. In some cases, reducing agitation can minimize crystal breakage and the generation of fines.

      • Introduce an Aging Step: Holding the slurry at the final crystallization temperature for a period (e.g., overnight) can allow for Ostwald ripening, where larger crystals grow at the expense of smaller ones, improving the overall particle size distribution.[7]

Experimental Protocols

Representative Cooling Crystallization Protocol for this compound Monohydrate

This protocol is a synthesis of information found in the public domain and should be adapted and optimized for your specific scale and equipment.

  • Dissolution:

    • Charge the reactor with this compound crude material.

    • Add a mixture of isopropanol and water (e.g., a 1:2 to 1:4 v/v ratio).

    • Heat the mixture to 70-80°C with agitation until all solids are dissolved.[6]

  • Controlled Cooling and Seeding:

    • Cool the solution to 55-60°C.[6]

    • Seed the solution with a small amount (e.g., 0.1-1.0% w/w) of crystalline this compound Monohydrate.

    • Initiate a slow, linear cooling ramp to 20-25°C over several hours.

  • Anti-solvent Addition and Aging:

    • At 20-25°C, slowly add an additional volume of isopropanol (as an anti-solvent) over 1-2 hours to further decrease solubility.[6]

    • Age the resulting slurry at 20-25°C for at least 2 hours, or overnight, with gentle agitation to allow for crystal growth and stabilization.

  • Isolation and Washing:

    • Filter the crystalline product.

    • Wash the filter cake with a cold mixture of isopropanol and water.

  • Drying:

    • Dry the product under vacuum at a temperature between 40-60°C until the residual solvent content is within the required specifications.[7]

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolution Dissolve Sitagliptin Phosphate in Solvent Mixture cooling Controlled Cooling dissolution->cooling Heat to Dissolve seeding Seed with Desired Polymorph cooling->seeding Cool to Seeding Temp aging Age the Slurry seeding->aging Continue Cooling filtration Filtration aging->filtration Transfer Slurry washing Wash the Cake filtration->washing drying Drying under Vacuum washing->drying final_product final_product drying->final_product Final Product troubleshooting_polymorphism problem Problem: Incorrect Polymorph cause1 Possible Cause: Temperature Profile? problem->cause1 cause2 Possible Cause: Solvent Composition? problem->cause2 cause3 Possible Cause: Seeding Issue? problem->cause3 solution1 Solution: Implement Strict Cooling Control cause1->solution1 If cooling was too rapid or inconsistent solution2 Solution: Verify Solvent Ratios cause2->solution2 If solvent ratios were not precise solution3 Solution: Introduce/Optimize Seeding cause3->solution3 If no seeds were used or seeds were ineffective

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for (S)-Sitagliptin Phosphate Enantiomer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of Sitagliptin Phosphate is a critical aspect of quality control. The (R)-enantiomer is the active pharmaceutical ingredient, while the (S)-enantiomer is considered an impurity. This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the effective separation and quantification of the (S)-Sitagliptin Phosphate enantiomer.

The following sections present a comparative summary of different chiral stationary phases and mobile phase compositions, detailed experimental protocols, and validation data from published studies. This information is intended to assist in method selection and implementation for the chiral purity analysis of Sitagliptin.

Comparative Analysis of Validated HPLC Methods

Several chiral stationary phases have been successfully employed for the enantiomeric separation of Sitagliptin. The choice of the column and mobile phase significantly impacts the resolution, run time, and sensitivity of the method. Below is a summary of performance data from different validated methods.

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterMethod 1Method 2Method 3 (USP Monograph)
Chiral Column Chiralpak IC (250 mm x 4.6 mm, 5 µm)[1]Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm)[2][3]Lux Amylose-1 (size not specified)[4][5]
Mobile Phase 10 mM Ammonium Acetate with 0.05% Diethylamine – Acetonitrile (40:60 v/v)[1]3 M Potassium Dihydrogen Phosphate Buffer (pH 4.0) – Methanol – Acetonitrile (60:30:10 v/v/v)[2][3]Not explicitly detailed in the snippets.
Flow Rate 1.0 mL/min[1]Not explicitly detailed in the snippets.Not explicitly detailed in the snippets.
Detection (UV) 266 nm[1]Not explicitly detailed in the snippets.Not explicitly detailed in the snippets.
Column Temp. 25°C[1]Not explicitly detailed in the snippets.Not explicitly detailed in the snippets.
Resolution (Rs) > 3.0[1]> 3.0[2][3]Satisfactory separation reported.[4][5]
Runtime < 15 min[1]Not explicitly detailed in the snippets.Not explicitly detailed in the snippets.

Table 2: Comparison of Validation Parameters

Validation ParameterMethod 1 (Chiralpak IC)Method 2 (Chiralcel OD-RH)
Linearity Range 0.0003 - 0.0045 mg/mL (r²=0.9991)[1]30 - 300 ng/mL (r²=0.9996)[2]
LOD 0.0001 mg/mL[1]8 ng/mL[2]
LOQ 0.0003 mg/mL[1]30 ng/mL[2]
Recovery 95.7% - 101.7%[1]99.06% - 100.2%[2]
Solution Stability 48 hours[1]48 hours[2]

Experimental Protocols

This section provides a detailed breakdown of the methodologies for the compared HPLC methods.

Method 1: Chiralpak IC Column

This method utilizes a reversed-phase approach with an immobilized polysaccharide-based chiral stationary phase.

1. Chromatographic Conditions:

  • Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of 10 mM Ammonium Acetate with 0.05% Diethylamine and Acetonitrile in a ratio of 40:60 (v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 25°C[1].

  • Detection: UV at 266 nm[1].

  • Injection Volume: 20 µL[1].

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of (S)-Sitagliptin enantiomer in the mobile phase.

  • Sample Solution: Dissolve an appropriate amount of Sitagliptin Phosphate bulk drug in the mobile phase to achieve a target concentration (e.g., 2.0 mg/mL)[1].

  • Spiked Sample Solution (for validation): Add known amounts of the (S)-enantiomer stock solution to the Sitagliptin sample solution[1].

3. Validation Procedure:

  • The method was validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness[1].

Method 2: Chiralcel OD-RH Column

This method also employs a reversed-phase separation on a different polysaccharide-based chiral stationary phase.

1. Chromatographic Conditions:

  • Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm)[2][3].

  • Mobile Phase: A mixture of 3 M Potassium Dihydrogen Phosphate buffer (adjusted to pH 4.0), Methanol, and Acetonitrile in a ratio of 60:30:10 (v/v/v)[2][3].

  • Flow Rate: Not specified.

  • Column Temperature: Not specified.

  • Detection: Not specified.

  • Injection Volume: 20 µL[2].

2. Sample Preparation:

  • Prepare standard and sample solutions in the mobile phase.

3. Validation Procedure:

  • The method was validated following ICH guidelines. The linearity was established over the concentration range of 30–300 ng/mL[2]. Recovery was determined by spiking the bulk drug sample with the (S)-enantiomer[2].

Visualized Experimental Workflow

The following diagrams illustrate the general workflow for the validated HPLC method for this compound enantiomer analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Prepare Mobile Phase B Prepare Sample Solution A->B C Prepare Standard Solution A->C E Inject Sample/Standard B->E C->E D System Equilibration D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Quantification H->I J Report Generation I->J

Caption: General workflow for HPLC analysis of Sitagliptin enantiomers.

Validation_Workflow cluster_execution Execution cluster_output Outcome Linearity Linearity & Range Validate Perform Validation Experiments Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD Limit of Detection LOQ Limit of Quantification Specificity Specificity Robustness Robustness Develop Optimized HPLC Method Develop->Validate Result Validated Analytical Method Validate->Result

Caption: Workflow for the validation of the analytical method.

References

A Comparative Efficacy Analysis of (S)-Sitagliptin Phosphate and Other DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Dipeptidyl peptidase-4 (DPP-4) inhibitors represent a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM). By targeting the inactivation of incretin hormones, these drugs enhance glucose-dependent insulin secretion and suppress glucagon release. (S)-Sitagliptin Phosphate was the first compound in this class to receive regulatory approval. This guide provides an objective comparison of its efficacy against other widely used DPP-4 inhibitors, including vildagliptin, saxagliptin, linagliptin, and alogliptin, supported by experimental data and detailed methodologies for the scientific community.

Mechanism of Action: The Incretin Pathway

DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis.[1] By inhibiting the DPP-4 enzyme, sitagliptin and other gliptins increase the circulating levels of active GLP-1 and GIP.[1][2] This leads to enhanced insulin synthesis and release from pancreatic β-cells and reduced glucagon secretion from pancreatic α-cells, but only when blood glucose levels are elevated.[2][4] This glucose-dependent mechanism results in a low intrinsic risk of hypoglycemia.[1][5]

G Simplified Signaling Pathway of DPP-4 Inhibition cluster_bloodstream Bloodstream cluster_pancreas Pancreas GLP1_GIP_active Active Incretins (GLP-1, GIP) GLP1_GIP_inactive Inactive Metabolites GLP1_GIP_active->GLP1_GIP_inactive Beta_cell β-cells GLP1_GIP_active->Beta_cell stimulates Alpha_cell α-cells GLP1_GIP_active->Alpha_cell inhibits DPP4 DPP-4 Enzyme DPP4->GLP1_GIP_active degrades Insulin ↑ Insulin Secretion (Glucose-Dependent) Beta_cell->Insulin Glucagon ↓ Glucagon Secretion Alpha_cell->Glucagon Sitagliptin (S)-Sitagliptin & Other DPP-4 Inhibitors Sitagliptin->DPP4 inhibits Meal Meal Intake Gut Gut L-cells & K-cells Meal->Gut stimulates Gut->GLP1_GIP_active release Glucose ↓ Blood Glucose Insulin->Glucose promotes uptake Glucagon->Glucose reduces production

DPP-4 inhibitor mechanism of action.
Comparative Efficacy: In Vitro Potency and Clinical Outcomes

While all DPP-4 inhibitors share the same mechanism of action, they exhibit differences in their chemical structures, pharmacokinetic profiles, and binding characteristics to the DPP-4 enzyme.[6] However, multiple meta-analyses and head-to-head clinical trials have concluded that the currently available DPP-4 inhibitors generally demonstrate similar efficacy in terms of glycemic control when used as monotherapy or in combination with other antidiabetic agents.[6][7][8][9] The typical reduction in glycosylated hemoglobin (HbA1c) is in the range of 0.5% to 0.8%.[5][7][9]

DPP-4 Inhibitor Typical Daily Dose IC50 vs. Human DPP-4 (nmol/L) Mean HbA1c Reduction (Monotherapy) Primary Route of Elimination & Renal Dose Adjustment
(S)-Sitagliptin 100 mg once daily18 - 27~0.6% - 0.8%[10][11]Primarily renal; dose reduction required for moderate to severe renal impairment.[2][8]
Vildagliptin 50 mg once or twice daily34 - 63~0.5% - 0.8%[11]Renal and metabolism; dose reduction required for moderate to severe renal impairment.[8]
Saxagliptin 2.5 - 5 mg once daily1.3 - 5.5~0.5% - 0.7%[11]Metabolism and renal; dose reduction required for moderate to severe renal impairment.[7][8]
Linagliptin 5 mg once daily0.14 - 1~0.5% - 0.6%[11]Primarily enterohepatic (bile and gut); no dose adjustment required for renal impairment.[7][8]
Alogliptin 6.25 - 25 mg once daily<10~0.5% - 0.6%[11]Primarily renal; dose reduction required for moderate to severe renal impairment.[8]

Note: IC50 values and HbA1c reduction can vary based on the specific study conditions and patient populations. Data compiled from multiple sources.[7][8][10][11][12][13]

Experimental Methodologies

In Vitro DPP-4 Inhibition Assay

This assay is fundamental for determining the potency (typically as an IC50 value) of a compound's ability to inhibit the DPP-4 enzyme.

Objective: To quantify the concentration of an inhibitor (e.g., Sitagliptin) required to inhibit 50% of the DPP-4 enzyme activity.

Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). DPP-4 cleaves this substrate, releasing the free AMC fluorophore, which emits a measurable fluorescent signal. An inhibitor will compete with the substrate, leading to a reduction in fluorescence.[15][16]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., H-Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)

  • Test compounds (Sitagliptin and other DPP-4 inhibitors)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in the assay buffer.[17] Dilute the DPP-4 enzyme and the substrate to their optimal working concentrations in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to designated wells:

    • Blank (No Enzyme) Wells: Assay buffer and substrate.

    • Control (100% Activity) Wells: Assay buffer, DPP-4 enzyme, and substrate.

    • Inhibitor Wells: Test compound at various concentrations, DPP-4 enzyme, and substrate.

  • Pre-incubation: Add the assay buffer, DPP-4 enzyme, and test compounds to the appropriate wells. Allow them to pre-incubate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[16]

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.[15][17]

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * [(Control Fluorescence - Sample Fluorescence) / Control Fluorescence]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G Workflow for In Vitro DPP-4 Inhibition Assay prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Serial Dilutions of Inhibitors) plate 2. Plate Setup (96-well) - Add Buffer & Inhibitor - Add DPP-4 Enzyme prep->plate preincubate 3. Pre-incubation (e.g., 10 min @ 37°C) plate->preincubate initiate 4. Reaction Initiation (Add Fluorogenic Substrate) preincubate->initiate incubate 5. Incubation (e.g., 30 min @ 37°C) initiate->incubate read 6. Fluorescence Reading (Ex: ~360nm, Em: ~460nm) incubate->read analyze 7. Data Analysis - Calculate % Inhibition - Determine IC50 Value read->analyze

A typical experimental workflow diagram.
In Vivo Efficacy Assessment: Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of a DPP-4 inhibitor on glucose tolerance in an animal model of type 2 diabetes.

Principle: An OGTT measures the body's ability to clear a glucose load from the bloodstream. In diabetic models, glucose levels remain high for a prolonged period. An effective antihyperglycemic agent like sitagliptin will improve glucose clearance, resulting in a lower and faster return to baseline glucose levels.

Protocol (Example in Mice):

  • Animal Acclimatization: House animals (e.g., high-fat diet-fed C57BL/6J mice) under standard conditions and allow them to acclimate.

  • Fasting: Fast the animals overnight (e.g., 6-8 hours) with free access to water to establish a baseline glucose level.

  • Drug Administration: Administer the test compound (e.g., Sitagliptin) or vehicle (control) via oral gavage.[18]

  • Baseline Blood Sample: After a set time post-dosing (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.

  • Glucose Challenge: Administer a concentrated glucose solution (e.g., 2 g/kg body weight) via oral gavage.[19]

  • Serial Blood Sampling: Collect subsequent blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Measure the blood glucose concentration in each sample immediately using a glucometer.

  • Data Analysis: Plot the mean blood glucose concentration against time for both the treated and vehicle control groups. Calculate the total Area Under the Curve (AUC) for the glucose excursion. A statistically significant reduction in the AUC for the treated group compared to the control group indicates improved glucose tolerance and demonstrates the in vivo efficacy of the inhibitor.

References

Comparing analytical methods for (S)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Analytical Methods for (S)-Sitagliptin Phosphate

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of this compound is paramount for ensuring product quality, stability, and therapeutic efficacy. This guide provides a detailed comparison of various analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for your specific needs.

Mechanism of Action of Sitagliptin

Sitagliptin is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut in response to food intake.[2][3] By inhibiting DPP-4, sitagliptin increases the levels of active incretins.[2][4] This enhancement of incretin levels stimulates insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells in a glucose-dependent manner, ultimately leading to improved glycemic control.[1][3][5]

Sitagliptin_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release β-cells β-cells Incretins (GLP-1, GIP)->β-cells stimulates α-cells α-cells Incretins (GLP-1, GIP)->α-cells inhibits DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 substrate of Insulin Release Insulin Release β-cells->Insulin Release increases Glucagon Release Glucagon Release α-cells->Glucagon Release decreases Blood Glucose Blood Glucose Insulin Release->Blood Glucose acts on Glucagon Release->Blood Glucose acts on Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins degrades to Sitagliptin Sitagliptin Sitagliptin->DPP-4 inhibits Lowered Blood Glucose Lowered Blood Glucose Blood Glucose->Lowered Blood Glucose

Caption: Signaling pathway of Sitagliptin's DPP-4 inhibition.

Comparison of Analytical Methods

A variety of analytical methods have been developed and validated for the determination of this compound in bulk drug and pharmaceutical formulations. The most common techniques include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). The choice of method often depends on factors such as the required sensitivity, selectivity, speed, and available instrumentation.

Quantitative Data Summary

The following tables summarize the key performance parameters of different analytical methods for the quantification of Sitagliptin Phosphate.

Table 1: Chromatographic Methods (HPLC and UPLC)

ParameterRP-HPLC Method 1RP-HPLC Method 2UPLC Method
Column Zorbax Eclipse XDB C18 (150x4.6 mm, 5µm)[1]Poroshell 120 EC-C18 (100x4.6 mm, 2.7µm)[6]Acquity UPLC BEH C8 (100x2.1 mm, 1.7µm)[7]
Mobile Phase 0.01M KH2PO4: Methanol (50:50 v/v), pH 2.5[1]Methanol:Water:Triethylamine:Acetic acid (60:40:0.1:0.1 v/v/v)[6]Gradient elution with 10mM KH2PO4 & 2mM Hexane-1-sulfonic acid sodium salt (pH 5.5) and Acetonitrile[7]
Flow Rate 0.7 ml/min[1]0.5 ml/min[6]0.2 ml/min[7]
Detection (λ) 267 nm[1]268 nm[6]210 nm[7]
Linearity Range 5-30 µg/ml[1]100-1000 µg/ml[6]Not explicitly stated for Sitagliptin alone
LOD Not Reported10 µg/ml[6]0.2 µg/ml[7]
LOQ Not Reported30 µg/ml[6]0.7 µg/ml[7]
Accuracy (% Recovery) 99.89% (Assay)[1]100.05 ± 1.399%[6]Not explicitly stated for Sitagliptin alone

Table 2: Spectrophotometric and HPTLC Methods

ParameterUV-Vis Spectrophotometry Method 1UV-Vis Spectrophotometry Method 2HPTLC Method 1HPTLC Method 2
Solvent/Mobile Phase Water[8]MethanolMethanol:Water:Triethylamine (8:2:0.05 v/v)[9]Ethyl acetate:Methanol:Formic acid (8.5:1:0.5 v/v/v)[10]
Detection (λ) 267 nm[8]272.5 nm267 nm[9]265 nm[10]
Linearity Range 2-10 µg/ml[8]35-85 µg/ml1000-6000 ng/spot[9]500-2500 ng/band[10]
LOD Not Reported0.139 µg/ml[11]85.80 ng/spot[9]124.36 ng/band[10]
LOQ Not Reported0.422 µg/ml[11]265.42 ng/spot[9]376.87 ng/band[10]
Accuracy (% Recovery) 99.53-100.41%[8]>99%Not ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the routine analysis of Sitagliptin Phosphate in bulk and tablet dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, and autosampler.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB C18 (150×4.6 mm, 5µm).[1]

    • Mobile Phase: A filtered and degassed mixture of 0.01M Potassium dihydrogen phosphate (KH2PO4) and Methanol in a 50:50 v/v ratio, with the pH adjusted to 2.5 using 0.2% orthophosphoric acid.[1]

    • Flow Rate: 0.7 ml/min.[1]

    • Detection Wavelength: 267 nm.[1]

    • Injection Volume: 20 µl.[12]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/ml).

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Transfer a quantity of the powder equivalent to 100 mg of Sitagliptin Phosphate into a 100 ml volumetric flask.

    • Add approximately 70 ml of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.[6][13]

    • Make up the volume to 100 ml with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter.

    • Dilute the filtrate with the mobile phase to a suitable concentration within the linearity range.

HPLC_Workflow Start Start Sample_Preparation Sample Preparation (Tablet Powdering, Dissolution, Sonication, Filtration) Start->Sample_Preparation Standard_Preparation Standard Preparation (Weighing, Dissolution) Start->Standard_Preparation Injection Inject Sample and Standard Sample_Preparation->Injection Standard_Preparation->Injection HPLC_System_Setup HPLC System Setup (Column, Mobile Phase, Flow Rate, Wavelength) HPLC_System_Setup->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Data_Acquisition Data Acquisition (Peak Area, Retention Time) Chromatographic_Separation->Data_Acquisition Quantification Quantification (Comparison with Standard) Data_Acquisition->Quantification End End Quantification->End

References

In Vivo Efficacy of Sitagliptin: A Comparative Analysis of the Active Enantiomer and its Racemate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sitagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The therapeutic activity of sitagliptin is attributed specifically to the (R)-enantiomer[1]. The (S)-enantiomer is considered an impurity[1]. By inhibiting DPP-4, (R)-Sitagliptin increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of sitagliptin enantiomers following oral administration of the racemic mixture to rats and the established in vivo efficacy of (R)-Sitagliptin (commercially available sitagliptin) in animal models.

Table 1: Comparative Pharmacokinetics of Sitagliptin Enantiomers in Female Albino Wistar Rats (30 mg/kg Oral Administration of Racemic Sitagliptin Phosphate)

Parameter(R)-Sitagliptin(S)-Sitagliptin
Cmax (ng/mL) 1001.3 ± 54.2876.5 ± 45.8
Tmax (hr) 2.0 ± 0.51.5 ± 0.5
AUC (0-t) (ng·hr/mL) 8543.2 ± 432.16987.4 ± 398.7
AUC (0-inf) (ng·hr/mL) 8854.6 ± 456.37210.8 ± 410.2
Half-life (t½) (hr) 4.5 ± 0.83.8 ± 0.6

Data derived from pharmacokinetic studies on the racemic mixture, indicating notable contrasts between the R and S enantiomers and suggesting enantioselectivity.[2]

Table 2: In Vivo Efficacy of (R)-Sitagliptin in Animal Models

Animal ModelDosageEfficacy EndpointResult
ob/ob mice 10 mg/kg (p.o.)DPP-IV Inhibition>70% inhibition at 8 hours[3]
ob/ob mice 10 mg/kg (p.o.)Glucose Lowering (OGTT)~35% glucose lowering at 8 hours[3]
ob/ob mice 10 mg/kg (p.o.)AUCGlucose Reduction (OGTT)-23% at 12 hours[3]

Experimental Protocols

Pharmacokinetic Study of Sitagliptin Enantiomers in Rats

This protocol outlines the methodology used to assess the pharmacokinetic profiles of (R)- and (S)-Sitagliptin following oral administration of the racemic mixture.

  • Animal Model: Female albino Wistar rats were used for the study.

  • Drug Administration: A single oral dose of racemic sitagliptin phosphate (30 mg/kg) was administered.

  • Sample Collection: Blood samples were collected at predetermined time intervals post-administration.

  • Bioanalysis: A chiral High-Performance Liquid Chromatography (HPLC) method was employed to separate and quantify the (R) and (S) enantiomers of sitagliptin in rat plasma. The method utilized a Phenomenex column with a mobile phase consisting of a 60:35:5 (v/v/v) blend of pH 4, 10-mM ammonium acetate buffer, methanol, and 0.1% formic acid in Millipore water[2].

  • Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life were calculated for each enantiomer.

In Vivo Efficacy Study (Oral Glucose Tolerance Test) in ob/ob Mice

This protocol describes the method to evaluate the glucose-lowering effect of (R)-Sitagliptin.

  • Animal Model: ob/ob mice, a model for type 2 diabetes, were used.

  • Drug Administration: (R)-Sitagliptin was administered orally (p.o.) at a dose of 10 mg/kg.

  • Oral Glucose Tolerance Test (OGTT): At specified time points after drug administration (e.g., 0, 4, 8, and 12 hours), an oral glucose load was given to the mice.

  • Blood Glucose Measurement: Blood glucose levels were measured at various time points after the glucose challenge.

  • Data Analysis: The percentage of glucose lowering and the area under the curve for glucose (AUCGlucose) were calculated to determine the efficacy of the treatment[3].

Visualizations

experimental_workflow cluster_pharmacokinetics Pharmacokinetic Study cluster_efficacy In Vivo Efficacy Study cluster_comparison Comparative Analysis P1 Oral Administration of Racemic Sitagliptin to Rats P2 Blood Sample Collection P1->P2 P3 Chiral HPLC Analysis of Enantiomers P2->P3 P4 Determine Pharmacokinetic Parameters P3->P4 C1 Compare Pharmacokinetics of Enantiomers P4->C1 E1 Oral Administration of (R)-Sitagliptin to ob/ob Mice E2 Oral Glucose Tolerance Test (OGTT) E1->E2 E3 Blood Glucose Measurement E2->E3 E4 Calculate Glucose Lowering and AUC E3->E4 C2 Evaluate Efficacy of (R)-Sitagliptin E4->C2 signaling_pathway cluster_inhibition DPP-4 Inhibition cluster_incretins Incretin Hormone Regulation cluster_pancreas Pancreatic Response cluster_outcome Therapeutic Outcome Sitagliptin (R)-Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Inactive_Incretins Inactive GLP-1 & GIP DPP4->Inactive_Incretins Degrades Active_Incretins Active GLP-1 & GIP Insulin ↑ Insulin Secretion (Glucose-dependent) Active_Incretins->Insulin Glucagon ↓ Glucagon Secretion Active_Incretins->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

References

A Comparative Guide to the Cross-Validation of Bioanalytical Assays for (S)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of (S)-Sitagliptin Phosphate in biological matrices. The objective is to offer a detailed overview of experimental protocols and performance data to aid in the selection and cross-validation of assays crucial for pharmacokinetic, bioequivalence, and clinical studies.

Sitagliptin is a widely prescribed oral anti-diabetic drug, and its accurate measurement in biological fluids is paramount for assessing its efficacy and safety.[1][2] Bioanalytical method validation ensures that a particular method is reliable and reproducible for its intended application. Cross-validation between different methods or laboratories is a critical step to ensure data integrity and consistency, especially in multi-site clinical trials or when methods are transferred.

This guide summarizes key performance characteristics of various published High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, providing a basis for comparison and selection.

Comparative Analysis of Bioanalytical Methods

The following tables summarize the experimental conditions and validation parameters of several reported bioanalytical assays for sitagliptin. This allows for a direct comparison of their performance characteristics.

Table 1: Sample Preparation and Chromatographic Conditions
MethodAnalyte/Internal Standard (IS)Biological MatrixSample PreparationChromatographic ColumnMobile PhaseFlow RateRun Time
UHPLC-MS/MS Sitagliptin / Sitagliptin D4Human Plasma (K2EDTA)Liquid-Liquid Extraction (Ethyl acetate & n-hexane)Phenomenex, Gemini C18, 3µ, 100x4.6mmAcetonitrile and 5mM ammonium formate pH 3.5 (50:50% V/V)0.8 mL/min2.20 min
LC-MS/MS Sitagliptin / Sitagliptin-d4Human PlasmaLiquid-Liquid Extraction (Methyl tert-butyl ether)Kinetex® C185 mM ammonium acetate (with 0.04% formic acid) and acetonitrile (1:1)0.2 mL/min< 2 min
UPLC-MS Sitagliptin / NebivololHuman PlasmaLiquid-Liquid ExtractionNot SpecifiedNot Specified0.4 mL/min5 min
RP-HPLC Sitagliptin Phosphate / Not SpecifiedHuman PlasmaProtein PrecipitationPhenomenex C18 (250 × 4.6mm, 5µ)0.5% v/v Triethylamine solution and acetonitrile (77:23 v/v), pH 6.81.0 mL/min7.7 min
UPLC-MS/MS Sitagliptin / DiazepamRat PlasmaProtein Precipitation (Acetonitrile)Not SpecifiedAcetonitrile (A) and 0.1% formic acid in water (B) (Gradient)Not SpecifiedNot Specified
Table 2: Validation Parameters and Performance Data
MethodLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (% CV)Recovery (%)Matrix Effect (%)
UHPLC-MS/MS 2.002 - 797.4732.002Not SpecifiedIntra-day: Not Specified, Inter-day: Not SpecifiedHighLess
LC-MS/MS 5 - 10005Impressive LevelsImpressive Levels79.51 - 83.20104.64 - 107.30
UPLC-MS 1 - 100010.32-12.58 to 7.771.62 - 5.32Not SpecifiedWithin EMA guidelines
RP-HPLC 10 - 100010Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
UPLC-MS/MS 2 - 25002-5.7 to 14.6Intra-day: 1.6-10.9, Inter-day: 0.8-13.3In line with FDA guidelinesIn line with FDA guidelines

Experimental Protocols and Workflows

Detailed methodologies are crucial for replicating and cross-validating bioanalytical assays. Below are generalized workflows for the common sample preparation techniques identified in the literature.

Liquid-Liquid Extraction (LLE) Workflow

Liquid-liquid extraction is a common sample preparation technique used to isolate sitagliptin from plasma, offering clean extracts and reducing matrix effects.[3][4]

LLE_Workflow plasma Plasma Sample (e.g., 100 µL) is Add Internal Standard (e.g., Sitagliptin-d4) plasma->is precip Add Extraction Solvent (e.g., MTBE) is->precip vortex Vortex/Mix precip->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Generalized workflow for Liquid-Liquid Extraction of Sitagliptin.

Protein Precipitation (PPT) Workflow

Protein precipitation is a simpler and faster sample preparation method, often employed for high-throughput analysis.[5][6]

PPT_Workflow plasma Plasma Sample is Add Internal Standard plasma->is precip Add Precipitating Agent (e.g., Acetonitrile) is->precip vortex Vortex/Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Generalized workflow for Protein Precipitation of Sitagliptin.

Signaling Pathway Context: Mechanism of Action

Understanding the mechanism of action of sitagliptin is essential for interpreting pharmacokinetic and pharmacodynamic data. Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2]

Sitagliptin_MOA cluster_0 Normal Physiology cluster_1 With Sitagliptin Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Release Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Inactivation Insulin ↑ Insulin Release Incretins->Insulin Glucagon ↓ Glucagon Release Incretins->Glucagon Inactive Inactive Peptides DPP4->Inactive Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Sitagliptin Sitagliptin DPP4_inhibited DPP-4 Enzyme Sitagliptin->DPP4_inhibited Inhibits Active_Incretins Prolonged Active Incretins Increased_Insulin ↑↑ Insulin Release Active_Incretins->Increased_Insulin Decreased_Glucagon ↓↓ Glucagon Release Active_Incretins->Decreased_Glucagon Improved_Glucose ↓↓ Blood Glucose Increased_Insulin->Improved_Glucose Decreased_Glucagon->Improved_Glucose

Caption: Mechanism of action of Sitagliptin as a DPP-4 inhibitor.

Conclusion

The choice of a bioanalytical method for this compound depends on the specific requirements of the study, such as the required sensitivity, sample throughput, and available equipment. LC-MS/MS methods generally offer higher sensitivity and selectivity compared to HPLC-UV methods.[1][2] The data presented in this guide, compiled from various studies, highlights the key performance characteristics of different assays.

For cross-validation, it is recommended to analyze a set of quality control samples using both methods being compared. The results should be evaluated for systematic bias and concordance. The detailed experimental protocols and comparative data provided herein should serve as a valuable resource for researchers in selecting an appropriate method and designing robust cross-validation studies to ensure the generation of high-quality, reliable data in drug development.

References

A Comparative Guide to (S)-Sitagliptin Phosphate Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of (S)-Sitagliptin Phosphate reference standards, offering a comparative analysis of their performance based on experimental data. The information presented is intended to assist researchers and quality control professionals in selecting the most appropriate reference material for their analytical needs.

Introduction

This compound is an active pharmaceutical ingredient (API) used in the treatment of type 2 diabetes. As a dipeptidyl peptidase-4 (DPP-4) inhibitor, it plays a crucial role in glycemic control. The use of well-characterized reference standards is essential for ensuring the quality, purity, and potency of pharmaceutical products containing sitagliptin. This guide details the analytical characterization of this compound monohydrate, the common form of this API.

Physicochemical and Spectroscopic Characterization

The identity and purity of a reference standard are established through a series of physicochemical and spectroscopic tests. The following tables summarize the typical data obtained for this compound reference standards from various sources.

General Properties
PropertyDescription
Chemical Name (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one phosphate (1:1) monohydrate
Molecular Formula C₁₆H₁₅F₆N₅O · H₃PO₄ · H₂O
Molecular Weight 523.32 g/mol [1]
Appearance White to off-white, crystalline, non-hygroscopic powder.
Solubility Soluble in water and N,N-dimethylformamide; slightly soluble in methanol; very slightly soluble in ethanol, acetone, and acetonitrile.[2]
Melting Point Approximately 206.37 °C for the monohydrate form.[2] The anhydrous form has a melting point of about 214.92 °C.[2]
pKa 7.7
UV λmax 267 nm in water.
Comparative Data from Certificates of Analysis

The following table presents a comparison of key quality attributes from Certificates of Analysis (CoAs) of different this compound reference standard suppliers. It is important to note that values can vary slightly between different lots.

ParameterUSP Reference Standard (Typical)EP Reference Standard (Typical)Secondary Standard (Example 1)Secondary Standard (Example 2)Secondary Standard (Example 3)
Assay (HPLC, on anhydrous basis) 98.0% - 102.0%[3]98.0% - 102.0%99.65%[4]>99.0%[5]100.16%
Water Content (Karl Fischer) Report valueReport value3.3% - 3.7%Not specified3.52%
Sulphated Ash (Residue on Ignition) ≤ 0.2%≤ 0.2%Not specifiedNot specified0.11%
Enantiomeric Purity (HPLC) ≤ 0.5% (S-enantiomer)≤ 0.5% (S-enantiomer)CompliesNot specifiedComplies
Related Substances (HPLC) Report individual and totalReport individual and totalCompliesNot specifiedComplies

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity
  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A suitable C18, 4.6-mm × 15-cm; 5-µm packing.

  • Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is typically used. The specific gradient program should be validated to ensure adequate separation of sitagliptin from its impurities.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection Wavelength: 267 nm.

  • Injection Volume: 10 µL.

  • Procedure: A standard solution of the this compound reference standard is prepared at a known concentration. The sample solution is also prepared at a similar concentration. The areas of the sitagliptin peak in the chromatograms of the standard and sample preparations are compared to calculate the assay value. Purity is determined by assessing the area of any impurity peaks relative to the main sitagliptin peak.

Water Content Determination (Karl Fischer Titration - USP <921>)
  • Instrumentation: A Karl Fischer titrator (coulometric or volumetric).

  • Reagents: Anhydrous methanol and a commercial Karl Fischer reagent.

  • Procedure: The instrument is standardized using a known amount of water or a certified water standard. A accurately weighed sample of the this compound reference standard is introduced into the titration vessel containing anhydrous methanol. The sample is titrated with the Karl Fischer reagent to the electrometric endpoint. The water content is then calculated based on the amount of reagent consumed.

Sulphated Ash (Residue on Ignition - USP <281>)
  • Apparatus: A muffle furnace and a suitable crucible (e.g., platinum, silica).

  • Procedure: An accurately weighed sample of the reference standard (typically 1-2 g) is placed in a crucible that has been previously ignited, cooled, and weighed. The sample is moistened with sulfuric acid and gently heated until thoroughly charred. The residue is then ignited in a muffle furnace at 600 ± 50 °C until all the carbon is consumed. The crucible is cooled in a desiccator and weighed. The percentage of sulphated ash is calculated from the weight of the residue.[6][7]

X-Ray Powder Diffraction (XRPD - USP <941>)
  • Instrumentation: An X-ray powder diffractometer.

  • Radiation: Copper Kα radiation is commonly used.

  • Procedure: A small amount of the powdered reference standard is packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffraction pattern is characteristic of the crystalline form of the substance.[8][9]

Visualizations

Experimental Workflow for Reference Standard Characterization

The following diagram illustrates a typical workflow for the characterization of a pharmaceutical reference standard.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purity and Content Determination cluster_2 Phase 3: Solid-State Characterization cluster_3 Phase 4: Finalization Receipt of Candidate Material Receipt of Candidate Material Physicochemical Properties Physicochemical Properties Receipt of Candidate Material->Physicochemical Properties Spectroscopic Identification Spectroscopic Identification Physicochemical Properties->Spectroscopic Identification Chromatographic Purity (HPLC) Chromatographic Purity (HPLC) Spectroscopic Identification->Chromatographic Purity (HPLC) Water Content (Karl Fischer) Water Content (Karl Fischer) Chromatographic Purity (HPLC)->Water Content (Karl Fischer) Sulphated Ash Sulphated Ash Water Content (Karl Fischer)->Sulphated Ash Assay (HPLC) Assay (HPLC) Sulphated Ash->Assay (HPLC) X-Ray Powder Diffraction (XRPD) X-Ray Powder Diffraction (XRPD) Assay (HPLC)->X-Ray Powder Diffraction (XRPD) Thermal Analysis (DSC/TGA) Thermal Analysis (DSC/TGA) X-Ray Powder Diffraction (XRPD)->Thermal Analysis (DSC/TGA) Data Review and Comparison Data Review and Comparison Thermal Analysis (DSC/TGA)->Data Review and Comparison Certificate of Analysis Generation Certificate of Analysis Generation Data Review and Comparison->Certificate of Analysis Generation

Caption: Workflow for Reference Standard Characterization.

Logical Relationship of Quality Attributes

This diagram illustrates the relationship between different quality attributes of a reference standard and how they contribute to the overall assessment of its suitability.

G Suitability of Reference Standard Suitability of Reference Standard Identity Identity Suitability of Reference Standard->Identity Purity Purity Suitability of Reference Standard->Purity Content Content Suitability of Reference Standard->Content Physicochemical Characteristics Physicochemical Characteristics Suitability of Reference Standard->Physicochemical Characteristics Spectroscopic Data (IR, NMR, MS) Spectroscopic Data (IR, NMR, MS) Identity->Spectroscopic Data (IR, NMR, MS) Chromatographic Data (HPLC, GC) Chromatographic Data (HPLC, GC) Identity->Chromatographic Data (HPLC, GC) Related Substances Related Substances Purity->Related Substances Enantiomeric Purity Enantiomeric Purity Purity->Enantiomeric Purity Water Content Water Content Content->Water Content Sulphated Ash Sulphated Ash Content->Sulphated Ash Assay Assay Content->Assay Crystallinity (XRPD) Crystallinity (XRPD) Physicochemical Characteristics->Crystallinity (XRPD) Thermal Behavior (DSC, TGA) Thermal Behavior (DSC, TGA) Physicochemical Characteristics->Thermal Behavior (DSC, TGA)

Caption: Quality Attributes of a Reference Standard.

Conclusion

The characterization data presented in this guide demonstrate the key quality attributes of this compound reference standards. While primary standards from pharmacopeias like USP and EP serve as the definitive benchmarks, secondary standards from reputable suppliers can offer a cost-effective and reliable alternative for routine quality control. It is crucial for users to carefully review the Certificate of Analysis for any reference standard to ensure its suitability for their specific analytical application. The detailed experimental protocols provided herein should enable researchers to perform their own characterization and verification studies.

References

A Comparative Guide to the Quantification of (S)-Sitagliptin Phosphate: An Overview of Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

An inter-laboratory validation study for the quantification of (S)-Sitagliptin Phosphate could not be identified in the available research. Therefore, this guide provides a comparative overview of the performance of common analytical methods based on single-laboratory validation data. The primary methods discussed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy, which are widely employed for the quantification of Sitagliptin in bulk and pharmaceutical dosage forms.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative look at the performance of these methods, supported by experimental data from various studies. The information presented is designed to aid in the selection of an appropriate analytical technique for the quantification of this compound.

Comparative Performance of Analytical Methods

The following tables summarize the validation parameters for RP-HPLC and UV-Vis Spectroscopy methods for the quantification of this compound, as reported in various studies. These parameters provide insight into the linearity, precision, accuracy, and sensitivity of each method.

Table 1: Performance Parameters of RP-HPLC Methods for this compound Quantification
Linearity Range (µg/mL)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)
5-300.99999.89%<2.0--
0.5-13.6>0.9995.1-98.4%<2.0-0.017%
60-210 (ng/mL)0.999699.82-101.87%<2.00.05 (mg/mL)0.16 (mg/mL)
25-125>0.99999.7-100.7%<2.00.51.53

LOD: Limit of Detection, LOQ: Limit of Quantitation, %RSD: Percent Relative Standard Deviation. Data compiled from multiple sources. Note that units for LOD and LOQ may vary between studies.

Table 2: Performance Parameters of UV-Vis Spectroscopy Methods for this compound Quantification
Linearity Range (µg/mL)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)
5-400.993480-120%<2.00.1390.422
2-100.9995-<2.0--
20-600.99199.62-100.48%<2.06.0318.28
20-60>0.99~100%<2.0--

LOD: Limit of Detection, LOQ: Limit of Quantitation, %RSD: Percent Relative Standard Deviation. Data compiled from multiple sources.

Experimental Protocols

Below are representative experimental protocols for the quantification of this compound using RP-HPLC and UV-Vis Spectroscopy.

RP-HPLC Method Protocol

This protocol is a synthesis of common practices found in the literature for the quantification of Sitagliptin Phosphate.

1. Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ)[1]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.01M Potassium Dihydrogen Phosphate (KH2PO4) and Methanol, with the pH adjusted to 2.5 using 0.2% orthophosphoric acid[1].

  • Flow Rate: 0.7 mL/min[1]

  • Detection Wavelength: 267 nm[1]

  • Injection Volume: 10 µL[2]

  • Temperature: Ambient

2. Standard Solution Preparation:

  • Prepare a stock solution of Sitagliptin Phosphate in the mobile phase.

  • From the stock solution, prepare a series of working standard solutions at different concentrations (e.g., 5 to 30 µg/mL) to establish linearity[3].

3. Sample Preparation (from tablets):

  • Weigh and finely powder a set number of tablets (e.g., 20)[3].

  • Accurately weigh a portion of the powder equivalent to a specific amount of Sitagliptin Phosphate and transfer it to a volumetric flask[3].

  • Add a suitable solvent (e.g., acetonitrile), sonicate to dissolve the active ingredient, and then dilute to the mark with the same solvent[3].

  • Filter the solution through a 0.45 µm membrane filter[3].

  • Further dilute the filtered solution with the mobile phase to achieve a concentration within the linear range of the method[3].

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • The quantification of Sitagliptin Phosphate in the sample is determined by comparing the peak area of the sample with the peak areas of the standard solutions.

UV-Vis Spectroscopy Method Protocol

This protocol is a generalized procedure based on common methodologies for Sitagliptin Phosphate quantification by UV-Vis Spectroscopy.

1. Instrument and Settings:

  • Instrument: A double beam UV-Visible Spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): 267 nm[4][5][6].

  • Solvent/Blank: 0.1N Hydrochloric Acid (HCl)[4].

2. Standard Solution Preparation:

  • Prepare a standard stock solution by accurately weighing and dissolving a specific amount of Sitagliptin Phosphate in the solvent (e.g., 10 mg in 100 mL of 0.1N HCl to get 100 µg/mL)[4].

  • From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range (e.g., 5-40 µg/mL)[4].

3. Sample Preparation (from tablets):

  • Weigh and powder 20 tablets[5].

  • Transfer a quantity of the powder equivalent to a known amount of Sitagliptin Phosphate into a volumetric flask.

  • Add the solvent, sonicate for a period (e.g., 30 minutes) to ensure complete dissolution, and then dilute to the final volume with the solvent[5].

  • Filter the resulting solution[5].

  • Dilute the filtered solution with the solvent to obtain a concentration that falls within the established linear range of the method[5].

4. Analysis:

  • Measure the absorbance of the standard and sample solutions at 267 nm against the solvent blank.

  • The concentration of Sitagliptin Phosphate in the sample is calculated using the calibration curve generated from the standard solutions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the validation of an analytical method, as guided by the International Conference on Harmonisation (ICH) guidelines, which are frequently cited in the validation of Sitagliptin Phosphate quantification methods[2][6].

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Method Development & Planning cluster_Execution Phase 2: Validation Parameter Execution cluster_Evaluation Phase 3: Evaluation & Reporting Method_Development Analytical Method Development Protocol_Definition Validation Protocol Definition Method_Development->Protocol_Definition Specificity Specificity Protocol_Definition->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Acceptance_Criteria Comparison with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Final Validation Report Acceptance_Criteria->Validation_Report

Caption: Workflow for Analytical Method Validation.

References

A Comparative Analysis of Sitagliptin and Linagliptin for the Management of Type 2 Diabetes in Patients with Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of type 2 diabetes in patients with renal impairment presents a significant clinical challenge, necessitating the careful selection of antihyperglycemic agents. Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antidiabetic drugs, have emerged as a valuable therapeutic option. This guide provides a detailed comparative study of two widely prescribed DPP-4 inhibitors, Sitagliptin and Linagliptin, with a specific focus on their use in the context of renal impairment. This analysis is supported by experimental data from key clinical trials to inform research, clinical trial design, and drug development.

Mechanism of Action: DPP-4 Inhibition

Both Sitagliptin and Linagliptin exert their glucose-lowering effects by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, these drugs increase the circulating levels of active incretins. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, ultimately leading to improved glycemic control.[1]

cluster_groups Renal Function Groups Patient Screening Patient Screening Enrollment Enrollment Patient Screening->Enrollment Group Assignment Group Assignment Enrollment->Group Assignment Normal Normal Group Assignment->Normal Mild Impairment Mild Impairment Group Assignment->Mild Impairment Moderate Impairment Moderate Impairment Group Assignment->Moderate Impairment Severe Impairment Severe Impairment Group Assignment->Severe Impairment ESRD on HD ESRD on HD Group Assignment->ESRD on HD Single 50mg Sitagliptin Dose Single 50mg Sitagliptin Dose Normal->Single 50mg Sitagliptin Dose Mild Impairment->Single 50mg Sitagliptin Dose Moderate Impairment->Single 50mg Sitagliptin Dose Severe Impairment->Single 50mg Sitagliptin Dose ESRD on HD->Single 50mg Sitagliptin Dose Pharmacokinetic Sampling (96h) Pharmacokinetic Sampling (96h) Single 50mg Sitagliptin Dose->Pharmacokinetic Sampling (96h) Data Analysis Data Analysis Pharmacokinetic Sampling (96h)->Data Analysis Patient Screening Patient Screening Enrollment Enrollment Patient Screening->Enrollment Group Assignment (T2DM with varying renal function & Healthy Controls) Group Assignment (T2DM with varying renal function & Healthy Controls) Enrollment->Group Assignment (T2DM with varying renal function & Healthy Controls) Single Dose Phase (5mg Linagliptin) Single Dose Phase (5mg Linagliptin) Group Assignment (T2DM with varying renal function & Healthy Controls)->Single Dose Phase (5mg Linagliptin) PK Sampling PK Sampling Single Dose Phase (5mg Linagliptin)->PK Sampling Multiple Dose Phase (5mg daily for 8 days) Multiple Dose Phase (5mg daily for 8 days) PK Sampling->Multiple Dose Phase (5mg daily for 8 days) Steady-State PK Sampling Steady-State PK Sampling Multiple Dose Phase (5mg daily for 8 days)->Steady-State PK Sampling Data Analysis Data Analysis Steady-State PK Sampling->Data Analysis

References

Safety Operating Guide

Proper Disposal Procedures for (S)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, logistical, and procedural information for the proper disposal of (S)-Sitagliptin Phosphate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling

While this compound is not classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA), it requires careful handling as a potent pharmaceutical compound[1][2]. Some Safety Data Sheets (SDS) indicate it may cause skin and serious eye irritation[3][4].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[1][5].

  • Spill Management: In the event of a spill, prevent the generation of dust. Carefully sweep or vacuum the spilled material and place it into a suitable, sealed, and clearly labeled container for disposal[2][4]. Avoid discharging the substance into drains, water courses, or onto the ground[1][2].

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed waste management contractor. Disposing of active pharmaceutical ingredients (APIs) down the drain is prohibited by regulations such as the EPA's 40 CFR 266 Subpart P to prevent environmental contamination[6][7].

  • Waste Identification and Segregation:

    • Identify all materials containing this compound, including expired stock, unused research quantities, and contaminated labware (e.g., weighing boats, pipette tips, gloves).

    • Segregate this waste from general laboratory trash and other chemical waste streams to ensure proper handling.

  • Containment and Labeling:

    • Place all this compound waste into a dedicated, leak-proof, and robust container.

    • Clearly label the container with the words "Pharmaceutical Waste for Disposal " and identify the primary constituent as "this compound."

    • Ensure the container is kept securely closed to prevent accidental spills or exposure.

  • Regulatory Compliance:

    • Consult all applicable federal, state, and local regulations governing pharmaceutical waste[1]. Regulations can vary significantly by location.

    • University or corporate Environmental Health & Safety (EHS) departments are a critical resource for ensuring compliance with specific institutional and local guidelines[8].

  • Arranging for Disposal:

    • Contact a licensed and certified hazardous or pharmaceutical waste disposal company to arrange for pickup and transport[1].

    • Provide the contractor with a copy of the Safety Data Sheet (SDS) and an accurate description of the waste.

  • Recommended Disposal Technology:

    • The preferred method for the destruction of APIs like Sitagliptin is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts[1]. This ensures the complete destruction of the active molecule.

  • Disposal of Contaminated Packaging:

    • Any packaging that has been in direct contact with this compound, such as liners or empty stock bottles, should be disposed of in the same manner as the chemical itself[2].

Environmental Fate and Ecotoxicity Data

This compound has undergone environmental risk assessment. While the predicted environmental risk is considered insignificant, the compound is not readily biodegradable and has the potential to persist in aquatic environments[9][10][11]. Responsible disposal is therefore critical.

ParameterTest GuidelineResultInterpretationReference
Persistence OECD 308Not readily biodegradable; potentially persistentHighlights the need to avoid environmental release[9][11]
Bioaccumulation Potential OECD 107Log K_ow = -0.03 (at pH 7)Low potential for bioaccumulation[10][11]
Hydrolytic Stability OECD 111T_1/2 = 895 days (at pH 7)Stable in water[9]
Toxicity to Green Algae OECD 20172-hour NOEC = 2.2 mg/LMost sensitive aquatic species[9]
Acute Toxicity to Daphnia OECD 20248-hour EC_50 = 60 mg/LLow acute toxicity to invertebrates[9]
Acute Toxicity to Fish OECD 20396-hour LC_50 > 100 mg/LLow acute toxicity to fish[9]
Chronic Toxicity to Daphnia OECD 21121-day NOEC = 9.8 mg/LLow chronic toxicity to invertebrates[9]
Chronic Toxicity to Fish OECD 21033-day NOEC = 9.2 mg/LLow chronic toxicity to fish[9]

NOEC: No Observed Effect Concentration; EC_50: Half Maximal Effective Concentration; LC_50: Lethal Concentration, 50%

Key Experimental Protocols Cited

The environmental data presented above was generated using standardized methodologies established by the Organisation for Economic Co-operation and Development (OECD). These protocols are globally recognized for assessing the environmental impact of chemicals.

  • OECD 107 (Partition Coefficient): This method determines the octanol-water partition coefficient (K_ow), which indicates a chemical's potential to bioaccumulate in organisms.

  • OECD 111 (Hydrolysis as a Function of pH): This test assesses how quickly a substance degrades in water at different pH levels.

  • OECD 201 (Alga, Growth Inhibition Test): This protocol evaluates the toxicity of a substance to freshwater green algae by measuring its effect on their growth.

  • OECD 202 (Daphnia sp. Acute Immobilisation Test): This test determines the acute toxicity of a substance to daphnids (water fleas), a key aquatic invertebrate.

  • OECD 203 (Fish, Acute Toxicity Test): This method assesses the short-term lethal effects of a chemical on fish.

  • OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems): This is a key study for understanding how a chemical degrades in the environment, specifically in water and sediment over a longer period.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify (S)-Sitagliptin Phosphate Waste consult Consult Institutional EHS & Local/State/Federal Regulations start->consult prohibit Disposal via Sewer/Drain is Strictly Prohibited consult->prohibit segregate Segregate Waste into a Dedicated, Sealed & Labeled Container prohibit->segregate ppe Use Appropriate PPE (Gloves, Goggles, Lab Coat) segregate->ppe vendor Engage Licensed Pharmaceutical Waste Disposal Contractor segregate->vendor sds Provide SDS and Waste Characterization vendor->sds transport Arrange for Manifested Waste Pickup & Transport vendor->transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate document Retain All Disposal Documentation & Records incinerate->document

Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for (S)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, ensuring a safe handling environment for active pharmaceutical ingredients such as (S)-Sitagliptin Phosphate is paramount. This document provides essential, immediate safety and logistical information, outlining operational and disposal plans to foster a secure and efficient research setting.

This compound is a pharmaceutically active ingredient that requires careful handling to avoid potential health hazards.[1] It is known to cause serious eye irritation.[2][3][4][5] Prolonged or repeated exposure may cause damage to the liver.[4][5] Additionally, the dust of this compound may form an explosive mixture with air.[2][3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Purpose
Eye/Face Protection Safety glasses with side-shields or goggles.[2][6] A face shield may be necessary if there is a potential for direct contact with dusts, mists, or aerosols.[2][3]To protect against eye irritation.[2][3][4][5]
Hand Protection Compatible chemical-resistant gloves. Gloves must be inspected prior to use.[7][8]To prevent skin contact.[9]
Respiratory Protection A NIOSH/MSHA approved respirator is required when dusts are generated or if exposure limits are exceeded.[2][10] A positive pressure air-supplied respirator is recommended for uncontrolled release or unknown exposure levels.[2]To prevent inhalation of dust.[9][11]
Body Protection Laboratory coat or work uniform.[2] Impervious clothing may also be worn.[6][7]To prevent skin exposure.[10][9]

Engineering Controls and Safe Handling

Engineering controls are crucial for minimizing exposure risk.

Control Type Recommendation Purpose
Ventilation Use only with adequate ventilation, such as a laboratory fume hood or other local exhaust ventilation.[10][7]To minimize dust in the air.[7]
Dust Control Minimize dust generation and accumulation.[2][9] Avoid clearing dust surfaces with compressed air.[2]To prevent the formation of explosive dust-air mixtures.[2][3]
Static Discharge Provide adequate precautions, such as electrical grounding and bonding, or inert atmospheres.[2][3]To prevent ignition of dust.[2][3]
Hygiene Wash hands thoroughly after handling.[2][3][9] Do not eat, drink, or smoke when using this product.[6][9] Facilities should be equipped with an eyewash fountain and safety shower.[3][6]To prevent accidental ingestion and ensure immediate decontamination.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][7] Seek medical attention if irritation persists.[2][4]
Skin Contact Wash off with soap and plenty of water.[7][8] Remove contaminated clothing and wash it before reuse.[2][7] Get medical attention if skin irritation or a rash occurs.[2]
Inhalation Remove to fresh air.[7][12] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[8][12] Seek medical attention if symptoms develop or persist.[7]
Ingestion Rinse mouth with water.[7][8] Do not induce vomiting.[7] Never give anything by mouth to an unconscious person.[7][8] Call a physician or Poison Control Center immediately.[7]
Accidental Release Wear appropriate PPE.[2][7] Avoid dust formation.[8] Sweep or vacuum up the spillage and collect it in a suitable container for disposal.[2][7] Clean the contaminated surface thoroughly.[7] Prevent the product from entering drains.[8][9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Type Disposal Method
Unused Product Dispose of contents and container to an approved waste disposal plant.[2][4] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
Contaminated Packaging Empty containers should be taken to an approved waste handling site for recycling or disposal.[2] Dispose of as unused product if not otherwise specified.[2]

All disposal practices must be in accordance with local, regional, national, and/or international regulations.[4][7]

Visualizing the Handling Workflow

To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision points and actions from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Assess Hazards & Risks B Review Safety Data Sheet (SDS) A->B C Select & Inspect PPE B->C D Verify Engineering Controls (e.g., Fume Hood) C->D E Don Appropriate PPE D->E F Handle in Ventilated Area E->F G Minimize Dust Generation F->G H Weighing & Transfer G->H I Close Container After Use H->I J Decontaminate Work Area I->J K Doff & Dispose of/Clean PPE J->K L Wash Hands Thoroughly K->L M Dispose of Waste per Regulations L->M

Caption: Standard Operating Procedure for this compound.

A Exposure Event? B Skin Contact A->B Yes, Skin C Eye Contact A->C Yes, Eyes D Inhalation A->D Yes, Inhaled E Ingestion A->E Yes, Ingested F Wash with Soap & Water B->F G Flush with Water (15 min) C->G H Move to Fresh Air D->H I Rinse Mouth; Do Not Induce Vomiting E->I J Seek Medical Attention F->J G->J H->J I->J

Caption: Emergency First Aid Decision Flowchart.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Sitagliptin Phosphate
Reactant of Route 2
(S)-Sitagliptin Phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.